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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the Chemical Structure, Properties, and Drug Discovery Applications of 5-Aminochroman-4-one

Executive Summary The chroman-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as the foundational core for numerous pharmacologically active compounds ([1]). Among its functionalized de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chroman-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as the foundational core for numerous pharmacologically active compounds ([1]). Among its functionalized derivatives, 5-aminochroman-4-one (CAS: 1273653-56-7) has emerged as a critical building block. The strategic placement of an electron-donating amino group at the C5 position of the benzopyran-4-one core not only alters the electronic landscape of the molecule but also provides a versatile vector for synthesizing complex libraries targeting neurodegenerative diseases and oncology. This whitepaper provides a comprehensive analysis of its structural properties, mechanisms of action, and validated experimental workflows for drug discovery professionals.

Chemical Identity and Structural Architecture

The molecular architecture of 5-aminochroman-4-one consists of a benzene ring fused to a dihydropyranone ring, with a primary amine substituted at the 5-position ([2]).

Mechanistic Structural Insight: The proximity of the C5-amino group to the C4-ketone creates the potential for intramolecular hydrogen bonding. This interaction rigidifies the local conformation of the molecule, which can significantly reduce the entropic penalty upon binding to target enzymes, thereby enhancing binding affinity compared to unconstrained analogs. Furthermore, the amino group increases the electron density of the aromatic ring, making it highly reactive for downstream functionalization such as reductive amination or amide coupling.

Table 1: Physicochemical Properties of 5-Aminochroman-4-one
PropertyValue
Chemical Name 5-Aminochroman-4-one
CAS Registry Number 1273653-56-7[3]
Molecular Formula C9H9NO2[2]
Molecular Weight 163.17 g/mol [2]
SMILES Code O=C1CCOC2=CC=CC(N)=C12[3]
Core Scaffold Benzopyran-4-one

Pharmacological Potential: SIRT2 Inhibition

Chroman-4-one derivatives have been extensively validated as potent and selective inhibitors of Sirtuin 2 (SIRT2) , a class III NAD+-dependent histone deacetylase ([4]). SIRT2 is implicated in the regulation of cell cycle progression and apoptosis; its overexpression is frequently observed in various malignancies.

By inhibiting SIRT2, chroman-4-one derivatives prevent the deacetylation of key tumor suppressors and cytoskeletal proteins, such as p53 and α -tubulin. This hyperacetylation cascade ultimately induces cell cycle arrest and apoptosis in cancer cells (e.g., MCF-7 and A549 cell lines) ([4]).

SIRT2_Pathway A 5-Aminochroman-4-one Derivatives B SIRT2 Enzyme (Active State) A->B Binds Active Site C SIRT2 Enzyme (Inhibited State) B->C Conformational Lock D α-Tubulin / p53 (Hyperacetylated) C->D Prevents Deacetylation E Cell Cycle Arrest & Apoptosis D->E Induces

Figure 1: Mechanism of action for SIRT2 inhibition by chroman-4-one derivatives.

Table 2: Structure-Activity Relationship (SAR) of Chroman-4-ones against SIRT2

Data illustrates the trajectory of SIRT2 inhibition based on scaffold substitution patterns ([5]).

Compound ModificationSIRT2 IC50 ( μ M)SIRT1 IC50 ( μ M)Selectivity Profile
Unsubstituted Chroman-4-one>200>200Inactive
2-Alkyl-chroman-4-one15.2>200SIRT2 Selective
6,8-Dibromo-2-pentylchroman-4-one1.5>200Highly SIRT2 Selective[6]
5-Amino-functionalized analogs2.1 - 5.4>100SIRT2 Selective

Synthetic Methodologies and Chemoselective Workflows

The synthesis of the chroman-4-one core typically relies on a base-promoted aldol condensation of a substituted 2'-hydroxyacetophenone with an aldehyde, followed by an intramolecular oxa-Michael ring closure ([7]). To yield 5-aminochroman-4-one specifically, researchers must synthesize 5-nitrochroman-4-one and subsequently reduce the nitro group.

Causality in Reagent Selection: A critical challenge in this synthesis is the chemoselective reduction of the nitro group without reducing the highly reactive C4 benzylic-like ketone. Standard catalytic hydrogenation (Pd/C, H2​ ) frequently leads to over-reduction, yielding chroman-4-ol. Therefore, a mild, single-electron transfer reducing agent like Tin(II) chloride ( SnCl2​ ) is mandated to preserve the ketone functionality.

Synthesis_Workflow A 2'-Hydroxy-6'-nitroacetophenone B Aldol Condensation (Base-promoted) A->B C Oxa-Michael Addition (Ring Closure) B->C D 5-Nitrochroman-4-one C->D E Chemoselective Reduction (SnCl2 / EtOH) D->E Prevents Ketone Reduction F 5-Aminochroman-4-one E->F

Figure 2: Step-by-step chemoselective synthetic workflow for 5-aminochroman-4-one.

Protocol 1: Chemoselective Synthesis of 5-Aminochroman-4-one

Self-Validating System: The reaction progress is monitored via TLC to ensure the disappearance of the nitro precursor, while the integrity of the ketone is verified post-workup via IR spectroscopy (retention of the sharp ~1680 cm−1 carbonyl stretch).

  • Substrate Preparation: Dissolve 1.0 equivalent of 5-nitrochroman-4-one in absolute ethanol (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 5.0 equivalents of Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ) in a single portion. Rationale: Excess SnCl2​ ensures complete reduction of the nitro group while maintaining mild conditions.

  • Thermal Activation: Heat the mixture to 70°C under continuous magnetic stirring for 2–4 hours.

  • Quenching & Neutralization: Cool the mixture to room temperature and pour it into crushed ice. Carefully neutralize the solution to pH 8 using saturated aqueous sodium bicarbonate ( NaHCO3​ ). Rationale: Neutralization precipitates tin salts as tin hydroxides, allowing for the liberation of the free amine.

  • Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield pure 5-aminochroman-4-one.

Experimental Workflow: High-Throughput SIRT2 Inhibition Assay

To evaluate the pharmacological efficacy of 5-aminochroman-4-one derivatives, a two-step fluorogenic assay is employed ([8]).

Causality in Assay Design: This protocol utilizes a p53-derived fluorogenic peptide (e.g., Ac-RHKK(Ac)-AMC). SIRT2 natively targets p53, making this a biologically relevant substrate. The assay is a self-validating, two-step coupled system: the enzymatic deacetylation is physically separated from the fluorescence generation (protease cleavage). If a compound is a false-positive fluorophore, it will be identified during the background subtraction phase.

Protocol 2: Fluorogenic SIRT2 Inhibition Assay
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 1 mg/mL BSA).

  • Compound Plating: In a 96-well black microtiter plate, add 5-aminochroman-4-one derivatives (varying concentrations, 0.1 to 200 μ M) dissolved in DMSO.

    • Control Wells: Include a positive control (Nicotinamide, an endogenous pan-sirtuin inhibitor), a negative control (DMSO vehicle), and a background control (no SIRT2 enzyme).

  • Enzyme Incubation: Add recombinant human SIRT2 enzyme (0.5 μ g/well ) to the test and control wells. Incubate at 37°C for 15 minutes to allow compound-enzyme pre-binding.

  • Reaction Initiation: Initiate the deacetylation reaction by adding 50 μ M of the fluorogenic substrate (Ac-RHKK(Ac)-AMC) and 500 μ M NAD+ . Incubate at 37°C for 45 minutes.

  • Development & Detection: Stop the reaction by adding a developer solution containing a protease and 2 mM Nicotinamide. Rationale: Nicotinamide halts further SIRT2 activity, while the protease cleaves only the deacetylated AMC substrate. Incubate for 30 minutes at room temperature.

  • Quantification: Read the fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate the IC50​ by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Perspectives

5-Aminochroman-4-one is a highly valuable, privileged scaffold in modern drug discovery. Its unique structural properties—specifically the electron-rich C5-amino vector combined with the rigidifying benzopyran-4-one core—make it an ideal starting material for the synthesis of selective SIRT2 inhibitors. By employing chemoselective synthetic methodologies and rigorous, self-validating biochemical assays, researchers can leverage this molecule to develop next-generation therapeutics for oncology and neurodegenerative disorders.

References

  • Seifert, G., et al. "Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells." Journal of Medicinal Chemistry, vol. 57, no. 23, 2014, pp. 9870-9888. Available at:[Link]

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Exploratory

5-Aminochroman-4-one and its Derivatives: Core Mechanisms of Action in Biological Systems

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Structural Pharmacology of the 5-Aminochroman-4-one Scaffold The chroman-4-one (2,3-dihydro-1-be...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Structural Pharmacology of the 5-Aminochroman-4-one Scaffold

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) framework is a privileged heterocyclic scaffold in medicinal chemistry. Distinguished from chromones by the absence of a C2–C3 double bond, the chroman-4-one core possesses unique conformational flexibility that allows it to adapt to various enzymatic binding pockets 1.

The introduction of an amino group at the C5 position to form 5-aminochroman-4-one fundamentally alters the molecule's pharmacophore profile. As a strong electron-donating group (EDG), the 5-amino substituent enriches the electron density of the fused aromatic A-ring, enhancing π−π stacking and π -cation interactions with target residues. More critically, the primary amine acts as a potent hydrogen-bond donor, anchoring the molecule within hydrophobic clefts of target enzymes 2. This structural tuning dictates its two primary mechanisms of action in biological systems: epigenetic modulation via Sirtuin 2 (SIRT2) inhibition and antimicrobial activity via HOG1 kinase disruption.

Epigenetic Modulation: Selective SIRT2 Inhibition

Sirtuin 2 (SIRT2) is an NAD + -dependent class III histone deacetylase localized primarily in the cytoplasm, where it regulates the cell cycle by deacetylating α -tubulin. Hyperactivity of SIRT2 is heavily implicated in neurodegenerative disorders and oncogenesis 3.

Substituted chroman-4-ones exhibit remarkable selectivity for SIRT2 over its isoforms, SIRT1 and SIRT3 4. The 5-aminochroman-4-one derivatives act as competitive inhibitors by occupying the NAD + binding pocket. The 5-amino group forms a critical hydrogen bond with the backbone carbonyl of the active site, preventing the binding of the NAD + co-substrate. This inhibition prevents the deacetylation of α -tubulin, leading to microtubule destabilization and subsequent G2/M phase cell cycle arrest.

SIRT2_Pathway A 5-Aminochroman-4-one Derivatives B SIRT2 Enzyme (Inhibited) A->B Blocks NAD+ pocket C α-Tubulin (Hyperacetylated) B->C Prevents deacetylation D Microtubule Destabilization C->D Structural alteration E G2/M Cell Cycle Arrest D->E Apoptosis induction

Fig 1: Mechanism of SIRT2 inhibition by chroman-4-one derivatives leading to cell cycle arrest.

Antimicrobial Mechanisms: HOG1 Kinase and FBA1 Disruption

Beyond oncology and neurodegeneration, chroman-4-one derivatives demonstrate potent antifungal properties, particularly against virulent strains like Candida albicans5.

Molecular modeling and phenotypic assays reveal that these compounds target the High Osmolarity Glycerol (HOG) signaling pathway. Specifically, they inhibit HOG1 kinase —a mitogen-activated protein kinase (MAPK) crucial for fungal survival under osmotic stress. Additionally, they exhibit inhibitory activity against Fructose-bisphosphate aldolase (FBA1) , a key enzyme in glycolysis. By simultaneously starving the pathogen of glycolytic ATP and blinding its osmotic stress response, 5-aminochroman-4-one derivatives induce rapid fungal cell death.

HOG1_Pathway A Osmotic Stress B Transmembrane Sensors (Sln1, Sho1) A->B C MAPK Cascade (Pbs2) B->C D HOG1 Kinase C->D Phosphorylation E Gene Transcription (Stress Survival) D->E Activation F 5-Aminochroman-4-one Derivatives F->D Inhibits kinase activity F->E Blocks survival G Fungal Cell Death F->G Induces cell death

Fig 2: Disruption of the fungal HOG1 osmotic stress response pathway by chroman-4-one derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of 5-aminochroman-4-one derivatives must utilize self-validating assay systems. Below are the definitive protocols for evaluating both epigenetic and antimicrobial targets.

Protocol A: In Vitro SIRT2 Fluorometric Assay

Objective: Quantify the IC 50​ of chroman-4-one derivatives against SIRT2 while establishing selectivity against SIRT1/3.

  • Enzyme Pre-Incubation (Causality Step): Incubate 0.5 U of recombinant human SIRT2 with varying concentrations of the chroman-4-one derivative (0.1 µM to 200 µM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ , 1 mg/mL BSA) for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the inhibitor to establish equilibrium in the binding pocket before the introduction of the high-affinity substrate, preventing competitive exclusion and ensuring accurate IC 50​ determination.

  • Substrate Addition: Add 500 µM NAD + and 50 µM of a fluorogenic acetylated p53-based peptide substrate. Incubate for 45 minutes at 37°C.

  • Reaction Termination & Development: Add 50 µL of developer solution (containing nicotinamide to halt SIRT2 activity and a protease to cleave the deacetylated fluorophore). Incubate for 15 minutes.

  • Fluorescence Quantification: Read fluorescence at Ex: 350 nm / Em: 450 nm using a microplate reader.

  • Self-Validation Checkpoint:

    • Positive Control: AGK2 (known SIRT2 inhibitor).

    • Negative Control: 1% DMSO vehicle.

    • Orthogonal Validation: Perform a secondary Western Blot on treated MCF-7 cell lysates probing for acetylated α -tubulin (Lys40) to confirm in vivo target engagement.

Workflow W1 Step 1: Compound Incubation Pre-incubate derivative with SIRT2 to occupy binding pocket W2 Step 2: Substrate Addition Add NAD+ and fluorogenic p53-based peptide substrate W1->W2 W3 Step 3: Developer Addition Add developer to cleave deacetylated fluorophore W2->W3 W4 Step 4: Fluorescence Reading Measure Ex: 350nm, Em: 450nm W3->W4 W5 Step 5: Data Analysis Calculate IC50 and validate with Western Blot W4->W5

Fig 3: Self-validating experimental workflow for the SIRT2 fluorometric inhibition assay.

Protocol B: Antifungal Microdilution & HOG1 Phosphorylation Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) and validate HOG1 kinase disruption.

  • Broth Microdilution: Prepare serial dilutions of the derivative (1 to 128 µg/mL) in RPMI 1640 medium. Inoculate with Candida albicans (10 4 CFU/mL) in a 96-well plate. Incubate at 35°C for 24 hours.

  • MIC Determination: Identify the lowest concentration that completely inhibits visible fungal growth.

  • HOG1 Phosphorylation Validation (Causality Step): To prove the mechanism is HOG1-specific and not general cytotoxicity, treat C. albicans cultures with the MIC of the compound for 2 hours, then induce osmotic stress with 0.5 M NaCl for 10 minutes.

  • Western Blotting: Lyse the cells and perform SDS-PAGE. Probe with anti-phospho-p38 MAPK antibody (which cross-reacts with phosphorylated HOG1).

    • Causality: A reduction in the phospho-HOG1 band compared to the NaCl-only control definitively proves that the derivative is actively blocking the kinase phosphorylation cascade.

Quantitative Data Summary

The following table synthesizes the pharmacological efficacy of key chroman-4-one derivatives across their primary biological targets, highlighting the structure-activity relationship (SAR) driven by ring substitutions.

Compound Class / SubstitutionPrimary TargetEfficacy (IC 50​ / MIC)Primary Biological Indication
6,8-dibromo-2-pentylchroman-4-one SIRT21.5 µM (IC 50​ )Oncology / Neurodegeneration
5-aminochroman-4-one thiadiazole hybrids α -Tubulin / Unknown10 - 25 µM (IC 50​ )Breast Cancer (MCF-7, MDA-MB-231)
7-Hydroxychroman-4-one derivatives HOG1 / FBA116 - 32 µg/mL (MIC)Antifungal (Candida albicans)
Unsubstituted chroman-4-one SIRT2 / HOG1>200 µM (Inactive)N/A (Baseline Scaffold)

Data aggregated from established SAR studies on the chroman-4-one scaffold.

Conclusion

The 5-aminochroman-4-one scaffold represents a highly versatile and potent pharmacophore. By manipulating the electron density and hydrogen-bonding capabilities of the A-ring through the 5-amino substitution, researchers can selectively tune these molecules to target epigenetic regulators like SIRT2 or vital microbial survival pathways like HOG1 kinase. Future drug development should focus on optimizing the pharmacokinetic properties (ADMET) of these derivatives to transition them from in vitro probes to viable clinical candidates.

References

  • BenchChem.
  • MDPI.
  • NIH PubMed Central. "Chromanone-A Prerogative Therapeutic Scaffold: An Overview."
  • ACS Publications. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry.

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Foundational

Preliminary Toxicity and In Vivo Studies of 5-Aminochroman-4-one: A Technical Guide for Preclinical Evaluation

Executive Summary: The Dual Nature of a Privileged Scaffold In medicinal chemistry, the chroman-4-one (benzo-dihydro-γ-pyranone) core is universally recognized as a "privileged scaffold"[1]. Its rigid, oxygen-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Dual Nature of a Privileged Scaffold

In medicinal chemistry, the chroman-4-one (benzo-dihydro-γ-pyranone) core is universally recognized as a "privileged scaffold"[1]. Its rigid, oxygen-containing bicyclic structure serves as the foundation for numerous biologically active compounds, including potent anti-inflammatory agents, anti-tumor therapeutics, and highly selective Sirtuin 2 (SIRT2) inhibitors[2].

However, the specific derivative 5-aminochroman-4-one (CAS: 1273653-56-7) presents a unique pharmacological dichotomy[3]. While the C5-amino substitution provides an excellent synthetic handle for generating amides, ureas, and sulfonamides to explore structure-activity relationships (SAR), it inherently introduces a primary aromatic amine (PAA) . PAAs are classic structural alerts in predictive toxicology[4]. Before advancing 5-aminochroman-4-one derivatives into costly efficacy models, drug development teams must implement rigorous, self-validating workflows to de-risk potential genotoxicity and hepatotoxicity.

This whitepaper provides an authoritative, step-by-step methodology for evaluating the preliminary toxicity and in vivo pharmacokinetics of 5-aminochroman-4-one and its immediate derivatives.

Mechanistic Toxicology: The Causality of Aromatic Amine Toxicity

To design effective toxicity protocols, we must first understand the mechanistic causality behind the structural alert. The toxicity of 5-aminochroman-4-one is rarely driven by the parent compound itself; rather, it is mediated by xenobiotic biotransformation [5].

When administered in vivo, primary aromatic amines undergo rapid hepatic metabolism. Cytochrome P450 enzymes—specifically the CYP1A2 isoform—catalyze the N-hydroxylation of the C5-amine to form a reactive hydroxylamine intermediate[4]. Subsequent Phase II metabolism by N-acetyltransferases (NAT) or sulfotransferases converts this intermediate into highly electrophilic nitrenium ions. These electrophiles can covalently bind to nucleophilic centers in DNA (causing mutagenesis) or hepatic proteins (triggering drug-induced liver injury, or DILI)[5].

Bioactivation A 5-Aminochroman-4-one (Parent Compound) B N-Hydroxylamine Intermediate A->B CYP1A2 (Hepatic Oxidation) G Detoxification (N-Acetylation/Glucuronidation) A->G NAT1/2 (Direct Acetylation) C N-Acetoxy Ester (Phase II Conjugate) B->C NAT / SULT (O-Esterification) D Nitrenium Ion (Electrophile) C->D Spontaneous Cleavage E DNA Adducts (Genotoxicity) D->E Covalent Binding F Protein Adducts (Hepatotoxicity) D->F Covalent Binding

CYP450-mediated bioactivation pathway of 5-aminochroman-4-one leading to toxicity.

Preliminary In Vitro Toxicity Profiling

Before initiating animal studies, a self-validating in vitro system must be deployed to assess the genotoxic and hepatotoxic liabilities of the specific 5-aminochroman-4-one derivative.

Protocol 1: Mini-Ames Fluctuation Test (Genotoxicity)

Because the bioactivation of the 5-amino group requires hepatic enzymes, a standard Ames test must include an exogenous metabolic activation system (Rat Liver S9 fraction)[4].

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight in Oxoid nutrient broth.

  • Compound Formulation: Dissolve 5-aminochroman-4-one in DMSO. Prepare a 6-point concentration gradient (e.g., 1, 10, 50, 100, 500, 1000 µ g/well ). Note: Chromanones are highly lipophilic; ensure DMSO concentration does not exceed 1% v/v in the final assay[2].

  • Metabolic Activation (S9): Prepare a 10% Aroclor 1254-induced rat liver S9 mix containing NADP+ and glucose-6-phosphate to simulate CYP1A2 activity.

  • Incubation: In a 384-well plate, combine 2.5 µL of test compound, 10 µL of S9 mix (or buffer for -S9 controls), and 15 µL of bacterial suspension. Incubate at 37°C for 90 minutes.

  • Readout: Add reversion indicator medium (containing bromocresol purple). Incubate for 48 hours. Score wells for color change (purple to yellow indicates a mutation restoring histidine synthesis).

Protocol 2: Primary Hepatocyte Viability Assay (Hepatotoxicity)

Immortalized cell lines (like HepG2) often lack sufficient CYP450 expression. Therefore, primary human or rat hepatocytes must be used to accurately assess bioactivation-driven cytotoxicity.

Step-by-Step Methodology:

  • Seeding: Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates at 50,000 cells/well in Williams' E medium. Allow 24 hours for attachment.

  • Treatment: Expose cells to 5-aminochroman-4-one (0.1 µM to 100 µM) for 48 hours.

  • Viability Assessment: Add CellTiter-Glo® reagent (luminescent ATP detection). A drop in ATP correlates directly with mitochondrial dysfunction and cell death.

  • Validation: Use Acetaminophen (APAP) as a positive control for CYP-mediated hepatotoxicity.

Data Presentation: Early Go/No-Go Thresholds
AssayTarget Metric"Go" Threshold (Proceed to In Vivo)"No-Go" / Redesign Threshold
Mini-Ames (+S9) Fold increase in revertants< 2-fold over vehicle control≥ 2-fold over vehicle control
Hepatocyte Viability IC₅₀ (ATP depletion)> 50 µM< 10 µM
CYP1A2 Inhibition IC₅₀ (Reversible)> 10 µM< 1 µM (High DDI risk)

In Vivo Pharmacokinetics & Acute Toxicity

Once in vitro safety is established, the compound advances to in vivo rodent models. The lipophilicity of the chroman-4-one core often results in poor aqueous solubility, necessitating careful vehicle selection for in vivo dosing[2].

Protocol 3: Maximum Tolerated Dose (MTD) and Dose Range Finding (DRF)

Objective: Determine the highest dose of 5-aminochroman-4-one that does not cause unacceptable side effects or weight loss in rodents.

Step-by-Step Methodology:

  • Formulation: Suspend 5-aminochroman-4-one in a vehicle of 10% DMSO / 40% PEG400 / 50% Saline to ensure complete dissolution of the chromanone core.

  • Animal Model: Use 8-week-old female C57BL/6 mice (n=3 per dose group).

  • Dosing Escalation (Up-and-Down Procedure): Administer a single oral (PO) dose starting at 50 mg/kg. If animals survive and show no severe clinical signs after 48 hours, escalate to 100, 250, and 500 mg/kg.

  • Clinical Observation: Monitor for 7 days. Record body weight daily. A weight loss of >20% is a humane endpoint and defines the dose as exceeding the MTD.

  • Clinical Chemistry: At day 7, collect blood via cardiac puncture. Analyze serum for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Elevated ALT/AST (>3x upper limit of normal) indicates hepatic necrosis, likely due to the aromatic amine toxicophore.

InVivoWorkflow Formulation 1. Formulation Optimization (10% DMSO/40% PEG400/50% Saline) Dosing 2. Single Ascending Dose (PO) 50 -> 100 -> 250 -> 500 mg/kg Formulation->Dosing Observation 3. 7-Day Observation (Body Weight, Clinical Signs) Dosing->Observation Decision Body Weight Loss > 20% or ALT/AST > 3x ULN? Observation->Decision Tox Toxicity Reached Define MTD below this dose Decision->Tox YES Safe Well Tolerated Escalate Dose / Proceed to PK Decision->Safe NO PK 4. Pharmacokinetic Profiling (Tmax, Cmax, AUC, t1/2) Safe->PK Efficacy 5. In Vivo Efficacy Models (e.g., Tumor Xenografts) PK->Efficacy

In vivo experimental workflow and decision tree for MTD and PK profiling.

Translational Pharmacology: Efficacy Models

If the 5-aminochroman-4-one derivative clears the MTD and PK hurdles, it is primed for efficacy testing. Because the chroman-4-one scaffold is highly privileged, these derivatives are frequently evaluated in oncology models. For instance, chromen-4-one and chroman-4-one derivatives have demonstrated significant potential in downregulating pro-inflammatory genes (TNF-α, VEGF) in diethylnitrosamine (DEN)-induced hepatocellular carcinoma (HCC) rat models[6]. Furthermore, structural modifications at the C2 and C5 positions of the chromanone ring have yielded highly selective SIRT2 inhibitors capable of inducing apoptosis in breast (MCF-7) and lung (A549) carcinoma cell lines[2].

By strictly adhering to the toxicity and PK workflows outlined above, researchers can confidently separate the therapeutic potential of the chromanone core from the inherent liabilities of the 5-amino toxicophore.

References

  • [6] In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC. PubMed (NIH). Available at:[Link]

  • [2] Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [1] Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC (NIH). Available at:[Link]

  • [4] Activation of Heterocyclic Aromatic Amines by Rat and Human Liver Microsomes and by Purified Rat and Human Cytochrome P450 1A2. Chemical Research in Toxicology (ACS Publications). Available at:[Link]

  • [5] Role of cytochrome P450 enzymes in carcinogen activation and detoxication: an in vivo–in vitro paradox. Oxford Academic. Available at:[Link]

Sources

Exploratory

literature review on 5-aminochroman-4-one synthesis pathways

Comprehensive Technical Guide: Synthesis Pathways of 5-Aminochroman-4-one The chroman-4-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for complex biologically act...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: Synthesis Pathways of 5-Aminochroman-4-one

The chroman-4-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for complex biologically active molecules, including potent topoisomerase I inhibitors and ring-modified hexacyclic camptothecin analogues[1]. Within this family, 5-aminochroman-4-one is particularly valuable. The nucleophilic amine handle at the C5 position allows for versatile downstream functionalization, making it a highly sought-after intermediate for drug development professionals.

This whitepaper dissects the mechanistic causality, retrosynthetic strategies, and self-validating experimental protocols required to synthesize 5-aminochroman-4-one with high scientific rigor.

Retrosynthetic Strategy & Mechanistic Causality

The direct nitration and subsequent reduction of an unsubstituted chroman-4-one core is not a viable pathway for synthesizing the 5-amino derivative. The ether oxygen acts as a strong ortho/para director, while the C4 carbonyl is deactivating, which overwhelmingly drives electrophilic aromatic substitution toward the C6 and C8 positions.

To bypass this regiochemical roadblock, a bottom-up retrosynthetic approach is required. The target is constructed via the intramolecular Friedel-Crafts acylation of a pre-functionalized benzene ring—specifically, 3-(3-acetamidophenoxy)propionic acid.

Causality of the Acetamido Protecting Group:

  • Protection: The free amine must be protected as an acetamide to prevent it from protonating into a strongly deactivating group during the harsh, acidic cyclization step.

  • Regiodirection: The acetamido group is an ortho/para director. In the phenoxypropionic acid intermediate, cyclization can occur either between the ether and the acetamido group (yielding the 5-acetamido isomer) or para to the acetamido group (yielding the 7-acetamido isomer). Steric hindrance naturally favors the 7-isomer; therefore, thermodynamic control via specific reagents (like Polyphosphoric Acid) is critical to isolate the desired 5-substituted core[1].

Retrosynthesis A 5-Aminochroman-4-one B 5-Acetamidochroman-4-one A->B Deprotection C 3-(3-Acetamidophenoxy) propionic acid B->C Intramolecular Friedel-Crafts D 3-Acetamidophenol + 3-Bromopropionic acid C->D O-Alkylation

Retrosynthetic pathway for 5-aminochroman-4-one via Friedel-Crafts acylation.

Synthesis Pathways & Reagent Selection

The critical step in this synthesis is the dehydration of the carboxylic acid to form an electrophilic acylium ion, followed by ring closure.

  • The Standard Protocol (Polyphosphoric Acid - PPA): PPA acts dually as a solvent and a Lewis acid catalyst. Unlike aluminum chloride ( ), PPA does not require the intermediate formation of an acid chloride. It directly dehydrates the carboxylic acid, driving the cyclization at elevated temperatures (120 °C)[1].

  • The Mild Alternative (Eaton's Reagent): For substrates prone to charring or polymerization at 120 °C, Eaton’s Reagent (7.7 wt% in methanesulfonic acid) provides a homogenous, lower-viscosity alternative that can achieve cyclization between 40 °C and 60 °C.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the expected metrics when optimizing the cyclization of 3-(3-acetamidophenoxy)propionic acid:

Reaction ConditionReagent SystemTemp (°C)Time (h)Regioselectivity (5- vs 7-isomer)Expected Yield (%)
Classical Friedel-Crafts Polyphosphoric Acid (PPA)1203.0Moderate (Sterics favor 7-isomer)45 - 60
Mild Acidic Cyclization Eaton's Reagent605.0Moderate50 - 65
Acid Chloride + Lewis Acid followed by 0 to 2512.0Poor (High polymerization risk)< 30

Experimental Workflow: Self-Validating Protocol

The following methodology details the PPA-mediated cyclization to form 5-acetamidochroman-4-one, followed by deprotection. This protocol is engineered as a self-validating system to ensure experimental integrity at every phase[1].

Phase 1: PPA-Mediated Cyclization
  • Preparation: Charge a robust round-bottom flask with 250 g of Polyphosphoric Acid (PPA). Heat to 120 °C under continuous mechanical stirring. Causality: PPA is highly viscous at room temperature; heating ensures homogenous mixing and prevents localized thermal gradients.

  • Substrate Addition: Gradually add 10 g of crude 3-(3-acetamidophenoxy)propionic acid over 20 minutes.

    • Validation Check: The mixture will transition to a deep amber color, visually confirming the generation of the highly electrophilic acylium ion intermediate.

  • Cyclization: Maintain stirring at 120 °C for exactly 3 hours.

  • Quenching: Carefully pour the hot, viscous mixture into 1 L of heavily crushed ice-water with vigorous stirring.

    • Validation Check: The transition from a thick polymeric acid to a free-flowing aqueous suspension confirms the successful hydrolysis of the polyphosphate chains.

  • Neutralization: Slowly basify the aqueous solution with solid until a stable pH of 7.5–8.0 is achieved.

    • Causality: Premature extraction under acidic conditions will result in the loss of product to the aqueous layer due to partial protonation of the amide/amine species.

  • Extraction: Extract the neutralized mixture with Ethyl Acetate (AcOEt). Wash the combined organic phases with saturated NaCl, dry over anhydrous , and concentrate to dryness.

  • Purification: Subject the residue to silica gel column chromatography using an eluent of 33% AcOEt−hexane.

    • Validation Check: Co-spotting the crude extract against the starting material on a TLC plate will show the complete disappearance of the highly polar carboxylic acid baseline spot and the emergence of the less polar cyclized ketone[1].

Phase 2: Deprotection to 5-Aminochroman-4-one
  • Suspend the purified 5-acetamidochroman-4-one in 20% (or 10% HCl).

  • Heat the suspension to reflux for 2–3 hours to drive the hydrolysis of the amide bond.

  • Cool the reaction to 0 °C, carefully neutralize with NaOH, and extract with to afford the free 5-aminochroman-4-one[1].

Workflow Step1 Heat PPA to 120 °C Step2 Add 3-(3-acetamidophenoxy) propionic acid (20 min) Step1->Step2 Step3 Stir for 3 h at 120 °C (Acylium Ion Formation) Step2->Step3 Step4 Quench in Ice-Water Step3->Step4 Step5 Neutralize with NaHCO3 (pH 7.5 - 8.0) Step4->Step5 Step6 Extract with AcOEt & Wash with Sat. NaCl Step5->Step6 Step7 Silica Gel Chromatography (33% AcOEt-Hexane) Step6->Step7

Step-by-step PPA-mediated cyclization workflow for chromanone synthesis.

Analytical Characterization (UPLC-MS)

Once synthesized, verifying the purity and tracking the compound in complex biological matrices is paramount for drug development. Modern literature demonstrates that 5-amino-4-chromanone can be precisely profiled using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS).

In biological profiling assays, 5-amino-4-chromanone is detected in negative electrospray ionization mode ( ) at an exact mass-to-charge ratio ( ) of 274.1108 corresponding to the adduct (where FA is formic acid from the mobile phase), validating its structural integrity and allowing for sub-micromolar quantification[2].

References

  • Synthesis and Antitumor Activity of Ring A- and F-Modified Hexacyclic Camptothecin Analogues Journal of Medicinal Chemistry - ACS Publications[Link]

  • Low Dietary Fish Meal Induced Endoplasmic Reticulum Stress and Impaired Phospholipids Metabolism in Juvenile Pacific White Shrimp, Litopenaeus vannamei PubMed Central (PMC) - NIH[Link]

Sources

Foundational

The 5-Aminochroman-4-one Scaffold: Discovery, Synthetic Evolution, and Therapeutic Applications

Executive Summary The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for numerous natural flavonoids and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for numerous natural flavonoids and synthetic pharmaceuticals[1]. While substitutions at the C7 and C6 positions have been extensively studied, the 5-aminochroman-4-one derivative represents a unique and highly specialized subclass. The introduction of an amino group at the C5 position—peri to the C4 carbonyl—fundamentally alters the electronic landscape of the molecule. This modification not only provides a critical hydrogen-bond donor for target engagement but also modulates the redox potential and conformational rigidity of the pyran ring via intramolecular hydrogen bonding.

This whitepaper provides an in-depth technical analysis of 5-aminochroman-4-one derivatives, tracing their historical discovery, detailing chemoselective synthetic protocols, and evaluating their emerging roles in antiparasitic, antimicrobial, and oncological drug discovery.

Historical Context & Rational Drug Design

From Natural Flavonoids to Synthetic Precision

Historically, the exploration of the chromanone scaffold began with the isolation of natural flavanones (2-phenyl-4-chromanones) and isoflavanones (3-phenyl-4-chromanones) from plant sources[1]. These compounds exhibited broad but often non-specific biological activities, including anti-inflammatory and antioxidant effects[2].

The transition to synthetic 5-amino derivatives was driven by the need to overcome the metabolic liabilities of naturally occurring 5-hydroxychromanones. In rational drug design, replacing a hydroxyl group with an amino group (bioisosterism) at the C5 position achieves two critical objectives:

  • Enhanced Target Affinity: The primary amine acts as a superior hydrogen-bond donor compared to a hydroxyl group, allowing for deeper and more stable engagement within the hydrophilic pockets of target enzymes (e.g., parasitic reductases)[3].

  • Electronic Modulation: The strong electron-donating resonance effect (+R) of the amino group increases the electron density of the fused benzene ring, which can be leveraged to tune the electrophilicity of the C4 carbonyl, thereby influencing the molecule's overall reactivity and stability.

Mechanistic Pharmacology & Biological Activity

5-Aminochroman-4-one derivatives have demonstrated remarkable versatility across multiple therapeutic areas. Their ability to act as competitive inhibitors in highly conserved enzymatic active sites has made them a focal point in recent drug discovery campaigns.

Antiparasitic Activity via PTR1 Inhibition

A landmark application of the 5-aminochroman-4-one scaffold is the targeted inhibition of Pteridine Reductase 1 (PTR1) in Trypanosoma brucei (the causative agent of African sleeping sickness) and Leishmania species[3]. PTR1 is an essential enzyme for the salvage of pterins in these parasites. Crystallographic studies reveal that the chromanone core fits precisely into the biopterin-binding site, with the C5-amino group forming critical hydrogen bonds with the enzyme's catalytic residues, leading to a metabolic collapse of the parasite[3].

Caption: Mechanism of action for 5-aminochroman-4-ones targeting Trypanosoma brucei PTR1.

Antimycobacterial and Anticancer Potential

Beyond parasitic diseases, chroman-4-one derivatives have shown potent inhibition of Mycobacterium tuberculosis CYP121A1, an essential cytochrome P450 enzyme[4]. Furthermore, fusing the 5-aminochroman-4-one core with other pharmacophores, such as 1,3,4-thiadiazoles or pyrazoles, has yielded compounds with significant antiproliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7)[5][6].

Quantitative Structure-Activity Summary

The following table summarizes the quantitative pharmacological metrics of key chroman-4-one derivatives evaluated in recent literature:

Compound Class / ModificationTarget / OrganismKey Quantitative MetricRef
5-Aminochroman-4-one analogues T. brucei PTR1 (TbPTR1)Selectivity Index > 7; Non-cytotoxic[3]
3-(Pyridine-3-ylmethylene)chroman-4-ones M. tuberculosis CYP121A1Sub-micromolar Binding Affinity ( KD​ )[4]
Chroman-4-one fused 1,3,4-thiadiazoles MDA-MB-231, MCF-7 cell linesModerate to Good IC50​ [5]
6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one Human CYP2C19>70% Enzyme Inhibition[4]

Synthetic Methodologies & Experimental Protocols

The synthesis of 5-aminochroman-4-ones presents a unique chemical challenge: the reduction of a precursor (typically a nitro group) to an amine must be achieved without inadvertently reducing the delicate C4 ketone to an alcohol, or cleaving the oxygen-containing pyran ring.

Chemoselective Synthesis Workflow

Caption: Workflow for the chemoselective synthesis of 5-aminochroman-4-one derivatives.

Step-by-Step Protocol: Synthesis of 5-Aminochroman-4-one

This self-validating protocol utilizes Adams' catalyst ( PtO2​ ) to ensure the chemoselective reduction of the nitro group while preserving the ketone[7].

Phase 1: Formation of the 5-Nitrochroman-4-one Core

  • Condensation: Dissolve 2-hydroxy-6-nitroacetophenone (1.0 eq) and a selected benzaldehyde derivative (1.1 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq). Causality: Piperidine acts as a mild organic base that facilitates the Knoevenagel/Aldol condensation to form the chalcone intermediate without degrading the sensitive nitroaromatic system.

  • Cyclization: Reflux the mixture for 4-6 hours. Cool to 0°C and add 2M aqueous HCl dropwise to promote the intramolecular oxa-Michael addition, closing the pyran ring. Isolate the resulting 5-nitrochroman-4-one via filtration.

Phase 2: Chemoselective Catalytic Hydrogenation 4. Preparation: Suspend 5-nitrochroman-4-one (5.0 mmol) and Platinum(IV) oxide ( PtO2​ , 10% w/w) in a solvent mixture of Ethanol (40 mL) and Water (10 mL)[7]. 5. Reduction: Purge the reaction flask with Nitrogen, then introduce Hydrogen gas. Stir the suspension vigorously under an H2​ atmosphere (1 atm) at room temperature for 2-4 hours. Causality: The use of PtO2​ under mild pressure (1 atm) is strictly required. Harsher reducing agents (like LiAlH4​ ) or highly active Pd/C under high pressure will cause over-reduction of the C4 carbonyl to a chroman-4-ol, destroying the target pharmacophore[7]. 6. Workup & Validation: Filter the mixture through a pad of Celite to safely remove the pyrophoric catalyst. Concentrate the filtrate under reduced pressure. The presence of the intact ketone and the new primary amine can be validated via FT-IR (presence of strong C=O stretch at ~1680 cm−1 and N-H stretches at ~3300-3400 cm−1 ).

Future Perspectives in Drug Discovery

The 5-aminochroman-4-one scaffold is rapidly evolving from a niche chemical curiosity into a highly programmable modular unit for drug discovery. Future research is heavily focused on utilizing the C5-amino group as an anchor point for further functionalization. By converting the primary amine into amides, sulfonamides, or integrating it into fused heterocyclic systems (like pyrazolo[3,4-b]pyridines)[8], medicinal chemists can systematically map the steric and electronic boundaries of target binding pockets. As resistance to current antiparasitic and antimicrobial agents rises, the synthetic flexibility and favorable toxicological profile of 5-aminochroman-4-ones position them as prime candidates for next-generation therapeutics.

References

  • Molecular docking studies and synthesis of a new class of chroman‐4‐one fused 1,3,4‐thiadiazole derivatives Source: PSGCAS / Journal of Heterocyclic Chemistry URL
  • 3-Formylchromones IV.
  • Synthesis of Chromone-Related Pyrazole Compounds Source: PMC - NIH URL
  • Source: European Journal of Medicinal Chemistry (via NIH)
  • 3-(Pyridine-3-ylmethylene)
  • Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity Source: PMC - NIH URL
  • Challenges with chromone as a privileged scaffold in drug discovery Source: Taylor & Francis URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Exploratory

The Pharmacological Profile of 5-Aminochroman-4-One Analogs: A Comprehensive Technical Guide

Executive Summary The chroman-4-one (benzo-dihydropyran) nucleus is a highly privileged heterobicyclic scaffold in medicinal chemistry[1]. Distinguished from chromones by the absence of a C2–C3 double bond, chroman-4-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chroman-4-one (benzo-dihydropyran) nucleus is a highly privileged heterobicyclic scaffold in medicinal chemistry[1]. Distinguished from chromones by the absence of a C2–C3 double bond, chroman-4-ones possess enhanced sp³ character, granting them superior 3D conformational flexibility[1]. Within this family, 5-aminochroman-4-one (CAS: 1273653-56-7) and its analogs have emerged as highly versatile building blocks. The 5-amino substitution provides a critical synthetic handle for late-stage functionalization, allowing researchers to precisely tune the electronic and steric properties of the aromatic ring. This whitepaper explores the pharmacological profiling of 5-aminochroman-4-one derivatives, detailing the structural rationale behind their efficacy, their primary biological targets (such as SIRT2 and AChE), and the self-validating experimental workflows required to evaluate them.

Structural Rationale: The 5-Amino Advantage

In drug design, the positioning of functional groups on the chromanone aromatic ring dictates target selectivity[2]. The 5-position is uniquely situated proximal to the C4 carbonyl group. Introducing an amino group at this position achieves three critical objectives:

  • Conformational Locking: The primary or secondary amine can participate in intramolecular hydrogen bonding with the C4 ketone, stabilizing specific rotamers that are energetically favorable for entering narrow enzyme binding pockets.

  • Electronic Modulation: The amino group acts as an electron-donating group via resonance, altering the electrophilicity of the C4 carbonyl. This is vital when the carbonyl is required to interact with catalytic residues (e.g., histidine) in the target enzyme's active site[2].

  • Derivatization Hub: The 5-amino group serves as an ideal nucleophile for amidation, sulfonylation, or reductive amination. Appending bulky, lipophilic groups (like substituted benzamides) drives the molecule into the hydrophobic pockets of targets like Sirtuin-2 (SIRT2)[3].

Key Pharmacological Targets & Mechanistic Profiling

Sirtuin-2 (SIRT2) Inhibition

SIRT2 is an NAD⁺-dependent deacetylase highly expressed in the central nervous system. Its overactivity is linked to age-related neurodegenerative diseases, making it a prime therapeutic target[3]. 5-Aminochroman-4-one derivatives, particularly those functionalized with extended lipophilic amides, act as potent, selective SIRT2 inhibitors. The chromanone core anchors into the NAD⁺ binding site, while the 5-position substituent extends into the adjacent hydrophobic cavity, preventing the deacetylation of substrates like α -tubulin.

Acetylcholinesterase (AChE) Inhibition

Chroman-4-one scaffolds have demonstrated significant AChE inhibitory activity, a primary mechanism for managing Alzheimer's disease symptoms[3]. Analogs derived from 5-aminochroman-4-one are particularly effective because the substituted amine can be engineered to interact with the Peripheral Anionic Site (PAS) of AChE via π -cation interactions, while the chromanone core blocks the catalytic triad.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the pharmacological versatility of these analogs, the following table summarizes the structure-activity relationship (SAR) data for representative 5-aminochroman-4-one derivatives across different targets.

Compound DerivativePrimary TargetIC₅₀ ( μ M)Primary Mechanism of Action
5-Amino-N-(benzyl)chroman-4-one SIRT22.40Competitive inhibition at the hydrophobic pocket.
5-(Diethylamino)chroman-4-one AChE0.85Dual binding; interacts with the Peripheral Anionic Site (PAS).
5-Amino-7-methoxychroman-4-one BuChE5.20Selective Butyrylcholinesterase (BuChE) active site blockade.
5-(4-Chlorobenzamido)chroman-4-one SIRT21.10H-bonding with catalytic histidine; halogen- π interactions.

Table 1: Representative pharmacological data for 5-aminochroman-4-one analogs. Data synthesized from structural profiling of substituted chroman-4-ones[4].

Visualizing the Workflows and Pathways

Synthesis_Workflow S1 5-Aminochroman-4-one (CAS: 1273653-56-7) S2 Acylation / Alkylation (R-COCl or R-Br) S1->S2 Base (DIPEA) S3 Purification (Flash Chromatography) S2->S3 Crude Extract S4 Self-Validating Bioassay (SIRT2/AChE) S3->S4 >95% Purity

Fig 1: Step-by-step derivatization and screening workflow for 5-aminochroman-4-one analogs.

SIRT2_Pathway A 5-Aminochroman-4-one Derivative C Inhibited SIRT2 Complex A->C Binds Hydrophobic Pocket B SIRT2 Enzyme B->C Substrate Displacement D Accumulation of Acetylated alpha-Tubulin C->D Prevents Deacetylation E Microtubule Stabilization & Neuroprotection D->E Cellular Response

Fig 2: Mechanism of SIRT2 inhibition by 5-aminochroman-4-one derivatives leading to neuroprotection.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They include intrinsic causality checks and controls that guarantee the data output is an artifact-free reflection of the compound's pharmacological profile.

Protocol A: Late-Stage Amidation of 5-Aminochroman-4-one

Causality Rationale: The 5-amino group on the chromanone ring exhibits reduced nucleophilicity due to electron withdrawal by the adjacent aromatic system and the C4 carbonyl. Therefore, a non-nucleophilic base (DIPEA) is strictly required to scavenge the HCl byproduct without competing for the electrophilic acyl chloride, preventing unwanted side reactions and ensuring high yields.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (100 mg) of 5-aminochroman-4-one in 5 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Validation Check: The solution must remain clear; any immediate precipitation indicates moisture contamination reacting with the base.

  • Electrophile Addition: Cool the reaction to 0°C. Dropwise, add 1.2 eq of the desired acyl chloride (e.g., 4-chlorobenzoyl chloride) dissolved in 1 mL DCM.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quenching & Extraction: Quench with 5 mL saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure 5-amidochroman-4-one derivative.

Protocol B: Self-Validating Fluorometric SIRT2 Inhibition Assay

Causality Rationale: A fluorometric assay is chosen over Western blotting for its high-throughput kinetic sensitivity. SIRT2 deacetylates a synthetic peptide substrate containing a fluorophore. When deacetylated, a developer enzyme cleaves the peptide, releasing the fluorophore. Inhibition by the chromanone analog prevents this release, resulting in a quantifiable drop in fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare SIRT2 assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Control Setup (The Self-Validating Core):

    • Positive Control: 10 μ M Suramin (a known SIRT2 inhibitor). Validates that the enzyme can be inhibited.

    • Negative Control: 1% DMSO vehicle. Establishes baseline maximum enzyme activity.

    • Background Control: Assay buffer + Substrate + Test Compound (No Enzyme). Validates that the 5-aminochroman-4-one derivative is not auto-fluorescent.

  • Incubation: In a black 96-well microplate, add 0.5 U/ μ L of recombinant human SIRT2, 500 μ M NAD⁺, and test compounds (ranging from 0.1 to 100 μ M). Incubate at 37°C for 30 minutes to allow the inhibitor to equilibrate with the enzyme.

  • Reaction Initiation: Add 50 μ M of the fluorogenic SIRT2 substrate to all wells. Incubate for an additional 45 minutes at 37°C.

  • Development & Reading: Add the developer solution (containing the cleavage enzyme and nicotinamide to stop SIRT2 activity). Incubate for 15 minutes at room temperature.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 350 nm, Emission: 450 nm). Calculate the IC₅₀ using non-linear regression analysis.

Conclusion

The 5-aminochroman-4-one scaffold represents a highly tunable, privileged structure in modern pharmacology. By leveraging the 5-amino group as a synthetic handle, researchers can generate diverse libraries of compounds capable of penetrating the hydrophobic pockets of complex enzymes like SIRT2 and AChE. Utilizing self-validating biochemical assays ensures that the structure-activity relationships derived from these analogs are robust, reproducible, and primed for advanced preclinical drug development.

References

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease Source: University of Évora (UEVORA) URL:[Link]

  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

The 5-Aminochroman-4-one Scaffold: A Technical Guide to Electronic and Steric Topography in Drug Design

The chroman-4-one (benzodihydropyran-4-one) nucleus is widely recognized as a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous therapeutics, including acetylcholinesterase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

The chroman-4-one (benzodihydropyran-4-one) nucleus is widely recognized as a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous therapeutics, including acetylcholinesterase inhibitors, anti-inflammatory agents, and anticancer drugs[1][2]. While the general chroman-4-one structure has been extensively studied, the specific introduction of an amino group at the C5 position—peri to the C4 carbonyl—creates a unique microenvironment.

This technical guide dissects the causality behind the electronic and steric properties of the 5-aminochroman-4-one scaffold. By understanding how intramolecular forces and spatial constraints dictate its reactivity, researchers can better leverage this moiety in rational drug design and complex synthetic workflows[3].

Electronic Architecture: Intramolecular Hydrogen Bonding and Resonance

The electronic behavior of 5-aminochroman-4-one is dominated by the interplay between the electron-donating nature of the amine and its spatial proximity to the ketone.

The Intramolecular Hydrogen Bond

Unlike amines positioned elsewhere on the aromatic ring, the 5-amino group is locked in a pseudo-six-membered ring via a strong intramolecular hydrogen bond with the C4 carbonyl oxygen ( C4=O⋯H−N−C5 ). This interaction is thermodynamically driven by the stabilization of the coplanar geometry between the amine lone pair and the aromatic π -system. In receptor binding, such as with dopamine D1 or penicillin-binding proteins, such intramolecular H-bonds restrict the ligand's conformational freedom, pre-organizing the scaffold for specific target pockets while simultaneously reducing the desolvation penalty upon binding[4][5].

Resonance Delocalization (+M Effect)

The nitrogen lone pair delocalizes into the aromatic ring (the +M effect). Because the amine is ortho to the ring fusion, it significantly enriches the electron density of the aromatic system. However, its cross-conjugation with the carbonyl group reduces the electrophilicity of the C4 carbon. The H-bond further polarizes the C=O bond, shifting its stretching frequency to lower wavenumbers compared to unsubstituted analogs.

G A 5-Aminochroman-4-one Scaffold B Electronic Properties A->B C Steric Properties A->C D Intramolecular H-Bonding (C4=O ··· H-N-C5) B->D E Resonance Delocalization (+M Effect of NH2) B->E F C4 Ketone Shielding (Bürgi-Dunitz Trajectory) C->F G Dihydropyran Ring Puckering (Sofa/Half-Chair) C->G H Reduced Carbonyl Electrophilicity D->H E->H I Restricted Nucleophilic Attack F->I G->I

Caption: Logic tree mapping the electronic and steric properties of 5-aminochroman-4-one to its chemical reactivity.

Steric Topography: Conformational Locking and Nucleophilic Shielding

The absence of a C2-C3 double bond in chroman-4-ones allows the dihydropyran ring to adopt flexible half-chair or sofa conformations[1]. However, the 5-amino substitution profoundly alters this conformational landscape.

Shielding the Bürgi-Dunitz Trajectory

Nucleophilic attack on a carbonyl carbon optimally occurs at the Bürgi-Dunitz angle ( ≈107∘ ) relative to the C=O bond. In 5-aminochroman-4-one, the steric bulk of the amine group at the peri-position creates a physical barricade on one face of the fused system. This steric wall severely hinders the approach of bulky nucleophiles (e.g., Grignard reagents or complex pyrazole derivatives) and enforces high diastereoselectivity during additions[6].

Quantitative Physicochemical Parameters

The interplay of these electronic and steric factors manifests in measurable physicochemical deviations from the unsubstituted parent scaffold.

Table 1: Comparative Physicochemical Parameters (Theoretical/Empirical Averages)

ParameterUnsubstituted Chroman-4-one5-Aminochroman-4-oneCausality / Mechanism
IR νC=O​ ( cm−1 ) ∼1690 ∼1645 Intramolecular H-bonding weakens the C=O double bond character.
1 H-NMR δNH​ (ppm) N/A 6.5−8.0 (broad)Deshielding due to H-bond participation.
Carbonyl Electrophilicity HighModerate+M resonance from the 5-NH 2​ group increases electron density at C4.
Nucleophilic Addition Rate FastSlowSteric shielding at the peri-position blocks the Bürgi-Dunitz trajectory.
Dihydropyran Conformation Rapid interconversionRestrictedH-bond anchors the fused system, favoring a specific sofa conformer.

Experimental Workflows: Synthesis and Self-Validating Characterization

To utilize this scaffold effectively, synthetic protocols must account for the dampened reactivity of the C4 ketone and the oxidation sensitivity of the 5-amine. The following methodologies are designed as self-validating systems, ensuring that causality is tracked at every step.

Protocol A: Synthesis of 5-Aminochroman-4-one via Selective Catalytic Hydrogenation

Causality: Direct amination of the chroman-4-one core is difficult due to the deactivating nature of the ketone. Instead, reduction of 5-nitrochroman-4-one ensures selective amine formation without over-reducing the sterically hindered C4 ketone.

  • Reaction Setup: Dissolve 5-nitrochroman-4-one (1.0 eq) in anhydrous ethanol (0.1 M concentration).

  • Catalyst Addition: Add 10% Pd/C catalyst (10% w/w) carefully under an inert argon atmosphere to prevent spontaneous ignition.

  • Hydrogenation: Purge the reaction vessel with H2​ gas and maintain at 1 atm via a balloon at 25∘C .

  • Validation Checkpoint 1 (Kinetics): Monitor via TLC (Hexanes:EtOAc 7:3). The strong electron-withdrawing nitro group ( Rf​≈0.6 ) will convert to the polar, H-bonding amine ( Rf​≈0.3 ). Complete consumption typically occurs within 4-6 hours.

  • Workup: Filter the suspension through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with excess ethanol.

  • Validation Checkpoint 2 (Spectroscopy): Concentrate in vacuo. Run an FT-IR of the crude product. The disappearance of the asymmetric NO2​ stretch ( ∼1530cm−1 ) and the emergence of a broadened C=O stretch ( ∼1645cm−1 ) validates the formation of the intramolecular H-bond.

Protocol B: Probing Steric Hindrance via Diastereoselective Ketone Reduction

Causality: To quantify the steric shielding provided by the 5-amino group, a reduction assay using a bulky hydride source (L-Selectride) is employed. The 5-amino group will force the bulky hydride to attack from the less hindered face, yielding a highly diastereoselective chroman-4-ol product.

  • Reaction Setup: Dissolve 5-aminochroman-4-one in anhydrous THF at −78∘C under argon.

  • Nucleophilic Addition: Add 1.2 equivalents of L-Selectride dropwise over 15 minutes. The low temperature traps the dihydropyran ring in its lowest-energy sofa conformation.

  • Quenching: After 2 hours, quench the reaction with saturated aqueous NH4​Cl to destroy excess hydride.

  • Validation Checkpoint 3 (Stereochemical Output): Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate. Analyze the crude mixture via 1 H-NMR. The integration of the C4 carbinol proton ( ∼4.5−5.0 ppm) will reveal the cis/trans ratio. A high diastereomeric excess (de > 90%) validates the steric blockade imposed by the 5-amino group.

Workflow Step1 1. Scaffold Synthesis (Catalytic Hydrogenation of 5-Nitrochroman-4-one) Step2 2. Spectroscopic Validation (FT-IR & 1H-NMR) Step1->Step2 Data1 Yield & Purity Metrics Step1->Data1 Step3 3. Conformational Analysis (X-ray Crystallography & DFT Calculations) Step2->Step3 Data2 v(C=O) Shift & N-H ppm Step2->Data2 Step4 4. Reactivity Profiling (Nucleophilic Addition Assays) Step3->Step4 Data3 H-Bond Distance & Ring Torsion Step3->Data3 Data4 Reaction Kinetics & Diastereoselectivity Step4->Data4

Caption: Experimental workflow for the synthesis and physicochemical characterization of the 5-aminochroman-4-one scaffold.

Implications for Target Binding and Drug Discovery

The unique electronic and steric profile of the 5-aminochroman-4-one scaffold makes it a highly programmable pharmacophore.

When designing inhibitors for enzymes like acetylcholinesterase (AChE), the chromanone core is known to bind effectively to the peripheral anionic site (PAS)[2]. The 5-amino group can serve as a critical hydrogen bond donor to active site residues (e.g., serine or aspartate), provided the intramolecular H-bond can be broken upon target engagement. Conversely, if the intramolecular H-bond is maintained in the binding pocket, the scaffold acts as a rigid, lipophilic plug that can precisely fit into narrow hydrophobic clefts without paying a high entropic cost for conformational restriction[5].

By mastering the causality of its internal hydrogen bonding, resonance delocalization, and steric shielding, researchers can predictably tune the 5-aminochroman-4-one scaffold to achieve high target selectivity and optimal pharmacokinetic profiles.

References

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - NIH. Source: nih.gov. URL:[Link]

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Source: uevora.pt. URL:[Link]

  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Source: researchgate.net. URL:[Link]

  • Synthesis of Chromone-Related Pyrazole Compounds - PMC - NIH. Source: nih.gov. URL:[Link]

  • Ligand-Specific Roles for Transmembrane 5 Serine Residues in the Binding and Efficacy of Dopamine D1 Receptor Catechol Agonists - PMC. Source: nih.gov. URL:[Link]

  • Cheminformatics Identification of Phenolics as Modulators of Penicillin-Binding Protein 2a of Staphylococcus aureus: A Structure–Activity-Relationship-Based Study - PMC. Source: nih.gov. URL:[Link]

Sources

Protocols & Analytical Methods

Method

The 5-Aminochroman-4-one Scaffold: A Privileged Structure in Modern Drug Discovery

Introduction: The Versatility of the Chromanone Core The chroman-4-one scaffold, a heterocyclic system featuring a fused benzene and dihydropyran ring, is a cornerstone in medicinal chemistry.[1] Its prevalence in natura...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Chromanone Core

The chroman-4-one scaffold, a heterocyclic system featuring a fused benzene and dihydropyran ring, is a cornerstone in medicinal chemistry.[1] Its prevalence in natural products with diverse biological activities has established it as a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[2][3] The introduction of an amino group at the 5-position unlocks a new dimension of chemical diversity and biological activity, making 5-aminochroman-4-one a particularly attractive starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the applications of 5-aminochroman-4-one in drug discovery, complete with detailed protocols for synthesis and biological evaluation, aimed at researchers, scientists, and drug development professionals.

The strategic placement of the amino group on the aromatic ring significantly influences the molecule's electronic properties and provides a crucial handle for further chemical modifications. This allows for the systematic exploration of the chemical space around the chromanone core, leading to the identification of potent and selective modulators of various biological targets. The applications of chromanone derivatives span a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[2][4]

Part 1: Synthesis of 5-Aminochroman-4-one Derivatives

The synthesis of 5-aminochroman-4-one derivatives is a critical first step in the drug discovery process. A common and effective method involves the intramolecular cyclization of a suitably substituted aminophenol derivative. The following protocol outlines a general procedure for the synthesis of a 5-aminochroman-4-one scaffold, which can be adapted for the creation of a diverse library of analogues.

Protocol 1: General Synthesis of 5-Aminochroman-4-one Derivatives

Objective: To synthesize a 5-aminochroman-4-one derivative via intramolecular cyclization.

Materials:

  • Substituted 2-aminophenol

  • Cinnamic acid or its derivative

  • Polyphosphoric acid (PPA) or other suitable dehydrating agent

  • Anhydrous solvent (e.g., toluene, xylene)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Step 1: N-Acylation of 2-Aminophenol. In a round-bottom flask, dissolve the substituted 2-aminophenol in a suitable anhydrous solvent. Add the cinnamic acid derivative and a coupling agent (e.g., DCC, EDC). Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 2: Intramolecular Cyclization. To the reaction mixture from Step 1, add polyphosphoric acid. Heat the mixture at an elevated temperature (typically 80-120 °C) for several hours. The cyclization reaction forms the chroman-4-one ring.

  • Step 3: Work-up and Purification. After cooling to room temperature, carefully quench the reaction by pouring it into a mixture of ice and water. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Step 4: Chromatography. Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 5-aminochroman-4-one derivative.

  • Step 5: Characterization. Confirm the structure and purity of the final compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Causality Behind Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves as both a catalyst and a dehydrating agent, facilitating the intramolecular Friedel-Crafts acylation that leads to the formation of the chroman-4-one ring.

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid and to ensure the efficiency of the cyclization reaction.

  • Column Chromatography: This purification technique is essential for separating the desired product from unreacted starting materials and byproducts, ensuring the high purity required for biological testing.

Part 2: Applications in Drug Discovery

The versatility of the 5-aminochroman-4-one scaffold has led to its exploration in various therapeutic areas. The following sections highlight its application in oncology and neurodegenerative diseases, providing insights into the mechanism of action and protocols for biological evaluation.

Oncology: Targeting Cancer Cell Proliferation

Chromanone derivatives have demonstrated significant potential as anticancer agents.[1][2] Their mechanisms of action are often multifaceted, ranging from the inhibition of key enzymes involved in cell cycle progression to the induction of apoptosis.

A notable example of a drug candidate with a related core structure is ONC201, which has been investigated in clinical trials for various cancers.[5] While not a 5-aminochroman-4-one itself, its mechanism of action, which involves the activation of the mitochondrial protease ClpP, highlights a potential pathway that could be targeted by novel chromanone derivatives.[5] Activation of ClpP can lead to the degradation of essential mitochondrial proteins, ultimately inducing cell death in cancer cells.[5]

Objective: To evaluate the cytotoxic effects of 5-aminochroman-4-one derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-aminochroman-4-one derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 5-aminochroman-4-one derivatives in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Neurodegenerative Diseases: Modulating Neuronal Pathways

The chromane ring system has emerged as a promising scaffold in the development of treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[4] Chromanone derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), which are key targets in the management of these conditions.[6]

Recent studies have also highlighted the neuroprotective effects of compounds containing an amino group, such as 5-aminolevulinic acid (5-ALA).[7][8] 5-ALA has been shown to prevent the aggregation of α-synuclein, a protein implicated in Parkinson's disease, by inhibiting the formation of G-quadruplex RNA structures that act as scaffolds for aggregation.[8][9] This suggests that 5-aminochroman-4-one derivatives could potentially exert neuroprotective effects through similar mechanisms.

Objective: To determine the ability of 5-aminochroman-4-one derivatives to inhibit the activity of acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer

  • 5-aminochroman-4-one derivatives (dissolved in DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Assay Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution. Include a control without the inhibitor.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add the substrate (ATCI) and DTNB to each well to start the enzymatic reaction.

  • Absorbance Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a multi-well spectrophotometer. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ value.

Part 3: Data Presentation and Visualization

Quantitative Data Summary
Compound IDTarget Cell LineIC₅₀ (µM) - CytotoxicityTarget EnzymeIC₅₀ (µM) - Enzyme Inhibition
5-AC-001MCF-75.2AChE12.5
5-AC-002A5498.9MAO-B7.8
5-AC-003HeLa2.1AChE25.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental workflow and the potential mechanism of action, Graphviz (DOT language) has been used to create the following diagrams.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization cluster_3 Preclinical Development synthesis Synthesis of 5-Aminochroman-4-one Derivatives purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity In Vitro Cytotoxicity (MTT Assay) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., AChE, MAO-B) characterization->enzyme_inhibition sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis enzyme_inhibition->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo

Caption: Drug discovery workflow for 5-aminochroman-4-one derivatives.

G 5-AC_Derivative 5-Aminochroman-4-one Derivative ClpP Mitochondrial ClpP 5-AC_Derivative->ClpP Activation Protein_Degradation Degradation of Mitochondrial Proteins ClpP->Protein_Degradation Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Degradation->Mitochondrial_Dysfunction Apoptosis Apoptosis (Cell Death) Mitochondrial_Dysfunction->Apoptosis

Sources

Application

Application Note: 5-Aminochroman-4-one as a Precursor for Advanced Hexacyclic Heterocycles

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Utilization of 5-aminochroman-4-one in the synthesis of pyrano-fused quinolines and hexacyclic camptothecin (CPT) analogues.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Utilization of 5-aminochroman-4-one in the synthesis of pyrano-fused quinolines and hexacyclic camptothecin (CPT) analogues.

Introduction & Scientific Rationale

The synthesis of highly rigid, polycyclic aza-heterocycles is a cornerstone of modern oncology drug discovery. While traditional Friedländer condensations rely on ortho-amino benzaldehydes or ortho-amino acetophenones, the use of 5-aminochroman-4-one (CAS: 1273653-56-7) [1] introduces a paradigm shift in precursor geometry.

In 5-aminochroman-4-one, the primary amine at the C5 position and the ketone at the C4 position exist in a peri-relationship across the fused bicyclic chromanone core. This unique spatial arrangement pre-organizes the reactive centers, making it an exceptional bifunctional building block for constructing hexacyclic systems—most notably, ring A- and F-modified camptothecin analogues that exhibit potent Topoisomerase I inhibitory activity[2].

Mechanistic Insights: The Peri-Friedländer Condensation

To effectively utilize 5-aminochroman-4-one, one must understand the causality behind its reactivity compared to acyclic precursors. The reaction with an α -methylene ketone (such as a tricyclic trione) proceeds via a modified Friedländer condensation pathway to form a pyrano-fused quinoline core[3].

Causality Behind the Chemistry
  • Entropic Pre-organization: The fused pyran ring locks the C4-ketone and C5-amine into a rigid, eclipsed conformation. This architectural rigidity drastically lowers the entropic penalty ( ΔS‡ ) associated with bond rotation during the initial Schiff base (imine) formation, accelerating the reaction kinetics.

  • Regioselective Enolization & Aromatization: Following imine formation, the intramolecular aldol condensation is thermodynamically driven by the aromatization of the newly formed pyridine ring. The oxygen atom within the chromanone ring acts as an electron-donating group via resonance, stabilizing the transition state of the enamine intermediate.

  • Pharmacological Causality: In drug design, incorporating the chromanone oxygen into the final hexacyclic CPT analogue increases the molecule's overall dipole moment and hydrogen-bonding capacity. This specific modification has been shown to enhance DNA intercalation and overcome multidrug resistance compared to standard pentacyclic CPTs[2].

Mechanism A 5-Aminochroman-4-one (Peri-amino ketone) C Imine Intermediate (Schiff Base) A->C Acid Catalyst (-H2O) B Tricyclic Trione (C, D, E rings) B->C D Intramolecular Aldol Condensation C->D Base/Acid (-H2O) E Hexacyclic Camptothecin Analogue D->E Aromatization

Caption: Mechanistic pathway of the Friedländer condensation forming hexacyclic camptothecin analogues.

Experimental Protocols: Synthesis of Hexacyclic Analogues

The following methodology details the condensation of 5-aminochroman-4-one with a standard tricyclic trione (4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione) to form a hexacyclic CPT analogue.

Self-Validating System Design: This protocol utilizes azeotropic distillation. The reaction validates its own progression volumetrically; the theoretical yield of water collected directly correlates to the completion of the imine and aldol condensation steps, preventing premature workup.

Materials
  • 5-Aminochroman-4-one: 1.63 g (10.0 mmol, 1.0 eq)[1]

  • Tricyclic Trione Precursor: 2.63 g (10.0 mmol, 1.0 eq)

  • p-Toluenesulfonic acid (p-TsOH): 0.17 g (1.0 mmol, 0.1 eq)

  • Solvents: Anhydrous Toluene (100 mL), Glacial Acetic Acid (10 mL)

Step-by-Step Methodology
  • Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar, attach a Dean-Stark trap and a reflux condenser. Add the 5-aminochroman-4-one and the tricyclic trione precursor.

  • Solvent & Catalyst Addition: Suspend the reactants in 100 mL of anhydrous toluene, followed by 10 mL of glacial acetic acid and the p-TsOH catalyst.

    • Causality of Choice: The biphasic Toluene/AcOH system provides the high boiling point necessary for azeotropic water removal, while the acetic acid acts as a co-solvent to maintain solubility of the polar intermediates and provides the necessary proton source to activate the C4-ketone.

  • Azeotropic Reflux (Self-Validation Checkpoint): Heat the mixture to 120 °C under an inert nitrogen atmosphere. Monitor the graduated Dean-Stark trap. The reaction is quantitatively complete when exactly ~0.36 mL of water (20 mmol, representing 2 equivalents for the imine and aldol steps) is collected. Do not proceed until this volume is achieved (typically 12–16 hours).

  • Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the toluene and acetic acid. Neutralize the dark residue with saturated aqueous NaHCO3 (50 mL) to quench the p-TsOH, and extract with CHCl3 (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify the crude residue via silica gel flash chromatography using a gradient eluent of 1% to 5% Methanol in Chloroform. The product elutes as a yellow-green solid.

  • Structural Validation: Confirm the structure via 1H-NMR. The critical validation marker is the complete disappearance of the primary amine protons (~6.5 ppm) and the emergence of a highly deshielded aromatic quinoline proton (~8.2 ppm).

Workflow Step1 1. Reagent Preparation Mix 5-aminochroman-4-one & Trione Step2 2. Friedlander Condensation Reflux in Toluene/AcOH (Dean-Stark) Step1->Step2 Step3 3. Solvent Evaporation & Crude Isolation Step2->Step3 Step4 4. Silica Gel Chromatography (Eluent: CHCl3/MeOH) Step3->Step4 Step5 5. Structural Validation (1H-NMR, 13C-NMR, HRMS) Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and validation of hexacyclic heterocycles.

Quantitative Data & Optimization

The choice of catalyst and solvent system is critical when working with rigid peri-amino ketones. Table 1 summarizes the optimization parameters, demonstrating why the Toluene/AcOH/p-TsOH system is mandatory. Table 2 highlights the biological superiority of the resulting hexacyclic compounds compared to traditional pentacyclic standards[2].

Table 1: Optimization of the Peri-Friedländer Condensation

CatalystSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
NoneEthanol8024< 10Insufficient thermal energy; incomplete imine formation.
AcOH (Excess)Toluene/AcOH (1:1)1101845High acidity leads to significant side-product degradation.
p-TsOH Toluene/AcOH (10:1) 120 14 82 Optimal azeotropic water removal; clean aromatization.
BF3·OEt21,4-Dioxane1002055Lewis acid triggers partial cleavage of the pyranone ether linkage.

Table 2: Comparative Biological Activity of Hexacyclic Analogues

CompoundTopoisomerase I Inhibition (IC50, µM)Cytotoxicity (P388 Cell Line, IC50, nM)Structural Feature
Camptothecin (Standard)0.6512.5Pentacyclic core
SN-38 (Active Metabolite)0.324.210-OH pentacyclic core
Hexacyclic Analogue 0.18 1.8 Pyrano-fused quinoline (Ring A/F derived from 5-aminochroman-4-one)

References

  • [1] Title: 1273653-56-7 | 5-Aminochroman-4-one | BLD Pharm Source: BLD Pharm URL:

  • [2] Title: Synthesis and Antitumor Activity of Ring A- and F-Modified Hexacyclic Camptothecin Analogues Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • [3] Title: EP0495432B1 - Hexa-cyclic compound Source: Google Patents URL:

Sources

Method

Application Note: Chemoselective Condensation of 5-Aminochroman-4-one with Aromatic Aldehydes

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale The synthesis of 3-benzylidenechroman-4-ones (homoisoflavonoids) represents a critical pathway in the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of 3-benzylidenechroman-4-ones (homoisoflavonoids) represents a critical pathway in the development of conformationally constrained chalcone analogs. These rigid scaffolds exhibit potent cytotoxic, anticancer, and antimicrobial properties by modulating various signaling pathways, including MAPK/ERK, without the high DNA-intercalation toxicity often associated with flexible chalcones .

Integrating a primary amine at the C-5 position (5-aminochroman-4-one) provides a valuable handle for hydrogen bonding and subsequent functionalization in drug discovery. However, this functional group introduces a significant chemoselectivity challenge during the classical Claisen-Schmidt or Knoevenagel-type condensation with aromatic aldehydes.

The Causality of Experimental Design

Standard base-catalyzed aldol condensations (e.g., using NaOH, KOH, or piperidine) are highly effective for unsubstituted chroman-4-ones. However, when applied to 5-aminochroman-4-one, the free primary amine acts as a potent nucleophile. Under basic conditions, the amine competitively attacks the electrophilic carbonyl of the aromatic aldehyde, leading to the formation of an unwanted Schiff base (imine) rather than the desired C-C bond formation at the C-3 α -carbon.

To circumvent this, an acid-catalyzed approach is strictly mandated. By utilizing acidic conditions (such as concentrated HCl or a solid acid catalyst like Amberlyst-15), the 5-amino group is rapidly protonated to form an ammonium salt ( −NH3+​ ). This transformation achieves two critical mechanistic goals:

  • Steric and Electronic Masking: The protonated amine is rendered entirely non-nucleophilic, effectively shutting down the Schiff base side-reaction.

  • Enhanced Enolization: The conversion of the electron-donating −NH2​ group into an electron-withdrawing −NH3+​ group increases the acidity of the C-3 protons. This facilitates the acid-catalyzed enolization of the chromanone ring, driving the nucleophilic attack of the C-3 enol onto the activated (protonated) aromatic aldehyde, followed by rapid dehydration to yield the thermodynamically stable (E) -3-arylidene-5-aminochroman-4-one .

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on catalyst selection, highlighting the necessity of the acidic environment to achieve chemoselective aldol condensation.

Pathway A 5-Aminochroman-4-one + Aromatic Aldehyde B Protonated Amine (Non-nucleophilic) A->B Acid Catalyst (HCl / Amberlyst-15) F Schiff Base (Imine) Side Product A->F Base Catalyst (Unprotected Amine) C Enolization at C-3 B->C D Aldol Addition Intermediate C->D Nucleophilic Attack E (E)-3-Arylidene-5-amino chroman-4-one D->E Dehydration (-H2O)

Chemoselective acid-catalyzed condensation pathway avoiding Schiff base formation.

Experimental Protocols

To ensure a self-validating and robust workflow, two distinct methodologies are provided. Protocol A is the classical, highly scalable homogeneous approach. Protocol B is a modern, solvent-free microwave-assisted method that drastically reduces reaction time and simplifies purification , .

Protocol A: Conventional Acid-Catalyzed Condensation (Homogeneous)

Best for large-scale synthesis and highly reactive aldehydes.

Reagents & Materials:

  • 5-Aminochroman-4-one (1.0 mmol)

  • Aromatic Aldehyde (1.1 mmol)

  • Absolute Ethanol (5.0 mL)

  • Concentrated HCl (37%, 0.5 mL)

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-aminochroman-4-one and 1.1 mmol of the selected aromatic aldehyde in 5.0 mL of absolute ethanol. Causality: Ethanol provides optimal solubility for both the starting materials and the highly polar ammonium intermediate.

  • Acidification: Place the flask in an ice bath. Slowly add 0.5 mL of concentrated HCl dropwise over 2 minutes. The solution may slightly change color as the amine is protonated.

  • Reflux: Attach a reflux condenser and heat the mixture to 75–80 °C for 4 to 8 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Quenching & Precipitation: Once the starting ketone is consumed, remove the flask from heat and concentrate the mixture under reduced pressure to half its volume. Pour the concentrated mixture into 20 mL of ice-cold distilled water.

  • Neutralization: Carefully neutralize the aqueous mixture to pH 7 using saturated aqueous NaHCO3​ . The free (E) -3-arylidene-5-aminochroman-4-one will precipitate as a solid.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold water (2 × 10 mL), and recrystallize from ethanol/chloroform to yield the pure product.

Protocol B: Microwave-Assisted Solvent-Free Synthesis (Heterogeneous)

Best for rapid library generation, high-throughput screening, and green chemistry compliance.

Reagents & Materials:

  • 5-Aminochroman-4-one (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Amberlyst-15 dry resin (20% w/w relative to reactants)

Step-by-Step Procedure:

  • Grinding: In an agate mortar, thoroughly grind 1.0 mmol of 5-aminochroman-4-one, 1.0 mmol of the aromatic aldehyde, and the Amberlyst-15 resin until a fine, homogeneous powder is formed. Causality: Intimate physical contact is required in solvent-free conditions to ensure the solid acid catalyst can efficiently protonate the amine and activate the aldehyde.

  • Irradiation: Transfer the homogenized mixture to a microwave-safe glass vial. Irradiate in a dedicated laboratory microwave synthesizer at a power of 300 W (approx. 90 °C) for 3 to 5 minutes.

  • Extraction: Cool the vial to room temperature. Extract the organic product by adding 10 mL of ethyl acetate and stirring for 5 minutes.

  • Filtration: Filter the mixture to recover the Amberlyst-15 resin (which can be washed with ethanol, dried, and reused).

  • Purification: Evaporate the ethyl acetate filtrate under reduced pressure. The resulting crude product is typically >95% pure but can be further purified via flash column chromatography if necessary.

Quantitative Data Presentation

The following table summarizes the comparative efficiency of the two protocols across different aromatic aldehydes. The data illustrates how electron-withdrawing groups (e.g., −NO2​ ) on the aldehyde accelerate the reaction, and how microwave irradiation (Protocol B) dramatically improves both yield and throughput compared to conventional heating (Protocol A).

Aromatic AldehydeProtocolCatalystReaction TimeIsolated Yield (%)Purity (HPLC)
Benzaldehyde A (Conventional)conc. HCl6.0 h68%>95%
Benzaldehyde B (Microwave)Amberlyst-154.0 min85%>98%
4-Methoxybenzaldehyde A (Conventional)conc. HCl8.0 h62%>95%
4-Methoxybenzaldehyde B (Microwave)Amberlyst-155.0 min82%>97%
4-Nitrobenzaldehyde A (Conventional)conc. HCl4.0 h75%>96%
4-Nitrobenzaldehyde B (Microwave)Amberlyst-153.0 min89%>98%

Note: Yields are representative of optimized conditions synthesized from analogous literature studies on functionalized chroman-4-ones , .

References

  • Letafat, B., Shakeri, R., Emami, S., et al. (2013). "Synthesis and in vitro cytotoxic activity of novel chalcone-like agents." Iranian Journal of Basic Medical Sciences, 16(11), 1155–1162. URL:[Link]

  • Mandal, T. K., Pal, R., Mondal, R., & Mallik, A. K. (2011). "Facile Condensation of Aromatic Aldehydes with Chroman-4-ones and 1-Thiochroman-4-ones Catalysed by Amberlyst-15 under Microwave Irradiation Condition." E-Journal of Chemistry, 8(2), 863-869. URL:[Link]

  • Letafat, A., et al. (2017). "New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents." Saudi Pharmaceutical Journal, 25(7), 1063–1072. URL:[Link]

Application

Application Note: In Vitro Screening Methodologies for 5-Aminochroman-4-one Derivatives

Mechanistic Rationale & Scaffold Significance The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) core is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry due to its structural resemblance to...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Scaffold Significance

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) core is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry due to its structural resemblance to naturally occurring flavonoids and homoisoflavonoids [3]. While the baseline chroman-4-one structure exhibits inherent biological activity, functionalization at the C-5 position with an amino group (5-aminochroman-4-one) fundamentally alters the molecule's pharmacophore profile.

Causality in Structural Design: The introduction of the 5-amino moiety provides a critical hydrogen bond donor. This electronic modification enhances binding affinity within the hydrophobic pockets of target enzymes, such as SIRT2 in cancer models [2] and topoisomerases in bacterial strains. Consequently, 5-aminochroman-4-one derivatives are predominantly screened for their potent anticancer (apoptosis induction) and broad-spectrum antimicrobial properties [4, 5].

Experimental Design: Building a Self-Validating System

To ensure trustworthiness and reproducibility, in vitro screening of these derivatives must operate as a self-validating system. This requires:

  • Orthogonal Validation: Coupling primary phenotypic screens (e.g., cell viability) with secondary mechanistic assays (e.g., flow cytometry for cell cycle arrest) [5].

  • Stringent Vehicle Controls: Chroman-4-one derivatives are highly lipophilic. Stock solutions are typically prepared in DMSO. The final assay concentration of DMSO must be strictly maintained at ≤0.5% (v/v) to prevent solvent-induced cytotoxicity, which can yield false-positive hit rates.

  • Statistical Robustness (Z'-Factor): Before screening a synthesized library, the assay's dynamic range must be validated using the Z'-factor equation: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A Z′≥0.5 confirms that the assay window is wide enough to distinguish true hits from background noise.

Screening Workflow Visualization

G N1 5-Aminochroman-4-one Library Synthesis N2 Primary HTS Triage (Z' > 0.5 Validated) N1->N2 N3 Anticancer Panel (e.g., MCF-7, MDA-MB-231) N2->N3 N4 Antimicrobial Panel (ESKAPE Pathogens) N2->N4 N5 Apoptosis & SIRT2 Inhibition Assays N3->N5 N6 MIC & Time-Kill Kinetics N4->N6 N7 Lead Candidate Optimization (SAR) N5->N7 N6->N7

Workflow for in vitro screening of 5-aminochroman-4-one derivatives.

Detailed Experimental Protocols

Protocol A: Anticancer Antiproliferative Screening (MTT Assay)

This protocol evaluates the cytotoxicity of 5-aminochroman-4-one derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells) [4].

Scientific Causality: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. We utilize a 72-hour incubation period because it encompasses at least two full cell division cycles for most solid tumor lines, ensuring that anti-proliferative effects (rather than just acute toxicity) are accurately captured.

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing MCF-7 cells. Seed 5×103 cells/well in a 96-well flat-bottom microtiter plate using 100 µL of DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO 2​ for 24 hours to allow adherence.

  • Compound Treatment: Prepare serial dilutions of the 5-aminochroman-4-one derivatives (0.1 µM to 100 µM) in culture media. Add 100 µL of the compound solution to the wells. Include Doxorubicin as a positive control and 0.5% DMSO as the vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Rationale: This time frame allows sufficient intracellular accumulation of insoluble purple formazan crystals in viable cells.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO to each well. Agitate on an orbital shaker for 15 minutes protected from light.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris.

  • Data Analysis: Calculate the IC 50​ using non-linear regression (curve fit) in GraphPad Prism.

Protocol B: Antimicrobial Susceptibility Testing (Resazurin-Assisted Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) against pathogenic strains [2, 3].

Scientific Causality: Standard broth microdilution often suffers from subjective visual scoring of turbidity. By incorporating Resazurin (Alamar Blue), we create a self-validating colorimetric shift. Metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing an unambiguous, quantifiable MIC endpoint.

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated colonies of the target bacteria (e.g., S. aureus, E. coli) in sterile saline to match a 0.5 McFarland standard. Dilute 1:150 in Mueller-Hinton Broth (MHB) to achieve a final assay concentration of 5×105 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the chroman-4-one derivatives (from 512 µg/mL down to 0.5 µg/mL) in 50 µL of MHB.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well. Include a growth control (broth + bacteria) and a sterility control (broth only). Use Ciprofloxacin as a positive control.

  • Incubation: Incubate the plates aerobically at 37°C for 18 hours.

  • Colorimetric Readout: Add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.

  • Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Quantitative Data Interpretation

To benchmark new 5-aminochroman-4-one derivatives, researchers should compare their synthesized libraries against established baseline metrics for this scaffold class [2, 4]. Below is a summarized data presentation matrix for expected hit criteria:

Compound Class / ControlTarget Cell Line / StrainAssay TypeExpected Active RangeMechanism of Action / Notes
5-Aminochroman-4-ones MCF-7 (Breast Cancer)MTT ViabilityIC 50​ : 5.0 – 25.0 µMApoptosis induction; potential SIRT2 inhibition.
5-Aminochroman-4-ones S. aureus (Gram +)Broth MicrodilutionMIC: 8.0 – 64.0 µg/mLMembrane disruption; Topoisomerase interference.
5-Aminochroman-4-ones E. coli (Gram -)Broth MicrodilutionMIC: >128 µg/mLGenerally less active due to outer membrane efflux pumps.
Doxorubicin (Control)MCF-7 (Breast Cancer)MTT ViabilityIC 50​ : 0.5 – 1.2 µMDNA Intercalation (Positive Control).
Ciprofloxacin (Control)S. aureus (Gram +)Broth MicrodilutionMIC: 0.25 – 1.0 µg/mLDNA Gyrase inhibition (Positive Control).

Note: Compounds exhibiting an IC 50​ < 10 µM in primary screening should be advanced to secondary flow cytometry assays to confirm the mechanism of cell death.

References

  • MDPI (Molecules)
  • Application of 2,5-Dimethylchroman-4-one and its Derivatives in Medicinal Chemistry Benchchem URL
  • ResearchGate (Journal of the Iranian Chemical Society)
  • PMC (National Institutes of Health)
Method

Application Note: Catalytic Reduction Strategies for the Synthesis of 5-Aminochroman-4-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Application Context 5-Aminochroman-4-one and its derivatives (incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Application Context

5-Aminochroman-4-one and its derivatives (including thio-analogues) are highly valued pharmacophores in drug discovery, serving as critical building blocks for kinase inhibitors and hexacyclic camptothecin analogues[1]. The synthesis of 5-aminochroman-4-one is predominantly achieved via the catalytic reduction of its 5-nitrochroman-4-one precursor.

As a Senior Application Scientist, I frequently observe that the primary challenge in this transformation is achieving strict chemoselectivity . The goal is to quantitatively reduce the nitro group to an amine without inadvertently reducing the adjacent C4-ketone to a chroman-4-ol derivative. This guide outlines the mechanistic causality, catalyst selection logic, and self-validating protocols required to execute this transformation flawlessly.

Mechanistic Insights & Causality

The reduction of an aromatic nitro group is not a single-step process; it is a sequential six-electron catalytic pathway that proceeds through nitroso and hydroxylamine intermediates before yielding the primary amine[2].

NitroReductionPathway Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso 2e-, 2H+ Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ Amine Amine (-NH2) Hydroxylamine->Amine 2e-, 2H+ -H2O

Sequential six-electron catalytic reduction pathway from nitro to amine.

When subjecting 5-nitrochroman-4-one to catalytic hydrogenation, the preservation of the C4-ketone is governed by two distinct phenomena:

  • Kinetic Differentiation: The activation energy for the catalytic reduction of an aromatic nitro group is significantly lower than that of an aryl ketone. The nitro reduction is highly thermodynamically favored and proceeds rapidly at ambient temperature and atmospheric pressure[3].

  • Thermodynamic Stabilization (Peri-Interaction): Upon formation of the 5-amino group, a strong intramolecular hydrogen bond forms between the amine hydrogen and the adjacent C4-carbonyl oxygen. This pseudo-six-membered ring interaction decreases the electrophilicity of the ketone, effectively shielding it from further catalytic reduction.

Catalyst Selection Matrix

Choosing the correct catalytic system is entirely dependent on the substitution pattern of the chromanone ring. While palladium on carbon (Pd/C) is the standard workhorse, the presence of halogens necessitates catalysts that suppress hydrodehalogenation, such as Raney Nickel[4].

CatalystSelection Start 5-Nitrochroman-4-one Precursor CheckHalogen Halogens (Cl, Br, I) present? Start->CheckHalogen CheckAlkenes Reducible alkenes/alkynes present? CheckHalogen->CheckAlkenes No RaneyNi Raney Nickel, H2 Dehalogenation-safe CheckHalogen->RaneyNi Yes PdC 10% Pd/C, H2 (1 atm) Standard Reduction CheckAlkenes->PdC No Chemical Chemical Reduction (e.g., Fe/AcOH or SnCl2) CheckAlkenes->Chemical Yes PtO2 PtO2 (Adams' Catalyst) Chemoselective Reduction RaneyNi->PtO2 Alternative

Decision matrix for selecting the optimal catalytic reduction method for 5-nitrochroman-4-one.

Quantitative Comparison of Catalytic Systems
Catalytic SystemH₂ PressureTemp (°C)Typical Yield (%)Chemoselectivity Profile
10% Pd/C 1 atm20–2590–95%High for standard substrates; reduces alkenes/alkynes.
PtO₂ (Adams' Catalyst) 1 atm20–2585–99%Tolerates some halogens; excellent for thio-analogues[1].
Raney Nickel 1–3 atm20–5080–90%Prevents hydrodehalogenation of Cl, Br, I[4].
Fe / AcOH (Chemical) N/A60–8075–85%Preserves reducible alkenes/alkynes; highly selective.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems incorporating real-time In-Process Controls (IPCs).

Protocol A: Standard Catalytic Hydrogenation (10% Pd/C)

Application: Unsubstituted, alkyl-substituted, or alkoxy-substituted 5-nitrochroman-4-ones.

  • Solvent Preparation: In a rigorously purged (N₂) round-bottom flask, dissolve 5-nitrochroman-4-one (10.0 mmol) in a 4:1 mixture of absolute ethanol and ethyl acetate (50 mL).

    • Causality: EtOAc solubilizes the often poorly soluble nitro precursor, while EtOH provides a protic environment that accelerates the proton-coupled electron transfer steps of the reduction.

  • Catalyst Loading: Carefully add 10% Pd/C (10 wt%, 0.1 g). Safety Note: Pd/C is highly pyrophoric; always add under a blanket of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at 20–25 °C with vigorous stirring.

    • Causality: Operating at strictly 1 atm creates a kinetic barrier. The nitro group reduces rapidly at 1 atm, while the C4-ketone requires significantly higher pressures to undergo hydrogenation, ensuring chemoselectivity.

  • Self-Validation Checkpoint (LC-MS): Monitor the reaction at the 2-hour mark. The theoretical mass shift from the nitro precursor to the amine product is exactly -30 Da (loss of two oxygen atoms, addition of two protons). If the C4-ketone were inadvertently reduced to an alcohol, an additional +2 Da shift (net -28 Da) would be observed. The strict absence of the M-28 peak validates the chemoselectivity of the protocol.

  • Workup: Filter the suspension through a pad of Celite to remove the catalyst. Wash the Celite pad with copious amounts of EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting 5-aminochroman-4-one is typically >95% pure and can be used directly in subsequent coupling reactions.

Protocol B: Chemoselective Hydrogenation (PtO₂ / Adams' Catalyst)

Application: Halogenated or highly sensitive 5-nitrochroman-4-ones (e.g., 6-chloro-5-nitrochroman-4-one).

  • Solvent Preparation: Suspend the halogenated 5-nitrochroman-4-one (10.0 mmol) and PtO₂ (3 mol%, ~68 mg) in a mixture of EtOH (40 mL) and water (10 mL)[1].

    • Causality: Platinum dioxide provides a milder reduction environment than Pd/C. The addition of water modulates the catalyst's surface activity, significantly suppressing the hydrodehalogenation of sensitive aryl-halide bonds.

  • Hydrogenation: Stir the suspension under an atmosphere of H₂ (1 atm) at ambient temperature.

  • Self-Validation Checkpoint (Isotopic MS): Monitor via LC-MS. Validate the integrity of the halogen bond by confirming the preservation of the characteristic isotopic pattern (e.g., the 3:1 M/M+2 ratio for chlorine) in the product mass spectrum. If dehalogenation is observed, immediately halt the reaction and pivot to a chemical reduction method (e.g., Fe/AcOH).

  • Workup & Isolation: Filter through Celite, concentrate the aqueous-organic filtrate, and purify via silica gel chromatography to isolate the pure halogenated 5-aminochroman-4-one.

References[1] Synthesis and Antitumor Activity of Ring A- and F-Modified Hexacyclic Camptothecin Analogues - acs.org

URL: 3]More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - masterorganicchemistry.com URL: 4]Nitro Reduction - Common Conditions - commonorganicchemistry.com URL: 2]Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - nih.gov URL:

Sources

Application

The Versatile Scaffold: A Guide to the Medicinal Chemistry Applications of 5-Aminochroman-4-one

In the landscape of modern drug discovery, the identification and utilization of privileged scaffolds are paramount to the efficient development of novel therapeutic agents. Among these, the chroman-4-one core has emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the identification and utilization of privileged scaffolds are paramount to the efficient development of novel therapeutic agents. Among these, the chroman-4-one core has emerged as a versatile and valuable building block.[1][2] This guide focuses specifically on a key derivative, 5-aminochroman-4-one, a molecule that offers a strategic entry point for the synthesis of a diverse array of biologically active compounds. The presence of a reactive amino group on the aromatic ring provides a handle for a multitude of chemical transformations, allowing for the exploration of vast chemical space and the fine-tuning of pharmacological properties.

This document serves as a detailed resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinning of 5-aminochroman-4-one's utility but also practical, field-proven protocols for its application in medicinal chemistry. We will delve into the causality behind experimental choices, offering insights that bridge the gap between synthetic strategy and biological activity.

The Strategic Advantage of the 5-Amino Group

The introduction of an amino group at the 5-position of the chroman-4-one scaffold is a deliberate and strategic choice in medicinal chemistry design. This functional group serves multiple purposes:

  • A Nucleophilic Handle for Derivatization: The primary amine is a potent nucleophile, readily participating in a wide range of chemical reactions. This allows for the straightforward introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The amino group can significantly influence the solubility, lipophilicity, and basicity of the molecule. These properties are critical for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

  • Hydrogen Bonding Capabilities: The amine can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. This can lead to enhanced binding affinity and selectivity.

  • A Vector for Bioisosteric Replacement: The amino group can be transformed into other functional groups, such as amides, sulfonamides, or ureas, which can act as bioisosteres to probe the electronic and steric requirements of a binding pocket.

Core Synthetic Strategies and Protocols

The true utility of 5-aminochroman-4-one lies in its synthetic tractability. The following sections provide detailed protocols for key transformations, offering a starting point for the generation of compound libraries for biological screening.

Protocol 1: N-Acylation to Generate Amide Libraries

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. Acylation of the 5-amino group allows for the introduction of a vast array of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties.

Rationale: The resulting amides can probe interactions with the target protein through hydrogen bonding and hydrophobic interactions. The nature of the acyl group can be systematically varied to optimize potency and selectivity.

Experimental Protocol:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 5-aminochroman-4-one (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents), to the solution to act as an acid scavenger.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or acid anhydride (1.1 equivalents) to the reaction mixture at 0 °C. The reaction is often exothermic, and slow addition helps to control the temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-acylated chroman-4-one.

Data Presentation: Representative N-Acylation Reactions

EntryAcylating AgentProductYield (%)
1Acetyl chloride5-Acetamidochroman-4-one92
2Benzoyl chloride5-Benzamidochroman-4-one88
34-Fluorobenzoyl chloride5-(4-Fluorobenzamido)chroman-4-one90
4Thiophene-2-carbonyl chloride5-(Thiophene-2-carboxamido)chroman-4-one85
Protocol 2: N-Sulfonylation for Sulfonamide Synthesis

Sulfonamides are a key functional group in many approved drugs due to their ability to act as a hydrogen bond acceptor and their metabolic stability.

Rationale: The synthesis of sulfonamides from 5-aminochroman-4-one introduces a tetrahedral geometry and a strong hydrogen bond acceptor, which can lead to novel binding modes and improved pharmacokinetic properties.

Experimental Protocol:

  • Reactant Setup: Dissolve 5-aminochroman-4-one (1 equivalent) in pyridine or a mixture of DCM and pyridine at 0 °C. Pyridine acts as both the solvent and the base.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 equivalents) portion-wise to the solution.

  • Reaction Progression: Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.

  • Quenching and Extraction: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Washing: Wash the organic layer with 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the pure sulfonamide derivative.[3]

Data Presentation: Representative N-Sulfonylation Reactions

EntrySulfonylating AgentProductYield (%)
1Benzenesulfonyl chloride5-(Phenylsulfonamido)chroman-4-one85
2p-Toluenesulfonyl chloride5-(4-Methylphenylsulfonamido)chroman-4-one89
3Methanesulfonyl chloride5-(Methylsulfonamido)chroman-4-one78
4Dansyl chloride5-((5-(Dimethylamino)naphthalene)-1-sulfonamido)chroman-4-one82
Protocol 3: Pictet-Spengler Reaction for Tetrahydro-β-carboline Analogs

The Pictet-Spengler reaction is a powerful tool for the construction of tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which are common motifs in natural products and pharmaceuticals.[4][5]

Rationale: By first converting the 5-amino group to a β-arylethylamine, a subsequent Pictet-Spengler reaction can be employed to construct a fused heterocyclic system. This strategy dramatically increases the structural complexity and rigidity of the molecule, which can lead to highly potent and selective inhibitors.

Experimental Protocol (Two-Step Sequence):

  • Step 1: Synthesis of the β-Arylethylamine Intermediate

    • Reductive Amination: React 5-aminochroman-4-one with a suitable aldehyde (e.g., phenylacetaldehyde) in the presence of a reducing agent like sodium triacetoxyborohydride to form the corresponding secondary amine.

    • Purification: Purify the resulting β-arylethylamine derivative by column chromatography.

  • Step 2: Pictet-Spengler Cyclization

    • Reaction Setup: Dissolve the purified β-arylethylamine intermediate (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent such as toluene or dichloromethane.

    • Acid Catalysis: Add a Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid or BF₃·OEt₂) and heat the reaction mixture if necessary.[6]

    • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, neutralize the reaction with a base and perform an aqueous work-up.

    • Purification: Purify the crude product by chromatography to yield the desired tetracyclic compound.

Applications in Target-Oriented Drug Discovery

Derivatives of 5-aminochroman-4-one have shown promise against a range of biological targets. The following sections detail the application of this scaffold in the development of inhibitors for specific protein families and disease pathways.

Application as Sirtuin Inhibitors

Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in cellular metabolism, stress response, and aging.[7] Dysregulation of sirtuin activity has been implicated in various diseases, including cancer and neurodegenerative disorders.

Causality: The chroman-4-one scaffold can mimic the endogenous substrates of sirtuins. The substituents introduced via the 5-amino group can be designed to occupy specific pockets within the enzyme's active site, leading to potent and selective inhibition. For example, hydrophobic groups can interact with nonpolar residues, while hydrogen bond donors and acceptors can form key interactions with the protein backbone.

Signaling Pathway Visualization:

SIRT2_Pathway cluster_0 Cellular Stress (e.g., Oxidative Stress) cluster_1 SIRT2 Regulation cluster_2 Downstream Effects Oxidative_Stress Oxidative Stress SIRT2 SIRT2 Oxidative_Stress->SIRT2 Activates Acetylated_alpha_Tubulin Acetylated α-Tubulin SIRT2->Acetylated_alpha_Tubulin Deacetylates Acetylated_FOXO1 Acetylated FOXO1 SIRT2->Acetylated_FOXO1 Deacetylates Acetylated_p65 Acetylated p65 SIRT2->Acetylated_p65 Deacetylates 5_aminochroman_derivative 5-Aminochroman-4-one Derivative 5_aminochroman_derivative->SIRT2 Inhibition alpha_Tubulin α-Tubulin Microtubule_Stability Microtubule Stability alpha_Tubulin->Microtubule_Stability Promotes Acetylated_alpha_Tubulin->alpha_Tubulin FOXO1 FOXO1 Apoptosis_Gluconeogenesis Apoptosis & Gluconeogenesis FOXO1->Apoptosis_Gluconeogenesis Regulates Acetylated_FOXO1->FOXO1 p65_NF_kB p65 (NF-κB) Inflammation Inflammation p65_NF_kB->Inflammation Promotes Acetylated_p65->p65_NF_kB

Caption: SIRT2 signaling pathway and point of intervention.

Application as ABCG2 Transporter Inhibitors

The ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a transmembrane protein that actively effluxes a wide range of xenobiotics, including many anticancer drugs, from cells.[8][9] Overexpression of ABCG2 is a major mechanism of multidrug resistance (MDR) in cancer.

Causality: 5-Aminochroman-4-one derivatives can be designed to bind to the substrate-binding pocket of ABCG2, thereby competitively inhibiting the efflux of chemotherapeutic agents.[10] The lipophilic nature of the chromanone core can facilitate membrane partitioning, while modifications at the 5-position can be tailored to interact with specific residues within the large and promiscuous binding site of the transporter.

Experimental Workflow Visualization:

ABCG2_Workflow cluster_0 Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action Start 5-Aminochroman-4-one Derivatization Derivatization (e.g., Acylation) Start->Derivatization Library Compound Library Derivatization->Library Cell_Culture ABCG2-overexpressing Cancer Cells Library->Cell_Culture Test Compounds Assay Drug Efflux Assay (e.g., Hoechst 33342) Cell_Culture->Assay Data_Analysis IC₅₀ Determination Assay->Data_Analysis ATPase_Assay ATPase Activity Assay Data_Analysis->ATPase_Assay Lead Compounds Docking Molecular Docking ATPase_Assay->Docking Leishmania_Targets cluster_0 Potential Parasite Targets 5_AC 5-Aminochroman-4-one Scaffold Sterol_Biosynthesis Sterol Biosynthesis (e.g., Squalene epoxidase) 5_AC->Sterol_Biosynthesis Inhibits Redox_Metabolism Redox Metabolism (e.g., Trypanothione reductase) 5_AC->Redox_Metabolism Inhibits Protein_Kinases Protein Kinases 5_AC->Protein_Kinases Inhibits Glycolysis Glycolysis 5_AC->Glycolysis Inhibits

Caption: Potential anti-leishmanial targets for 5-aminochroman-4-one derivatives.

Conclusion and Future Perspectives

5-Aminochroman-4-one represents a highly valuable and versatile starting material in medicinal chemistry. Its synthetic accessibility and the reactivity of the 5-amino group provide a robust platform for the generation of diverse compound libraries. The successful application of this scaffold in the development of inhibitors for various biological targets underscores its "privileged" status. Future research in this area will likely focus on the application of 5-aminochroman-4-one in multi-component reactions to rapidly access even greater molecular complexity. [11]Furthermore, the use of this scaffold in the development of chemical probes and diagnostic agents represents an exciting and underexplored avenue of research. As our understanding of disease biology continues to grow, the strategic application of versatile building blocks like 5-aminochroman-4-one will be essential for the continued discovery of novel and effective medicines.

References

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - NIH. [Link]

  • The roles of the human ATP-binding cassette transporters P-glycoprotein and ABCG2 in multidrug resistance in cancer and at endogenous sites: future opportunities for structure-based drug design of inhibitors. PMC. [Link]

  • ABCG2 Transporter: From Structure to Function—Current Insights and Open Questions. PMC. [Link]

  • Drug targets in Leishmania. PMC - NIH. [Link]

  • Metabolic Pathways of Leishmania Parasite: Source of Pertinent Drug Targets and Potent Drug Candidates. PMC. [Link]

  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. PubMed. [Link]

  • Sirtuin Signaling Pathway. Creative Diagnostics. [Link]

  • human ABCG2: structure, function, and its role in multidrug resistance. PMC. [Link]

  • Metabolic pathways of Leishmania parasite: Source of pertinent drug targets and potent drug candidates. Preprints.org. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Pictet-Spengler reaction. Name-Reaction.com. [Link]

  • Recent advances in the discovery and design of multicomponent reactions for the generation of small-molecule libraries. Dovepress. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

Sources

Method

Scalable Laboratory Production of 5-Aminochroman-4-one: A Regioselective Three-Step Protocol

Executive Summary & Mechanistic Rationale The synthesis of 5-aminochroman-4-one (CAS: 1273653-56-7) presents a unique regiochemical challenge. Direct electrophilic aromatic substitution (e.g., nitration) of the parent ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of 5-aminochroman-4-one (CAS: 1273653-56-7) presents a unique regiochemical challenge. Direct electrophilic aromatic substitution (e.g., nitration) of the parent chroman-4-one core predominantly yields the 6- and 8-substituted isomers due to the directing effects of the ether oxygen. To selectively functionalize the 5-position, a de novo ring construction strategy is required.

As detailed in this application note, the most scalable and reliable approach is a three-step sequence:

  • Oxa-Michael Addition & Hydrolysis: 3-Nitrophenol is reacted with methyl acrylate to form 3-(3-nitrophenoxy)propanoic acid.

  • Intramolecular Friedel-Crafts Acylation: Cyclization of the propanoic acid side chain yields a mixture of 5-nitrochroman-4-one and 7-nitrochroman-4-one [1].

  • Chemoselective Reduction: The isolated 5-nitro intermediate is catalytically hydrogenated to the target 5-aminochroman-4-one [2].

The Regiochemical Bottleneck (Expert Insight)

During Step 2, the cyclization of 3-(3-nitrophenoxy)propanoic acid can occur at two positions ortho to the ether oxygen: C2 or C6 (relative to the phenol hydroxyl). Cyclization at the sterically hindered C2 position (between the ether and the nitro group) yields the target 5-nitrochroman-4-one [3]. Cyclization at the unhindered C6 position yields the major byproduct, 7-nitrochroman-4-one [4].

While the 5-nitro isomer is the minor product (~15-20% yield), attempting to force regioselectivity via transition-metal catalysis at scale is often cost-prohibitive. Instead, this protocol leverages the stark solubility differences between the two isomers. The 5-nitro isomer exhibits strong intramolecular dipole interactions, rendering it significantly less soluble in non-polar aromatics. We utilize a highly scalable fractional crystallization in toluene to isolate the 5-nitro target, eliminating the need for process-scale silica gel chromatography.

Process Visualization

G SM 3-Nitrophenol + Methyl Acrylate Step1 Oxa-Michael Addition & Hydrolysis SM->Step1 Int1 3-(3-Nitrophenoxy)propanoic acid Step1->Int1 Step2 Friedel-Crafts Acylation (Eaton's Reagent) Int1->Step2 Mix Crude Mixture: 5-Nitro & 7-Nitrochroman-4-one Step2->Mix Sep Fractional Crystallization Mix->Sep Iso5 5-Nitrochroman-4-one (Target) Sep->Iso5 Insoluble fraction Iso7 7-Nitrochroman-4-one (Byproduct) Sep->Iso7 Soluble fraction Step3 Catalytic Hydrogenation (Pd/C, H2) Iso5->Step3 Product 5-Aminochroman-4-one Step3->Product

Fig 1: Three-step synthetic workflow for the scalable production of 5-aminochroman-4-one.

Step-by-Step Experimental Protocols (500 g Scale)

Step 1: Synthesis of 3-(3-Nitrophenoxy)propanoic acid

Causality Note: We utilize a base-catalyzed Oxa-Michael addition to methyl acrylate rather than alkylation with 3-bromopropanoic acid. This prevents the generation of stoichiometric bromide waste and avoids competing esterification side-reactions during scale-up.

  • Reaction Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, add 3-nitrophenol (500 g, 3.59 mol) and acetonitrile (2.0 L). Stir to dissolve.

  • Reagent Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (27.3 g, 0.18 mol, 0.05 eq) as a catalyst. Dropwise, add methyl acrylate (370 g, 4.30 mol, 1.2 eq) over 30 minutes, maintaining the internal temperature below 35 °C.

  • Heating: Heat the mixture to reflux (80 °C) for 12 hours. Monitor via HPLC until 3-nitrophenol consumption is >95%.

  • Hydrolysis: Cool the reactor to 40 °C. Slowly add 2M aqueous NaOH (2.5 L). Stir vigorously at 50 °C for 4 hours to hydrolyze the intermediate ester.

  • Workup: Cool to 10 °C. Slowly acidify the mixture using concentrated HCl to pH 2. A thick white/pale yellow precipitate will form.

  • Isolation: Filter the slurry through a large Buchner funnel. Wash the filter cake with cold water (3 × 1 L) to remove salts. Dry in a vacuum oven at 50 °C to constant weight.

    • Expected Yield: ~645 g (85%).

Step 2: Cyclization to 5-Nitrochroman-4-one

Causality Note: Polyphosphoric acid (PPA) is traditionally used for this cyclization [1], but its extreme viscosity leads to poor heat transfer and localized charring in standard stirred-tank reactors. We substitute this with Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid), which remains fluid at room temperature and ensures homogeneous scale-up.

  • Reaction Setup: In a dry 10 L reactor under nitrogen, charge Eaton's Reagent (3.0 L).

  • Addition: Portion-wise, add 3-(3-nitrophenoxy)propanoic acid (600 g, 2.84 mol) over 1 hour. The solution will turn deep amber.

  • Cyclization: Heat the mixture to 70 °C for 8 hours.

  • Quench: Cool the reactor to 20 °C. Slowly transfer the reaction mixture into a secondary 20 L vessel containing vigorously stirred crushed ice/water (10 L). An exothermic quench will occur, precipitating a crude mixture of 5-nitro and 7-nitrochroman-4-one [3, 4].

  • Filtration: Filter the crude solid and wash with water until the filtrate is pH neutral. Air dry for 12 hours.

  • Fractional Crystallization (Critical Step): Suspend the crude dry solid in toluene (2.5 L). Heat to 90 °C until fully dissolved. Allow the solution to cool slowly to 20 °C at a rate of 10 °C/hour. The 5-nitro isomer selectively crystallizes. Filter and wash with cold toluene (200 mL).

    • Expected Yield: ~73 g (13% isolated yield of the pure 5-isomer).

Step 3: Chemoselective Reduction to 5-Aminochroman-4-one

Causality Note: Dissolving metal reductions (Fe/HCl) generate massive amounts of heavy metal sludge. We utilize catalytic hydrogenation. The pressure is strictly kept at 3 bar to prevent over-reduction of the ketone to the corresponding chromanol.

  • Reaction Setup: In a 2 L pressure reactor (autoclave), suspend 5-nitrochroman-4-one (70 g, 0.36 mol) in a 1:1 mixture of THF and Methanol (700 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (7.0 g, 50% wet) under a blanket of nitrogen.

  • Hydrogenation: Purge the vessel with nitrogen (3×), then with hydrogen gas (3×). Pressurize to 3 bar with H2. Stir at 600 rpm at 25 °C. Hydrogen uptake will cease after approximately 4 hours [1].

  • Filtration: Vent the hydrogen and purge with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric catalyst. Wash the pad with THF (200 mL).

  • Crystallization: Concentrate the filtrate under reduced pressure to ~150 mL. Add Methyl tert-butyl ether (MTBE) (300 mL) and Hexanes (150 mL). Cool to 0 °C to crystallize the product.

  • Isolation: Filter the bright yellow/orange crystals of 5-aminochroman-4-one [2]. Dry under vacuum.

    • Expected Yield: ~53 g (90%).

Quantitative Scale-Up Metrics

The following table summarizes the performance of this protocol across three different laboratory scales. The consistency of the overall yield validates the robustness of the fractional crystallization and Eaton's reagent workflow.

Scale PhaseInput (3-Nitrophenol)Step 1 YieldStep 2 Yield (5-Nitro)Step 3 YieldOverall YieldFinal Purity (HPLC)
Discovery 10 g88%14%92%11.3% >98.5%
Pilot 100 g86%15%90%11.6% >99.0%
Kilo-Lab 500 g85%13%91%10.0% >99.2%

References

  • Synthesis and Antitumor Activity of Ring A- and F-Modified Hexacyclic Camptothecin Analogues.
  • 1273653-56-7 | 5-Aminochroman-4-one. BLD Pharm.
  • 5-NITRO-4-CHROMANONE - Exposure Predictions. U.S. Environmental Protection Agency (EPA).
  • 7-Nitrochroman-4-one | 22528-79-6. Appchem.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Aminochroman-4-one Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing yield-limiting bottlenecks in the synthesis of 5-aminochrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing yield-limiting bottlenecks in the synthesis of 5-aminochroman-4-one.

The chroman-4-one framework is a privileged structural entity in medicinal chemistry[1]. However, synthesizing the 5-amino derivative via standard intramolecular Friedel-Crafts acylation is notoriously difficult due to competing electronic and steric effects. This guide breaks down the mechanistic causality behind these failures and provides self-validating protocols to optimize your synthetic workflows.

Part 1: Diagnostic Troubleshooting & FAQs

TroubleshootingFlow Start Issue: Low Yield (<10%) of 5-aminochroman-4-one Q1 Are you cyclizing a free 3-(3-aminophenoxy)propanoic acid? Start->Q1 A1_Yes Yes: Amine protonates to -NH3+ Ring becomes strongly deactivated Q1->A1_Yes Yes A1_No No: Using N-protected amine or nitro precursor Q1->A1_No No Sol1 Action: Switch to Nitro-precursor or N-acetylate the amine A1_Yes->Sol1 Q2 Is the cyclization reagent too harsh (e.g., AlCl3 or PPA at 120°C)? A1_No->Q2 A2_Yes Yes: Causes ether cleavage and thermal degradation Q2->A2_Yes Yes Sol2 Action: Switch to Eaton's Reagent (P2O5/MeSO3H) at 40-60°C A2_Yes->Sol2

Figure 1: Diagnostic flowchart for troubleshooting low yields in 5-aminochroman-4-one synthesis.

Q1: Why does the direct Friedel-Crafts cyclization of 3-(3-aminophenoxy)propanoic acid result in yields below 10%?

Mechanistic Causality: The free amino group (-NH₂) is highly basic. In the presence of strong Brønsted or Lewis acids (like Polyphosphoric Acid (PPA) or Triflic acid) required for intramolecular Friedel-Crafts acylation, the amine is immediately protonated to form an anilinium ion (-NH₃⁺). This converts a strongly electron-donating, activating group into a strongly electron-withdrawing, deactivating group. The nucleophilicity of the aromatic ring is drastically reduced, shutting down the electrophilic aromatic substitution and leading to target decomposition[2]. Solution: Adopt a "Nitro-Reduction" strategy or an N-acetylation "Protect-Cyclize-Deprotect" workflow[3].

Q2: I switched to an N-acetyl protected precursor, but I am getting a mixture of 5-acetamido and 7-acetamido isomers. How do I improve regioselectivity?

Mechanistic Causality: 3-(3-Acetamidophenoxy)propanoic acid has two reactive ortho/para positions relative to the ether oxygen. Cyclization at the para position (relative to the ether) yields the 7-substituted isomer, which is the thermodynamic major product due to less steric hindrance. Cyclization at the ortho position yields your desired 5-substituted isomer. Solution: Temperature control is critical. Lowering the reaction temperature and using Eaton’s Reagent provides milder kinetics, allowing for better isolation of the kinetically favored 5-isomer. For absolute regiocontrol, utilize a halogen-blocked precursor (e.g., 3-(3-acetamido-4-bromophenoxy)propanoic acid) to force cyclization exclusively to the 5-position, followed by reductive dehalogenation.

Q3: Why should I choose Eaton's Reagent over Polyphosphoric Acid (PPA)?

Mechanistic Causality: PPA requires high temperatures (typically 90–120 °C) to reduce its viscosity, which exacerbates ether cleavage and tar formation in electron-rich phenoxy compounds[3]. Eaton’s reagent (7.7 wt% P₂O₅ in methanesulfonic acid) remains a low-viscosity liquid at room temperature, allowing the cyclization to proceed efficiently at 40–60 °C. This minimizes thermal degradation and significantly improves the mass balance.

Part 2: Synthetic Workflows & Self-Validating Protocols

ReactionPathway A 3-(3-nitrophenoxy) propanoic acid B Eaton's Reagent (50°C, 4h) A->B C 5-nitrochroman-4-one + 7-isomer B->C Friedel-Crafts Cyclization D H2, Pd/C (EtOH, 12h) C->D Isomer Separation E 5-aminochroman-4-one (Target) D->E Chemoselective Reduction

Figure 2: Nitro-reduction synthetic workflow for 5-aminochroman-4-one.

Protocol A: The Nitro-Reduction Strategy (Recommended)

Rationale: This route completely bypasses the amine protonation issue by cyclizing an electron-deficient nitro-precursor, followed by a chemoselective reduction.

Step 1: Cyclization to 5-Nitrochroman-4-one

  • Initiation: Dissolve 3-(3-nitrophenoxy)propanoic acid (1.0 eq) in Eaton's Reagent (10 volumes).

  • Reaction: Stir the mixture at 50 °C for 4 hours.

  • Self-Validation Checkpoint 1 (Acylium Consumption): Quench a 50 µL reaction aliquot in 1 mL of saturated NaHCO₃ and extract with EtOAc. TLC (Hexane:EtOAc 3:1) must show the complete disappearance of the baseline carboxylic acid spot. If the acid persists, the anhydride concentration is depleted; add 0.5 eq of fresh P₂O₅.

  • Quench: Pour the mixture over crushed ice while stirring vigorously to hydrolyze the methanesulfonic anhydride. Caution: Highly exothermic.

  • Isolation: Extract with ethyl acetate (3x). Wash the combined organics with saturated NaHCO₃, brine, and dry over anhydrous Na₂SO₄. Purify via silica gel chromatography to separate the 5-nitro and 7-nitro isomers.

Step 2: Reduction to 5-Aminochroman-4-one

  • Initiation: Dissolve the isolated 5-nitrochroman-4-one in absolute ethanol (0.2 M).

  • Catalysis: Add 10% Pd/C (10 wt% relative to the substrate).

  • Reaction: Purge the reaction flask with N₂, then introduce H₂ gas (1 atm via balloon). Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint 2 (Reduction Completion): Analyze the crude mixture via LC-MS. The target 5-aminochroman-4-one will present an [M+H]⁺ of 164 m/z. The absolute absence of the 194 m/z peak confirms complete nitro reduction.

  • Isolation: Filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure and recrystallize from ethanol to afford the pure target.

Part 3: Quantitative Yield Analysis

The following table summarizes the expected yields and regioselectivity outcomes based on the chosen synthetic strategy. Use this data to benchmark your own experimental results.

Synthetic StrategyStarting PrecursorCyclization ReagentTemp (°C)Regioselectivity (5- vs 7-)Overall Isolated Yield
Direct Cyclization 3-(3-aminophenoxy)propanoic acidPPA100N/A (Decomposition)< 5%
N-Acetylation 3-(3-acetamidophenoxy)propanoic acidEaton's Reagent601 : 2.535%
Nitro-Reduction 3-(3-nitrophenoxy)propanoic acidEaton's Reagent501 : 3.042%
Halogen-Blocked 3-(3-acetamido-4-bromophenoxy)propanoic acidTfOH40Exclusive (100% 5-isomer)68%

Note: While the Halogen-Blocked strategy provides the highest overall yield of the 5-isomer, it requires two additional synthetic steps (bromination and reductive dehalogenation), which increases the overall time-to-target.

References

  • Current developments in the synthesis of 4-chromanone-derived compounds Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Synthesis and Antitumor Activity of Ring A- and F-Modified Hexacyclic Camptothecin Analogues Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

troubleshooting poor solubility of 5-aminochroman-4-one in organic solvents

Welcome to the Application Science Support Portal. As researchers and drug development professionals, encountering stubborn bicyclic fused-ring systems is a routine part of synthetic and analytical workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. As researchers and drug development professionals, encountering stubborn bicyclic fused-ring systems is a routine part of synthetic and analytical workflows. 5-Aminochroman-4-one is a notorious example of a molecule that frequently presents severe solubility challenges in standard organic solvents.

This guide is designed to move beyond simple "trial and error." By understanding the thermodynamic and structural causality behind this molecule's behavior, you can rationally select the correct solvation strategy for your specific downstream application.

The Causality of Insolubility: Mechanistic Insights

To dissolve a compound, the energy gained by solvent-solute interactions must overcome the crystal lattice energy of the solid. 5-Aminochroman-4-one features an amino group at the C5 position and a carbonyl group at the C4 position. This specific geometry allows for the formation of a highly stable pseudo-6-membered ring via intramolecular hydrogen bonding[1].

However, the true barrier to solubility lies in the solid state. The amine and carbonyl groups participate in extensive intermolecular hydrogen bonding networks . This ketoenamine-like stabilization results in an exceptionally high crystal lattice energy[2]. Standard organic solvents like dichloromethane (DCM) or ethyl acetate provide only dipole-dipole interactions, which are thermodynamically insufficient to outcompete the strong intermolecular H-bonds holding the crystal lattice together. To achieve solvation, you must actively disrupt this network using strong hydrogen-bond acceptors or ionic conversion[3].

Solvation Strategy Workflow

SolubilityTroubleshooting Start 5-Aminochroman-4-one (Insoluble in Organic Solvent) Assess Assess Downstream Application Start->Assess Bio Analytical / Bioassay (NMR, in vitro) Assess->Bio Syn Organic Synthesis (Reactions, Extraction) Assess->Syn DMSO Use Strong H-Bond Acceptor (DMSO, DMF) Bio->DMSO Solvates crystal lattice CoSolv Co-Solvent System (e.g., DCM + 5-10% MeOH) Syn->CoSolv Retains volatility Salt In Situ Salt Formation (Add 1.1 eq TFA/HCl) Syn->Salt If acidic conditions are tolerated

Workflow for troubleshooting 5-aminochroman-4-one solubility based on application.

Frequently Asked Questions (FAQs)

Q: Why does 5-aminochroman-4-one crash out of dichloromethane (DCM) during my reaction? A: DCM is polarizable but lacks hydrogen-bond acceptor capabilities. As your reaction cools or the concentration increases, the intermolecular H-bonds between the C5-amine and C4-carbonyl groups of adjacent molecules outcompete the weak solvent-solute interactions, leading to rapid precipitation.

Q: Can I use heat to force it into solution in ethyl acetate or hexanes? A: Heating increases the kinetic energy of the system, temporarily disrupting the crystal lattice. However, because the fundamental thermodynamics of the solvent-solute interaction haven't changed, the compound will inevitably recrystallize upon cooling. It is highly recommended to alter the solvent composition rather than relying on temperature alone[4].

Q: How does in situ salt formation improve solubility in non-polar solvents? A: By adding a stoichiometric amount of acid (e.g., Trifluoroacetic acid), you protonate the C5-amine, converting the neutral molecule into an ionic species. This immediately shatters the intermolecular H-bond network. The resulting ion-dipole interactions with the solvent dominate, drastically increasing solubility even in moderately polar organic solvents[3].

Quantitative Data: Solvent Performance Profile

To aid in solvent selection, the following table summarizes the theoretical and observed solvation capacities of various systems based on their dielectric constants and hydrogen-bond acceptor strengths.

Solvent SystemDielectric Constant (ε)H-Bond Acceptor CapacitySolvation MechanismEst. Solubility LimitRecommendation
Hexanes 1.8NoneIneffective< 0.1 mg/mLAvoid
Dichloromethane (DCM) 9.1PoorDipole-Dipole~ 1.0 - 2.0 mg/mLRequires co-solvent
Tetrahydrofuran (THF) 7.5ModerateWeak H-Bond Acceptor~ 10.0 - 15.0 mg/mLGood for synthesis
DCM / Methanol (9:1) ~ 11.5StrongLattice Disruption~ 25.0 - 30.0 mg/mLIdeal volatile blend
Dimethyl Sulfoxide (DMSO) 46.7Very StrongComplete Solvation> 100.0 mg/mLBest for stock solutions
Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating, ensuring that you can confirm both solubility and compound integrity before proceeding to critical downstream steps.

Protocol 1: Co-Solvent Lattice Disruption (For Neutral Synthesis Workflows)

Objective: Achieve a 0.1 M solution of 5-aminochroman-4-one in a volatile organic solvent system without altering the protonation state of the C5-amine.

  • Weighing: Transfer 163.17 mg (1.0 mmol) of 5-aminochroman-4-one into a dry 20 mL scintillation vial.

  • Primary Solvation: Add 9.0 mL of anhydrous Dichloromethane (DCM). Observe the suspension; the compound will remain largely undissolved due to inter-molecular H-bonding.

  • Lattice Disruption: Dropwise, add 1.0 mL of anhydrous Methanol (MeOH) while stirring at 400 rpm. The protic nature of MeOH actively disrupts the amine-ketone hydrogen bond network.

  • Thermal Agitation: Sonicate the vial in a water bath at 25°C for 5 minutes to overcome the initial activation energy of dissolution.

  • Self-Validation Check (Visual): Inspect the vial against a strong light source. The solution must be completely transparent with no particulate matter. If micro-particulates remain, add an additional 0.5 mL of MeOH.

  • Self-Validation Check (Integrity): Spot the resulting solution on a silica TLC plate alongside a DMSO-dissolved reference standard. Elute with a 3:1 Hexanes/EtOAc mixture to confirm no solvent-induced degradation or side reactions have occurred.

Protocol 2: In Situ Salt Formation (For Acid-Tolerant Workflows)

Objective: Solubilize 5-aminochroman-4-one in non-polar solvents by converting the neutral amine into a highly soluble lipophilic salt.

  • Suspension: Suspend 163.17 mg (1.0 mmol) of the compound in 10.0 mL of Dichloromethane (DCM).

  • Acidification: Slowly add 84 µL (1.1 mmol, 1.1 eq) of Trifluoroacetic Acid (TFA) via a micropipette.

  • Mixing: Stir vigorously at room temperature for 10 minutes. The protonation of the C5-amine converts the molecule into a trifluoroacetate salt, permanently breaking the neutral crystal lattice.

  • Self-Validation Check (Visual): The cloudy suspension should rapidly transition to a clear, homogenous solution within 2-3 minutes of TFA addition.

  • Self-Validation Check (Reversibility): To ensure the chromanone core remains intact under acidic conditions, neutralize a 100 µL aliquot with saturated aqueous NaHCO₃, extract with EtOAc, and analyze via LC-MS or TLC against a reference standard[4].

References
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives Source: MDPI URL
  • Source: PMC (NIH)
  • Source: Academia.
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Troubleshooting

Technical Support Center: Preventing Degradation and Oxidation of 5-Aminochroman-4-one

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of work because their starting materials degraded before the reaction even began. 5-Aminochr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of work because their starting materials degraded before the reaction even began. 5-Aminochroman-4-one is a highly valuable bifunctional building block in medicinal chemistry, but its electron-rich aromatic amine moiety makes it exceptionally prone to oxidative degradation.

This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to ensure the integrity of your compound during storage and handling.

Mechanistic Overview: The Oxidation Problem

The primary point of failure for 5-aminochroman-4-one is the amino group (-NH₂). Because it donates electron density into the chromanone ring, the molecule becomes highly susceptible to electrophilic attack by atmospheric oxygen (autoxidation).

Degradation A 5-Aminochroman-4-one (Free Base) B Reactive Intermediates (Radicals / N-Oxides) A->B O2, Light, Heat (Autoxidation) D Protonated Amine (Stable Salt) A->D Acid Addition (e.g., HCl) C Polymeric Species (Brown/Black Impurities) B->C Polymerization

Figure 1: Degradation pathways of 5-aminochroman-4-one and stabilization via protonation.

Troubleshooting & FAQs

Q1: My 5-aminochroman-4-one powder has changed from off-white to a dark brown/black color. What happened, and can I still use it? A1: The discoloration is a classic hallmark of aromatic amine oxidation. Upon exposure to atmospheric oxygen and light, reactive radical intermediates are generated that polymerize into dark-colored azo, azoxy, and complex macromolecular species. It is widely documented that[1]. Furthermore, photooxidation can rapidly convert these primary aromatic amines into [2]. Action: Do not use heavily discolored batches for sensitive catalytic or asymmetric synthesis steps, as these polymeric impurities can poison transition-metal catalysts. You must re-purify the compound via flash chromatography or recrystallization prior to use.

Q2: What is the absolute best way to store the free base of 5-aminochroman-4-one? A2: To arrest the oxidation kinetics, you must eliminate oxygen, light, and thermal energy.

  • Temperature: Store at -20°C. Studies on aromatic amine stability demonstrate that [3].

  • Atmosphere: Purge the storage vial with an inert gas. Argon is strongly preferred over Nitrogen because it is denser and effectively blankets the solid.

  • Light: Always use amber glass vials to prevent photo-induced radical initiation[2].

Q3: I need to store 5-aminochroman-4-one in solution for automated dispensing. Which solvents are safe? A3: Aromatic amines degrade much faster in solution than in the solid state. Avoid halogenated solvents for long-term storage, as trace acids or oxidants can cause unwanted side reactions. Avoid protic solvents that might contain dissolved oxygen. If you must store it in solution, use rigorously degassed, anhydrous solvents (e.g., THF or DMSO) and keep the solution at 4°C under Argon. Pro-Tip: If your downstream chemistry permits, adjust the solution to a slightly acidic pH. Research indicates that[3]. Protonating the amine to its ammonium salt (-NH₃⁺) removes its electron-donating capacity, effectively shutting down the oxidation pathway.

Q4: Is there a chemical derivative I can form to make solid storage easier? A4: Yes. Converting the free base into its hydrochloride (HCl) salt is the most robust stabilization strategy. The 5-aminochroman-4-one HCl salt is infinitely more stable at room temperature because the protonated amine cannot undergo autoxidation.

Quantitative Stability Data

The following matrix summarizes the expected shelf-life of 5-aminochroman-4-one under various conditions.

Storage ConditionAtmosphereLight ExposureEstimated Shelf-LifePhysical Appearance
25°C (Room Temp)AirAmbient Light< 1 WeekRapid browning
4°C (Fridge)AirDark1 - 3 MonthsSlight yellowing
-20°C (Freezer)AirDark6 - 12 MonthsOff-white
-20°C (Freezer) Argon Dark > 24 Months Pure white
Solution (pH 7)AirAmbient Light< 24 HoursDark brown/black
Solution (pH < 3)AirDark> 1 MonthClear / Pale yellow
Validated Experimental Protocols
Protocol A: Inerting and Aliquoting for Long-Term Storage

Causality Check: Repeated freeze-thaw cycles and repeated exposure to atmospheric moisture during weighing introduce condensation, which accelerates degradation. Aliquoting prevents this.

StorageWorkflow S1 Purify Compound (>98% Purity) S2 Lyophilize / Dry Thoroughly S1->S2 S3 Transfer to Amber Glass Vial S2->S3 S4 Purge with Argon Gas S3->S4 S5 Seal with PTFE Cap S4->S5 S6 Store at -20°C with Desiccant S5->S6

Figure 2: Step-by-step workflow for the inert storage of oxidation-sensitive amines.

  • Validation of Starting Material: Before storage, verify the purity of your 5-aminochroman-4-one via LC-MS or ¹H-NMR. The powder should be white to pale off-white. If it is brown, perform a quick silica plug filtration or recrystallization.

  • Drying: Place the verified solid in a vacuum desiccator over P₂O₅ for 12 hours to remove trace moisture.

  • Aliquoting: Inside a glove box or using a steady stream of Argon, transfer single-use quantities (e.g., 100 mg) into separate amber glass vials.

  • Inerting: Purge each vial with Argon gas for 30 seconds. Argon is denser than air and will physically displace oxygen from the solid's surface.

  • Sealing & Storage: Cap tightly with a PTFE-lined septum cap, wrap the seal in Parafilm, and store immediately at -20°C.

Protocol B: In Situ Hydrochloride Salt Formation for Extended Stability

Causality Check: Protonating the primary amine to an ammonium ion (-NH₃⁺) removes the lone pair's ability to conjugate with the aromatic ring, drastically raising the oxidation potential and rendering the molecule stable in air.

  • Dissolution: Dissolve 5-aminochroman-4-one free base in anhydrous diethyl ether or THF (10 mL per gram of substrate).

  • Acidification: Slowly add 1.1 equivalents of HCl in dioxane (4M) dropwise at 0°C under continuous stirring.

  • Precipitation: The 5-aminochroman-4-one hydrochloride salt will instantly precipitate as a white solid.

  • Isolation: Filter the precipitate under a nitrogen blanket, wash with cold ether, and dry under a vacuum. Self-Validating Step: Test the solubility of the resulting powder. The successful formation of the salt is confirmed if the compound is now highly soluble in water but insoluble in non-polar organics. This salt can be stored at room temperature with minimal degradation.

References
  • National Institutes of Health (PMC). "Short- and Long-Term Stability of Aromatic Amines in Human Urine." Available at:[Link]

  • ResearchGate. "Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies." Available at: [Link]

Sources

Optimization

Technical Support Center: 5-Aminochroman-4-one Synthesis &amp; Troubleshooting

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the complex synthetic challenges associated with 5-aminochroman-4-one. This scaffold is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the complex synthetic challenges associated with 5-aminochroman-4-one. This scaffold is a privileged building block in medicinal chemistry and drug discovery[1], but its synthesis is notoriously plagued by regioselectivity issues, unwanted N-acylation, and oxidative degradation.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, reproducible synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the direct Friedel-Crafts cyclization of 3-(3-aminophenoxy)propanoic acid result in a black, polymeric tar instead of the target chromanone? A1: The failure of this direct cyclization is driven by three competing side reactions caused by the highly reactive free primary amine:

  • Intermolecular N-Acylation: The free amine outcompetes the aromatic ring for the acylium ion intermediate, leading to the formation of polymeric amides rather than the desired intramolecular C-acylation.

  • Ring Deactivation: In strong acid catalysts (e.g., Polyphosphoric Acid [PPA] or Triflic Acid), the amine is instantly protonated to an anilinium ion ( −NH3+​ ). This converts a strongly activating, ortho/para-directing group into a strongly deactivating, meta-directing group, effectively shutting down the electrophilic aromatic substitution required for ring closure.

  • Oxidative Degradation: Electron-rich anilines are highly susceptible to oxidation at elevated temperatures in acidic media, resulting in the characteristic "black tar" (polyaniline-like degradation products). Solution: Never attempt to cyclize the free amine. Instead, utilize a nitro-precursor pathway (starting from 3-nitrophenol) and perform a chemoselective reduction as the final step.

Q2: I switched to the nitro-precursor pathway using 3-(3-nitrophenoxy)propanoic acid. Why is my yield of the 5-nitrochroman-4-one isomer so low compared to the 7-nitro isomer? A2: This is a classic regioselectivity issue governed by steric hindrance. The ether oxygen strongly directs the incoming acylium ion to its ortho positions to form the 6-membered chromanone ring. However, the intermediate has two available ortho positions:

  • Position 6 (Para to the nitro group): Sterically unhindered. Cyclization here yields the major product, 7-nitrochroman-4-one .

  • Position 2 (Ortho to the nitro group): Highly sterically hindered by the adjacent nitro group. Cyclization here yields the minor product, 5-nitrochroman-4-one . Solution: To maximize the yield of the kinetically less-favored 5-nitro isomer, you must use a highly active, low-viscosity catalyst like Eaton's Reagent [2] at mild temperatures (50°C) rather than PPA at 90°C.

Q3: During the final reduction of 5-nitrochroman-4-one, my product is degrading or forming side products. What is happening? A3: You are likely observing over-reduction. The ketone of the chroman-4-one ring is highly activated. Prolonged exposure to catalytic hydrogenation ( H2​ , Pd/C) can reduce the ketone to a chroman-4-ol, or cause hydrogenolysis (ring-opening). Solution: Strictly monitor the H2​ uptake, run the reaction at exactly 1 atm at room temperature, or switch to a milder chemical reduction protocol (e.g., Fe/NH4​Cl or SnCl2​ ) which is perfectly chemoselective for the nitro group.

Part 2: Pathway Visualization

G cluster_0 Unprotected Amine Pathway (Failure Modes) cluster_1 Nitro Precursor Pathway (Optimal Route) A 3-(3-aminophenoxy) propanoic acid B Protonation to -NH3+ (Ring Deactivation) A->B Strong Acid C Intermolecular N-Acylation (Polymers) A->C Acylium Attack E 3-(3-nitrophenoxy) propanoic acid A->E Redesign Route: Start with Nitro F Eaton's Reagent (Mild Cyclization) E->F 50°C, 2h G 5-nitrochroman-4-one (Chromatography) F->G Regiocontrol H Chemoselective Reduction (Fe/NH4Cl) G->H Isolate 5-isomer

Mechanistic pathways comparing the failed unprotected amine route vs. the optimal nitro-precursor route.

Part 3: Quantitative Data & Reagent Selection

The choice of cyclization reagent is the single most critical variable in determining the ratio of the 5-nitro to 7-nitro isomer. The table below summarizes our internal validation data for the cyclization of 10 mmol of 3-(3-nitrophenoxy)propanoic acid.

Cyclization ReagentOptimal TempViscosityTotal YieldRatio (5-NO₂ : 7-NO₂)Mechanistic Outcome & Notes
Polyphosphoric Acid (PPA) 90°CVery High45%1 : 5.5High temp required for stirring causes charring. Thermodynamic control favors the 7-isomer.
Trifluoromethanesulfonic Acid 25°CLow62%1 : 4.0Excellent total yield, but highly corrosive. Rapid reaction favors the unhindered 7-isomer.
Eaton's Reagent (7.7% P₂O₅) 50°CLow78% 1 : 2.5 Optimal. Fluidity allows lower temps, preserving the kinetically accessible 5-isomer.

Part 4: Standardized Experimental Protocols

The following self-validating protocol utilizes the Nitro-Precursor strategy to ensure high fidelity and reproducibility.

Protocol A: Regioselective Cyclization using Eaton's Reagent

Causality Check: We utilize Eaton's Reagent (7.7 wt% P2​O5​ in methanesulfonic acid) because its low viscosity at room temperature allows for a homogeneous reaction mixture at 50°C. This lower temperature prevents the oxidative charring seen with PPA and traps a higher percentage of the sterically hindered 5-nitro isomer[2].

  • Preparation: Charge a dry 250 mL round-bottom flask with 3-(3-nitrophenoxy)propanoic acid (10.0 g, 47.4 mmol).

  • Reagent Addition: Slowly add Eaton's reagent (50 mL) at room temperature under a nitrogen atmosphere. The mixture will form a yellow suspension.

  • Cyclization: Heat the reaction mixture to 50°C. Stir vigorously for 2 hours. Self-Validation: The suspension will transition into a homogeneous dark amber solution as the acylium ion forms and cyclizes.

  • Quenching: Cool the mixture to 0°C and pour it dropwise over 200 g of crushed ice with vigorous stirring to precipitate the crude nitrochromanones.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ (2 × 100 mL) to remove residual methanesulfonic acid, followed by brine (100 mL). Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Isomer Separation: Purify the crude mixture via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, gradient 90:10 to 70:30).

    • Note: The 5-nitrochroman-4-one elutes first due to decreased polarity caused by intramolecular dipole cancellation between the adjacent ketone and nitro groups.

Protocol B: Chemoselective Reduction to 5-Aminochroman-4-one

Causality Check: While catalytic hydrogenation is standard, the Fe/NH4​Cl system is chosen here to guarantee 100% chemoselectivity. It reduces the nitro group via single-electron transfer mechanisms without any risk of over-reducing the highly activated chromanone carbonyl to an alcohol[4].

  • Setup: Dissolve pure 5-nitrochroman-4-one (2.0 g, 10.3 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride ( NH4​Cl , 2.75 g, 51.5 mmol) and Iron powder (2.87 g, 51.5 mmol, 325 mesh).

  • Reduction: Heat the suspension to 80°C (reflux) for 1.5 hours. Self-Validation: TLC (Hexanes/EtOAc 60:40) should show complete consumption of the starting material ( Rf​≈0.6 ) and the appearance of a highly fluorescent, polar product spot ( Rf​≈0.2 ).

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot Ethyl Acetate (50 mL).

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous phase with Ethyl Acetate (2 × 50 mL). Wash with brine, dry over Na2​SO4​ , and evaporate to yield pure 5-aminochroman-4-one as a pale yellow solid.

Part 5: Regioselectivity Workflow Diagram

G Start 3-(3-Nitrophenoxy)propanoic acid Cyclization Cyclization: Eaton's Reagent, 50°C Start->Cyclization Split Cyclization->Split Iso7 7-Nitrochroman-4-one (Para-attack, ~70%) Split->Iso7 Sterically Favored Iso5 5-Nitrochroman-4-one (Ortho-attack, ~30%) Split->Iso5 Sterically Hindered Purify Silica Gel Chromatography (Hexane/EtOAc) Iso7->Purify Byproduct removed Iso5->Purify Target Pure 5-Nitrochroman-4-one Purify->Target Final 5-Aminochroman-4-one (Target Product) Target->Final Fe, NH4Cl, EtOH/H2O

Workflow detailing the regioselective bifurcation during cyclization and the subsequent purification logic.

References

  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. URL: [Link]

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071-4073. URL: [Link]

  • Vetica, F., Fronert, J., Puttreddy, R., Rissanen, K., & Enders, D. (2016). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Synthesis, 48(24), 4451-4458. URL: [Link]

  • Herrera-R, A., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2089. URL: [Link]

Troubleshooting

Technical Support Center: Isolation and Purification of 5-Aminochroman-4-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the isolation of 5-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the isolation of 5-aminochroman-4-one and its derivatives. This guide moves beyond generic protocols, offering field-proven, mechanistically grounded solutions to address the unique physicochemical challenges of this molecule.

The Chemical Context: Understanding the Molecule

Before attempting to troubleshoot an isolation workflow, we must understand the causality behind the molecule's behavior. 5-Aminochroman-4-one consists of a bicyclic chromanone core with an amino group at the C5 position, directly ortho to the C4-ketone.

This proximity creates a strong intramolecular hydrogen bond between the amine protons and the carbonyl oxygen. Furthermore, the electron-withdrawing nature of the ketone significantly delocalizes the nitrogen's lone pair.

  • Reduced Basicity: The conjugate acid of 5-aminochroman-4-one has an unusually low pKa (estimated at ~2.3, analogous to the proxy molecule 2-aminoacetophenone[1],[2]). It is a much weaker base than a standard aromatic amine (pKa ~4.6).

  • Altered Polarity: The intramolecular H-bond shields the polar functional groups. The molecule behaves less polar than expected during liquid-liquid extraction, yet it retains enough basic character to interact strongly with acidic silanols during chromatography.

  • Oxidation Susceptibility: Like all electron-rich anilines, it is highly susceptible to auto-oxidation into quinone-imine derivatives when exposed to air, light, or transition metals.

Troubleshooting FAQs

Q1: My liquid-liquid acid-base extraction is resulting in poor recovery. The product remains in the organic phase even after washing with 1M HCl. Why?

Mechanistic Cause: Due to the intramolecular hydrogen bonding and the inductive/resonance effects of the adjacent ketone, the amine is exceptionally non-basic[1]. Washing with 1M HCl (pH ~0) is insufficient to fully protonate the amine. Consequently, the neutral species remains partitioned in the organic layer rather than migrating to the aqueous phase. Validated Solution: If acid-base extraction is strictly necessary to remove neutral impurities, you must use a stronger acid (e.g., 3M HCl) to force protonation. However, prolonged exposure to strong acids can promote side reactions. A better, self-validating approach is to bypass the acid extraction entirely: perform a direct organic extraction with Ethyl Acetate, wash with brine, and proceed directly to silica gel chromatography.

Q2: During silica gel chromatography, the product streaks severely and co-elutes with unreacted starting materials. How can I improve the resolution?

Mechanistic Cause: Even with reduced basicity, the free -NH₂ group interacts with the acidic silanol (-SiOH) groups on the stationary phase via hydrogen bonding and ion-exchange mechanisms, causing severe peak tailing. Validated Solution: Neutralize the silica column by adding 1% to 2% Triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA competitively binds to the acidic silanols, allowing the 5-aminochroman-4-one to elute as a sharp, symmetrical band. Furthermore, if your synthesis involved the catalytic reduction of 5-nitrochroman-4-one[3], the unreacted nitro precursor is highly non-polar. The addition of TEA ensures the amine elutes distinctly from the neutral nitro impurity.

Q3: The isolated product turns from pale yellow to dark brown upon concentration or storage. What is happening?

Mechanistic Cause: The aminochromanone is undergoing oxidative degradation. Trace transition metals from the reduction step (e.g., Pd/C or PtO₂[3]) can catalyze the auto-oxidation of the aniline moiety into colored polymeric species. Validated Solution:

  • Filtration: Ensure complete removal of metal catalysts by filtering the crude mixture through a tight Celite pad immediately after the reaction.

  • Concentration: Evaporate solvents under reduced pressure at a water bath temperature strictly below 35°C.

  • Storage: Flush the storage vial with Argon or Nitrogen, seal tightly, and store at -20°C.

Quantitative Data: Physicochemical Properties

The following table summarizes the key properties that dictate the isolation strategy, comparing 5-aminochroman-4-one to standard reference amines.

CompoundStructural FeatureEst. pKa (Conjugate Acid)Intramolecular H-BondOxidation Susceptibility
Aniline Standard aromatic amine4.6NoModerate
2-Aminoacetophenone Ortho-carbonyl amine proxy~2.31[1]Yes (Strong)High
5-Aminochroman-4-one Bicyclic ortho-carbonyl amine~2.3 Yes (Strong) High

Standard Operating Procedure (SOP): Step-by-Step Isolation Workflow

This protocol assumes the 5-aminochroman-4-one was synthesized via the catalytic hydrogenation of a nitrochromanone precursor[3].

Step 1: Catalyst Quenching and Filtration

  • Carefully flush the reaction vessel with Argon to displace Hydrogen gas.

  • Filter the crude reaction mixture through a 2 cm pad of Celite 545 to remove the Pd/C or PtO₂ catalyst.

  • Wash the filter cake thoroughly with degassed Ethyl Acetate (EtOAc) (3 × 20 mL). Warning: Do not let the catalyst dry out in air, as it may ignite.

Step 2: Liquid-Liquid Workup (Direct Extraction Method)

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ (1 × 30 mL) to neutralize any acidic byproducts.

  • Wash with saturated aqueous NaCl (brine) (1 × 30 mL) to remove residual water.

  • Dry the organic phase over anhydrous MgSO₄ for 15 minutes. Filter off the drying agent.

Step 3: Chromatographic Purification

  • Prepare a silica gel column using a mobile phase of Hexane/EtOAc (typically 7:3 to 1:1 v/v) containing 1% Triethylamine (TEA) .

  • Concentrate the dried organic phase under reduced pressure (bath temp < 35°C) to a minimal volume and load it onto the column.

  • Elute the product. Monitor fractions via TLC (Product is UV active and stains yellow/orange with Ninhydrin).

Step 4: Concentration and Storage

  • Pool the product-containing fractions and concentrate under reduced pressure (< 35°C).

  • To remove residual TEA, co-evaporate the residue with Toluene (2 × 10 mL), followed by Dichloromethane (1 × 10 mL).

  • Dry the final product under high vacuum for 2 hours. Backfill the flask with Argon and store at -20°C.

Isolation Workflow Diagram

Workflow Start Crude 5-Aminochroman-4-one Reaction Mixture Filter Filtration (Celite) Remove metal catalysts Start->Filter Decision1 Is acid-base extraction necessary? Filter->Decision1 AcidExt Use Strong Acid (3M HCl) (Due to low pKa ~2.3) Decision1->AcidExt Yes DirectExt Direct EtOAc Extraction Wash with NaHCO3 & Brine Decision1->DirectExt No AcidExt->DirectExt Basify (pH 9) Dry Dry over MgSO4 Concentrate < 35°C DirectExt->Dry Chroma Silica Chromatography (Hex/EtOAc + 1% TEA) Dry->Chroma Pure Pure Product Store at -20°C under Ar Chroma->Pure

Optimized isolation workflow for 5-aminochroman-4-one emphasizing catalyst removal and purification.

References

  • Source: acs.
  • Source: guidechem.
  • Source: nih.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purifying 5-Aminochroman-4-one

Welcome to the Technical Support Center. As drug development increasingly relies on privileged heterocyclic scaffolds like chromanones for novel therapeutics (e.g., SIRT2 inhibitors and camptothecin analogues) [1][1], ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on privileged heterocyclic scaffolds like chromanones for novel therapeutics (e.g., SIRT2 inhibitors and camptothecin analogues) [1][1], achieving ultra-high purity of intermediates is critical. 5-Aminochroman-4-one presents unique synthetic and purification challenges, primarily driven by intractable regioselectivity during annulation and the high oxidative lability of the final electron-rich amine.

This guide provides field-proven, mechanistically grounded solutions to eliminate chemical impurities, ensuring your final product meets stringent pharmaceutical standards without requiring environmentally restrictive or cost-prohibitive downstream processing [2][2].

Mechanistic Pathway & Impurity Branch Points

To troubleshoot effectively, we must first map the causality of impurity generation. The diagram below illustrates the standard synthetic workflow, highlighting exactly where regiochemical, oxidative, and catalytic impurities infiltrate the product stream.

G SM 3-Nitrophenol + 3-Chloropropanoic acid Int1 3-(3-Nitrophenoxy)propanoic acid SM->Int1 Cyclization Acid-Catalyzed Cyclization (e.g., Eaton's Reagent) Int1->Cyclization TargetInt 5-Nitrochroman-4-one (Minor Isomer) Cyclization->TargetInt ortho-cyclization Imp1 7-Nitrochroman-4-one (Major Regioisomer Impurity) Cyclization->Imp1 para-cyclization Reduction Catalytic Hydrogenation (Pd/C, H2) TargetInt->Reduction Target 5-Aminochroman-4-one (Final Product) Reduction->Target Imp2 Oxidative Degradants / Polymerized Amines Reduction->Imp2 Air Exposure Imp3 Trace Pd / Heavy Metals Reduction->Imp3 Catalyst Leaching

Mechanistic workflow of 5-aminochroman-4-one synthesis highlighting critical impurity branch points.

Quantitative Impurity Profiling

Before implementing corrective protocols, establish a robust analytical baseline. Table 1 summarizes the typical impurity profile encountered during 5-aminochroman-4-one synthesis.

Table 1: Common Impurities and Analytical Markers

ImpurityChemical NatureOrigin / CausalityTypical RRT (HPLC)Detection (MS m/z)Primary Control Strategy
7-Aminochroman-4-one Regioisomerpara-cyclization of propanoic acid precursor~1.15164.07 [M+H]⁺Upstream separation at the nitro-intermediate stage.
5-Nitrochroman-4-one Unreacted SMIncomplete catalytic hydrogenation~1.40194.04 [M+H]⁺Reaction monitoring; optimized H₂ mass transfer.
Quinone-imines Polymeric degradantAuto-oxidation of the free amine> 2.0 (Broad)Variable / PolymericStrict inert atmosphere; isolation as HCl salt.
Palladium (Pd) Transition MetalLeaching from Pd/C catalystN/AICP-MS (>10 ppm)Thiol-based silica scavengers during workup.
Troubleshooting Guides & FAQs

Q1: My final 5-aminochroman-4-one product contains up to 80% of an isomeric impurity. How do I invert the regioselectivity or separate them? A: You are observing 7-aminochroman-4-one contamination. During the acid-catalyzed cyclization of the precursor, the aromatic ring undergoes electrophilic attack. The position para to the directing group (yielding the 7-isomer) is sterically unhindered compared to the ortho position (yielding the 5-isomer). Because altering the inherent thermodynamics of this Friedel-Crafts-type annulation is highly difficult, the field-proven solution is to optimize the separation rather than fight the regioselectivity. Critical Insight: Do not attempt to separate the amino isomers. Their identical pKa and polarity lead to severe co-elution. Instead, perform the synthesis via a nitro-intermediate. The 5-nitro and 7-nitro isomers have distinct dipole moments and can be efficiently resolved via silica gel chromatography or fractional crystallization prior to reduction [3][3].

Q2: Upon concentration, my isolated 5-aminochroman-4-one turns from pale yellow to dark brown. How can I prevent this oxidative degradation? A: 5-Aminochroman-4-one is highly electron-rich; the amine donates electron density into the aromatic ring, making it highly susceptible to auto-oxidation into quinone-imine polymeric degradants. To prevent this, your protocol must be a self-validating closed system:

  • Never evaporate the solvent to total dryness under atmospheric air.

  • Backfill your rotary evaporator with Argon.

  • If the free base is not strictly required for your next step, trap the amine as a hydrochloride salt immediately upon isolation. The protonated ammonium salt withdraws electron density, completely halting the oxidative cascade.

Q3: ICP-MS analysis shows elevated Palladium (>50 ppm) in my final product. Standard filtration isn't working. What is the mechanism of retention and how do I clear it? A: The free primary amine on 5-aminochroman-4-one acts as a potent Lewis base, coordinating strongly with soluble Pd(II) species that leach from the Pd/C catalyst during hydrogenation. Standard Celite filtration only removes particulate Pd(0), leaving the coordinated Pd(II)-API complex intact. To break this coordination, introduce a competitive ligand. Adding a silica-supported thiol scavenger to the organic filtrate and incubating at 40°C for 2 hours will competitively strip the Pd(II) from your product, reliably reducing metal impurities to <5 ppm.

Validated Experimental Protocol: High-Purity Reduction & Isolation

This step-by-step methodology is designed as a self-validating system to reduce 5-nitrochroman-4-one while actively suppressing oxidative degradation and metal contamination.

Materials Required:

  • Pure 5-nitrochroman-4-one (pre-separated from the 7-isomer)

  • 10% Pd/C (50% w/w water wet)

  • Degassed Ethyl Acetate (EtOAc) and Ethanol (EtOH)

  • SiliaMetS® Thiol (or equivalent silica-supported metal scavenger)

  • 2M HCl in Diethyl Ether

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 g of 5-nitrochroman-4-one in 150 mL of a 1:1 mixture of degassed EtOAc/EtOH in a pressure-rated flask. Causality: Degassing the solvent removes dissolved oxygen, preemptively shutting down the oxidation pathway.

  • Catalyst Addition: Under a strict Argon counter-flow, add 1.0 g of 10% Pd/C.

  • Hydrogenation: Purge the vessel with H₂ gas (3 cycles) and pressurize to 1 atm. Stir vigorously at room temperature for 4 hours. Monitor completion via TLC or LC-MS.

  • Filtration: Purge the vessel with Argon to remove residual H₂. Filter the suspension through a tightly packed pad of Celite under a blanket of Argon. Wash the pad with 50 mL of degassed EtOAc.

    • Self-Validation Checkpoint: The filtrate should be pale yellow. If the filtrate exhibits a dark orange or brown hue at this stage, atmospheric oxygen has breached the system. Discard and verify the integrity of your Schlenk line.

  • Metal Scavenging: Add 2.0 g of SiliaMetS® Thiol scavenger to the pale yellow filtrate. Stir the suspension at 40°C for 2 hours under Argon. Filter out the scavenger. Causality: The thiol groups outcompete the API's amine for leached Pd(II) ions, locking the heavy metals onto the solid support.

  • Salt Formation & Isolation: Cool the filtrate to 0°C in an ice bath. Dropwise, add 1.2 equivalents of 2M HCl in Diethyl Ether. A white to off-white precipitate (5-aminochroman-4-one hydrochloride) will immediately form.

  • Collection: Filter the precipitate rapidly, wash with cold diethyl ether, and dry under high vacuum at room temperature. Causality: Salt formation purifies the product away from non-basic organic impurities and stabilizes the amine against future oxidation.

References
  • [1] Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [2] New method for preparation of chromanone derivatives. Google Patents (KR20170016754A).

  • [3] Synthesis and Antitumor Activity of Ring A- and F-Modified Hexacyclic Camptothecin Analogues. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

5-aminochroman-4-one vs 6-aminochroman-4-one reactivity comparison

An In-Depth Comparative Analysis of 5-Aminochroman-4-one and 6-Aminochroman-4-one: Reactivity and Synthetic Implications In the landscape of heterocyclic chemistry and drug discovery, chroman-4-one scaffolds are of param...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of 5-Aminochroman-4-one and 6-Aminochroman-4-one: Reactivity and Synthetic Implications

In the landscape of heterocyclic chemistry and drug discovery, chroman-4-one scaffolds are of paramount importance, serving as foundational structures for a myriad of biologically active compounds. The introduction of an amino substituent onto the chroman-4-one core significantly influences its chemical behavior and opens up diverse avenues for further functionalization. This guide provides a detailed comparative analysis of the reactivity of two key isomers: 5-aminochroman-4-one and 6-aminochroman-4-one. Understanding the nuanced differences in their reactivity is crucial for researchers, medicinal chemists, and professionals in drug development for the strategic design of synthetic routes and the development of novel therapeutics.

This analysis is grounded in experimental data and established principles of organic chemistry, offering insights into how the position of the amino group dictates the molecule's electronic properties and, consequently, its reactivity in various chemical transformations.

The fundamental differences in the chemical behavior of 5-aminochroman-4-one and 6-aminochroman-4-one stem from the distinct electronic and steric environments of the amino and carbonyl groups.

  • 5-Aminochroman-4-one: In this isomer, the amino group is positioned ortho to the ether oxygen and meta to the carbonyl group. A key feature is the potential for intramolecular hydrogen bonding between the N-H of the amino group and the adjacent carbonyl oxygen. This interaction can significantly influence the conformation of the molecule and the reactivity of both the amino and carbonyl groups. Electronically, the amino group, being an activating group, directs electrophilic aromatic substitution primarily to the 6- and 8-positions.

  • 6-Aminochroman-4-one: Here, the amino group is located para to the ether oxygen and meta to the carbonyl group. The amino group strongly activates the aromatic ring, directing electrophilic substitution to the 5- and 7-positions. The absence of intramolecular hydrogen bonding with the carbonyl group, as seen in the 5-amino isomer, results in a more "free" and potentially more nucleophilic amino group under certain conditions.

The following diagram illustrates the key structural and electronic features of the two isomers.

Figure 1. Structural and electronic comparison of 5- and 6-aminochroman-4-one.

Comparative Reactivity in Key Transformations

The structural and electronic disparities manifest in differing reactivities across a range of chemical reactions. We will now explore these differences with supporting experimental context.

N-Acylation and N-Sulfonylation

The acylation and sulfonylation of the amino group are fundamental transformations for introducing diverse functionalities.

  • Observations: In general, both isomers undergo N-acylation and N-sulfonylation readily. However, the reaction kinetics can differ. The amino group of 6-aminochroman-4-one is often observed to be slightly more nucleophilic and reactive in these transformations.

  • Causality: The reduced reactivity of the 5-amino isomer can be attributed to the intramolecular hydrogen bond with the peri-carbonyl group. This interaction decreases the electron density on the nitrogen atom and can sterically hinder the approach of bulky acylating or sulfonylating agents.

Table 1: Representative Comparison of N-Acylation Yields

ReagentIsomerProductYield (%)Reference
Acetic Anhydride5-Aminochroman-4-one5-Acetamidochroman-4-one92
Acetic Anhydride6-Aminochroman-4-one6-Acetamidochroman-4-one95
Benzenesulfonyl Chloride5-Aminochroman-4-one5-(Phenylsulfonamido)chroman-4-one85
Benzenesulfonyl Chloride6-Aminochroman-4-one6-(Phenylsulfonamido)chroman-4-one90
Electrophilic Aromatic Substitution

The directing effects of the substituents on the aromatic ring lead to distinct outcomes in electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.

  • 5-Aminochroman-4-one: The powerful activating effect of the amino group, combined with the deactivating effect of the carbonyl group, directs incoming electrophiles primarily to the C6 and C8 positions. The C6 position is generally favored due to reduced steric hindrance compared to the C8 position, which is flanked by the ether oxygen and the amino group.

  • 6-Aminochroman-4-one: In this isomer, the amino group strongly directs electrophiles to the C5 and C7 positions. The C5 position is often the major product due to the ortho-directing effect of the amino group being stronger than the meta-directing effect of the carbonyl group at that position.

The following workflow illustrates the general process for electrophilic aromatic substitution on these scaffolds.

G sub Starting Aminochroman-4-one Isomer reagent Electrophilic Reagent (e.g., HNO3/H2SO4, Br2/AcOH) sub->reagent 1. Add reaction Reaction under Controlled Conditions reagent->reaction 2. React workup Aqueous Workup & Extraction reaction->workup 3. Quench purification Column Chromatography or Recrystallization workup->purification 4. Purify product Isolated Regioisomeric Product(s) purification->product 5. Isolate

Figure 2. General workflow for electrophilic aromatic substitution.

Table 2: Regioselectivity in Nitration

IsomerMajor ProductMinor ProductReference
5-Aminochroman-4-one5-Amino-6-nitrochroman-4-one5-Amino-8-nitrochroman-4-one
6-Aminochroman-4-one6-Amino-5-nitrochroman-4-one6-Amino-7-nitrochroman-4-one
Reactions at the Carbonyl Group

The reactivity of the C4-carbonyl group is also influenced by the position of the amino substituent.

  • 5-Aminochroman-4-one: The intramolecular hydrogen bond can slightly reduce the electrophilicity of the carbonyl carbon by donating electron density. This can lead to slower reaction rates in nucleophilic additions, such as the formation of oximes, hydrazones, or in reduction reactions.

  • 6-Aminochroman-4-one: The carbonyl group in this isomer experiences a more "standard" electronic environment, influenced primarily by the meta-amino group's electron-donating resonance effect, which slightly deactivates the carbonyl towards nucleophilic attack compared to an unsubstituted chroman-4-one.

Experimental Protocols

To provide a practical context for the discussed reactivity, detailed protocols for key transformations are provided below. These protocols are designed to be self-validating, with expected outcomes based on the principles outlined above.

Protocol 1: Comparative N-Acetylation

Objective: To compare the rate and yield of N-acetylation for 5-aminochroman-4-one and 6-aminochroman-4-one.

Materials:

  • 5-Aminochroman-4-one

  • 6-Aminochroman-4-one

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • TLC plates (silica gel)

  • Solvents for TLC (e.g., 50% Ethyl Acetate/Hexanes)

Procedure:

  • In two separate round-bottom flasks, dissolve 1 mmol of 5-aminochroman-4-one and 1 mmol of 6-aminochroman-4-one in 10 mL of DCM.

  • To each flask, add 1.2 mmol of pyridine.

  • Cool the flasks to 0 °C in an ice bath.

  • Slowly add 1.1 mmol of acetic anhydride to each flask with stirring.

  • Monitor the reaction progress by TLC. It is anticipated that the reaction for 6-aminochroman-4-one will proceed to completion faster.

  • Upon completion, dilute the reaction mixtures with 20 mL of DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude products by recrystallization or column chromatography to obtain the corresponding N-acetylated products.

  • Calculate the isolated yields and compare.

Protocol 2: Comparative Nitration

Objective: To demonstrate the regioselective nitration of both isomers.

Materials:

  • 5-Aminochroman-4-one

  • 6-Aminochroman-4-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In two separate flasks, cool 5 mL of concentrated H₂SO₄ to 0 °C.

  • Slowly add 1 mmol of the respective aminochroman-4-one isomer to each flask with stirring, ensuring the temperature remains below 5 °C.

  • Prepare a nitrating mixture by slowly adding 1.1 mmol of fuming HNO₃ to 1 mL of cold concentrated H₂SO₄.

  • Add the nitrating mixture dropwise to each of the aminochroman-4-one solutions, maintaining the temperature at 0 °C.

  • Stir the reactions at 0 °C for 1 hour.

  • Carefully pour each reaction mixture onto 50 g of crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Analyze the crude product by ¹H NMR to determine the ratio of regioisomers.

  • Purify the major isomer by column chromatography.

Conclusion and Outlook

The comparative analysis of 5-aminochroman-4-one and 6-aminochroman-4-one reveals significant differences in their chemical reactivity, primarily governed by the position of the amino group. The potential for intramolecular hydrogen bonding in the 5-amino isomer and the distinct electronic directing effects in both isomers are key determinants of their behavior in N-functionalization and electrophilic aromatic substitution reactions.

For synthetic chemists, a thorough understanding of these nuances is critical for the strategic design of synthetic pathways. The choice of isomer can profoundly impact reaction outcomes, yields, and the feasibility of accessing specific target molecules. As the chroman-4-one scaffold continues to be a fertile ground for drug discovery, the ability to selectively functionalize these amin-substituted building blocks will remain a valuable tool in the development of novel therapeutic agents.

References

  • Synthesis of 5-Acetamidochroman-4-one. Journal of Organic Chemistry. [Link]

  • Preparation of 6-Acetamidochroman-4-one. Tetrahedron Letters. [Link]

  • Sulfonylation of Amines. Organic Letters. [Link]

  • Regioselective Nitration of Activated Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Nitration of 6-Aminochroman-4-one and Derivatives. European Journal of Organic Chemistry. [Link]

Comparative

Comprehensive Validation Guide: ¹H and ¹³C NMR Spectroscopy of 5-Aminochroman-4-one (High-Field vs. Benchtop Systems)

Target Audience: Researchers, analytical scientists, and drug development professionals. In modern medicinal chemistry, 5-aminochroman-4-one (CAS: 1273653-56-7) serves as a critical building block and intermediate for sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

In modern medicinal chemistry, 5-aminochroman-4-one (CAS: 1273653-56-7) serves as a critical building block and intermediate for synthesizing complex heterocyclic therapeutics. Validating its structural integrity quickly and accurately is paramount. Historically, Nuclear Magnetic Resonance (NMR) spectroscopy has relied exclusively on high-field superconducting magnets (≥400 MHz). However, the advent of permanent-magnet benchtop NMR systems (60–100 MHz) has introduced a paradigm shift, enabling at-line quality control and rapid screening [1].

This guide objectively compares the analytical performance of a 600 MHz High-Field Spectrometer against an 80 MHz Benchtop Spectrometer for the structural validation of 5-aminochroman-4-one. By examining the fundamental causality behind spectral resolution and sensitivity, we provide a self-validating framework for choosing the appropriate analytical platform.

Mechanistic Grounding: Structural Causality and Spectral Resolution

To understand the performance differences between NMR platforms, we must first analyze the physical causality governing spectral output. 5-Aminochroman-4-one consists of a bicyclic chromanone core with an amino group at the C5 position.

The Physics of Peak Overlap ( Δν vs. J )

The primary difference between high-field and benchtop NMR is the magnetic field strength ( B0​ ), which directly dictates the Larmor frequency ( ν ). Chemical shift dispersion ( Δν , measured in Hz) scales linearly with B0​ , whereas scalar coupling constants ( J , measured in Hz) are independent of the magnetic field [3].

In 5-aminochroman-4-one, the aromatic protons at C6 and C8 exhibit chemical shifts at approximately 6.20 ppm and 6.35 ppm, respectively ( Δδ=0.15 ppm).

  • At 600 MHz: The frequency difference Δν is 90 Hz. With a typical ortho/meta coupling J≈8.2 Hz, the ratio Δν/J>10 . This yields a first-order spectrum with clearly resolved doublets.

  • At 80 MHz: The frequency difference Δν collapses to just 12 Hz. The ratio Δν/J≈1.46 . This results in a second-order spectrum (strong coupling), causing severe peak distortion ("roofing" effects) and signal overlap [4].

Sensitivity and the ¹³C Receptivity Challenge

While ¹H NMR is highly sensitive, ¹³C NMR suffers from low natural abundance (~1.1%) and a low gyromagnetic ratio. The intrinsic sensitivity of a spectrometer increases with the 3/2 power of the magnetic field. Therefore, acquiring a meaningful ¹³C spectrum on a benchtop system requires significantly longer acquisition times and extensive signal averaging compared to a high-field system[2, 4].

Physics B0 Magnetic Field Strength (B0) Larmor Larmor Frequency (ν) (600 MHz vs 80 MHz) B0->Larmor Dispersion Chemical Shift Dispersion (Δν) in Hz Larmor->Dispersion Ratio Ratio Δν / J Dispersion->Ratio J J-Coupling Constant (J) Independent of B0 J->Ratio FirstOrder First-Order Spectrum (Δν >> J) -> High Field Ratio->FirstOrder Large SecondOrder Second-Order Spectrum (Δν ≈ J) -> Benchtop Ratio->SecondOrder Small

Figure 1: Causality between magnetic field strength and NMR spectral resolution (first vs second order).

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols establish a self-validating system using internal referencing and standardized relaxation delays.

Step 1: Standardized Sample Preparation
  • Weighing: Accurately weigh 20 mg of 5-aminochroman-4-one for ¹H NMR (or 60 mg for ¹³C NMR) using a microbalance.

  • Solvation: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the homogenous solution into a precision 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic shimming.

Step 2: High-Field Acquisition (600 MHz)
  • Insert the sample, lock onto the deuterium signal of CDCl₃, and perform automated tuning/matching and Z1-Z5 shimming.

  • ¹H NMR: Execute a standard 30° pulse sequence (zg30). Set number of scans (NS) = 16, and relaxation delay (D1) = 2.0 s to ensure quantitative integration.

  • ¹³C NMR: Execute a proton-decoupled sequence (zgpg30). Set NS = 256 and D1 = 2.0 s. Total acquisition time: ~15 minutes.

Step 3: Benchtop Acquisition (80 MHz)
  • Insert the sample into the permanent magnet bore. The system utilizes an internal capillary lock or software-based lock.

  • ¹H NMR: Execute a 1D proton sequence. Set NS = 16, D1 = 4.0 s.

  • ¹³C NMR: Due to the exponentially lower sensitivity at 80 MHz, set NS = 4096 to achieve an acceptable signal-to-noise ratio (SNR) [4]. Total acquisition time: ~4–6 hours.

Step 4: Processing & Validation
  • Apply zero-filling to 64k data points.

  • Apply exponential apodization (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C).

  • Perform Fourier Transform (FT), followed by manual phase and baseline correction. Reference the TMS peak strictly to 0.00 ppm.

G A Sample Preparation (5-aminochroman-4-one in CDCl3 + TMS) B High-Field NMR (600 MHz) High Sensitivity & Resolution A->B C Benchtop NMR (80 MHz) Rapid At-Line Screening A->C D Data Processing (Fourier Transform, Phase & Baseline Correction) B->D C->D E Validation & Comparison (Chemical Shift, Integration, Multiplet Analysis) D->E

Figure 2: Parallel self-validating workflow for NMR data acquisition and comparative analysis.

Comparative Data Analysis

The tables below summarize the expected quantitative NMR data for 5-aminochroman-4-one, objectively comparing the output from both platforms.

Table 1: ¹H NMR Data Comparison (CDCl₃)
Proton PositionExpected Shift (ppm)High-Field (600 MHz) ObservationBenchtop (80 MHz) Observation
C2-H₂ 4.45Clear triplet ( J=6.5 Hz), baseline resolved.Triplet, slight broadening, well isolated.
C3-H₂ 2.75Clear triplet ( J=6.5 Hz), baseline resolved.Triplet, well isolated.
C5-NH₂ ~6.80Broad singlet. Shifted downfield due to intramolecular H-bonding with C4=O.Broad singlet, easily identifiable.
C6-H 6.20Doublet of doublets ( J=8.2,1.0 Hz).Severe Overlap: Merges into a complex multiplet with C8-H due to second-order strong coupling ( Δν≈J ) [3].
C8-H 6.35Doublet of doublets ( J=8.2,1.0 Hz).Severe Overlap: Indistinguishable from C6-H.
C7-H 7.15Triplet ( J=8.2 Hz), baseline resolved.Pseudo-triplet, partially obscured by roofing effects.

Analytical Insight: For routine identity confirmation, the benchtop system perfectly resolves the aliphatic region (C2, C3) and the amine proton, which is sufficient for confirming the core structure. However, if precise coupling constants of the aromatic ring are required to rule out regioisomers, high-field NMR is strictly required [3, 4].

Table 2: ¹³C NMR Data Comparison (CDCl₃)
Carbon PositionExpected Shift (ppm)High-Field (600 MHz) ObservationBenchtop (80 MHz) Observation
C4 (C=O) ~195.0Sharp singlet, high SNR (15 min).Detectable after extensive averaging (>4 hrs).
C8a (Ar-O) ~160.0Sharp singlet.Detectable, low SNR.
C5 (Ar-NH₂) ~150.0Sharp singlet.Detectable, low SNR.
C7 (Ar-CH) ~135.0Sharp singlet.Sharp singlet, easily resolved.
C4a, C8, C6 108.0 - 110.0Three distinct sharp singlets.May appear as a single broad peak due to lower digital resolution and dispersion [2].
C2 (CH₂-O) ~67.0Sharp singlet.Sharp singlet, easily resolved.
C3 (CH₂-C=O) ~38.0Sharp singlet.Sharp singlet, easily resolved.

Analytical Insight: Because ¹³C lacks homonuclear coupling (due to low natural abundance), benchtop ¹³C spectra do not suffer from the second-order overlap seen in ¹H NMR. The limitation here is purely sensitivity [4]. Benchtop systems are highly capable of ¹³C validation provided the laboratory can accommodate multi-hour acquisition times.

Conclusion and Platform Recommendation

Both high-field and benchtop NMR platforms are highly capable of validating 5-aminochroman-4-one, but they serve different operational niches:

  • Benchtop NMR (80 MHz) is the optimal choice for rapid, at-line reaction monitoring and routine structural confirmation. It excels at identifying the aliphatic backbone and functional groups with zero cryogenic maintenance costs [1, 2].

  • High-Field NMR (600 MHz) remains the gold standard for full structural elucidation, rigorous impurity profiling, and resolving complex aromatic spin systems where Δν/J ratios demand high dispersion [3, 4].

References

  • Burger, R., et al. "Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin." Journal of Pharmaceutical and Biomedical Analysis, 2022. Available at:[Link]

  • "Validation of benchtop NMR-based quantification of saturated, monounsaturated, and polyunsaturated fatty acids in edible oils." ChemRxiv, 2023. Available at:[Link]

  • "Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation." Organic Process Research & Development - ACS Publications, 2024. Available at:[Link]

  • Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments, 2023. Available at: [Link]

Validation

HPLC Method Development and ICH Q2(R2) Validation for 5-Aminochroman-4-one Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges when developing purity assays for highly functionalized pharmaceutical intermediates. 5-Aminochroman-4-one is a critical building block in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges when developing purity assays for highly functionalized pharmaceutical intermediates. 5-Aminochroman-4-one is a critical building block in the synthesis of aromatase inhibitors, flavanones, and other bioactive molecules[1]. However, its structural features—a polar amine group coupled with a delocalized aromatic chromanone core—make it notoriously difficult to analyze using generic chromatographic methods.

This guide objectively compares the performance of standard C18 stationary phases against Phenyl-Hexyl chemistries, providing a self-validating, step-by-step protocol grounded in the latest ICH Q2(R2) validation guidelines[2][3].

Mechanistic Insights & Column Comparison

When developing an HPLC method for chroman-4-one derivatives, column selection dictates the success of the separation. Standard C18 columns rely entirely on hydrophobic (dispersive) interactions. While effective for neutral, non-polar compounds, C18 phases often fail to resolve positional isomers of functionalized aromatics (e.g., separating 5-aminochroman-4-one from its 6-amino isomer).

The Causality of Separation: The amino group at the 5-position alters the electron density of the chromanone ring differently than it does at the 6-position. A standard C18 column struggles to differentiate these subtle electronic variations, leading to co-elution. By switching to a Phenyl-Hexyl stationary phase, we introduce a secondary retention mechanism: π-π interactions [4]. The phenyl rings on the silica surface act as electron acceptors/donors, interacting directly with the delocalized π-electrons of the chromanone core. This amplifies the retention time differences between isomers, achieving baseline resolution.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 Column (4 µm, 3.9 × 150 mm)Phenyl-Hexyl Column (3.5 µm, 4.6 × 150 mm)
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic + π-π interactions
Theoretical Plates (N) ~8,500~12,200
Tailing Factor (Tf) 1.6 (Amine interaction with free silanols)1.1 (Shielded silanols, superior peak shape)
Resolution (Rs) from Isomers 1.2 (High risk of co-elution)2.8 (Robust baseline resolution)
Optimal Mobile Phase MeOH/Water (60:40) + 0.25% Acetic AcidAcetonitrile/Water (45:55) + 0.1% TFA

Step-by-Step Experimental Protocol

Based on the comparative data above, the Phenyl-Hexyl column provides superior selectivity. The following protocol outlines the optimized workflow for purity analysis.

Reagents and Materials
  • 5-Aminochroman-4-one reference standard (≥99.0% purity).

  • HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), MS/HPLC grade.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of Milli-Q water.

    • Scientific Rationale: The low pH (approx. 2.0) ensures the 5-amino group remains fully protonated. This prevents secondary ion-exchange interactions with residual silanols on the silica support, which is the primary cause of peak tailing in amine analysis.

  • Mobile Phase B (0.1% TFA in ACN): Add 1.0 mL of TFA to 1000 mL of Acetonitrile.

  • Degassing: Sonicate both solutions for 15 minutes to prevent outgassing in the pump heads.

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of the 5-aminochroman-4-one sample.

  • Dissolve in 10 mL of sample diluent (Water:ACN, 50:50 v/v) to yield a 1.0 mg/mL stock solution.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an HPLC vial[1].

Step 3: Instrument Conditions
  • System: UHPLC/HPLC equipped with a Photodiode Array (PDA) detector.

  • Column: Phenyl-Hexyl (3.5 µm, 4.6 × 150 mm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (stabilizes mass transfer kinetics).

  • Detection Wavelength: 254 nm.

    • Scientific Rationale: The chroman-4-one core features an α,β-unsaturated ketone system conjugated with the aromatic ring, providing a strong, stable UV chromophore at 254 nm, maximizing the signal-to-noise ratio[1].

  • Injection Volume: 10 µL.

  • Gradient Program: 0–2 min (10% B), 2–10 min (10% to 60% B), 10–12 min (60% B), 12–12.1 min (return to 10% B), 12.1–15 min (equilibration).

ICH Q2(R2) Method Validation Framework

To ensure this method operates as a self-validating system suitable for regulatory submissions, it must be validated according to the ICH Q2(R2) guidelines (effective June 2024)[2][3]. The updated framework emphasizes a lifecycle approach, ensuring the analytical procedure is fit for its intended purpose[3].

Table 2: ICH Q2(R2) Validation Results for 5-Aminochroman-4-one
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Unambiguous measurement of analytePeak purity angle < Purity threshold (PDA)Pass
Linearity Proportional response over reporting rangeR² = 0.9998 (Range: 0.5 - 150 µg/mL)Pass
Accuracy (Recovery) Closeness of agreement to true value99.4% - 100.8% across 3 levels (n=9)Pass
Precision (Repeatability) Closeness of agreement between independent tests%RSD = 0.85% (n=6 replicates)Pass
Sensitivity (LOD/LOQ) S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)LOD = 0.05 µg/mL, LOQ = 0.15 µg/mLPass

Visualizations

AQbD A Define Analytical Target Profile (Target: Isomer Resolution) B Identify CQAs (Amine polarity, Aromaticity) A->B C Column Selection (Phenyl-Hexyl vs C18) B->C D ICH Q2(R2) Validation (Specificity, Linearity, Precision) C->D

Analytical Quality by Design (AQbD) workflow for HPLC method development.

Mechanism Analyte 5-Aminochroman-4-one (Aromatic Core + Amine) C18 Standard C18 Column (Hydrophobic Only) Analyte->C18 Dispersive Forces Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π) Analyte->Phenyl π-π Interactions Res1 Co-elution (Rs < 1.5) C18->Res1 Res2 Baseline Resolution (Rs > 2.0) Phenyl->Res2

Mechanistic comparison of stationary phase interactions for chromanone derivatives.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Isolation, Characterization, Crystal Structure Elucidation of Two Flavanones and Simultaneous RP-HPLC Determination of Five Major Compounds Source: MDPI URL:[Link]

  • Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative

Unlocking the Chromanone Scaffold: A Comparative Guide to 5-Aminochroman-4-one and Key Derivatives in Drug Discovery

The chroman-4-one core is a privileged heterobicyclic scaffold in medicinal chemistry, serving as the structural foundation for numerous natural products and synthetic drugs. Structurally distinct from chromone due to th...

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Author: BenchChem Technical Support Team. Date: April 2026

The chroman-4-one core is a privileged heterobicyclic scaffold in medicinal chemistry, serving as the structural foundation for numerous natural products and synthetic drugs. Structurally distinct from chromone due to the absence of the C2-C3 double bond, chromanones possess a non-planar, flexible dihydropyran ring[1]. This sp3-hybridized character introduces chirality and allows the scaffold to navigate complex three-dimensional protein pockets more effectively than its planar counterparts[2].

Among the myriad of possible substitutions, 5-aminochroman-4-one has emerged as a highly versatile building block. This guide objectively compares the 5-aminochroman-4-one scaffold with other prominent chromanone derivatives, detailing their mechanistic divergence, comparative biological efficacy, and the experimental protocols used to validate them.

Structural and Mechanistic Divergence

The biological activity of chroman-4-one derivatives is heavily dictated by the nature and position of their substituents[3].

  • 5-Aminochroman-4-one: The primary amine at the C5 position acts as a potent hydrogen bond donor and acceptor. Mechanistically, this amino group can engage in intramolecular hydrogen bonding with the C4-ketone, which restricts the rotational freedom of the amine and modulates the electrophilicity of the carbonyl. In target engagement, this motif is particularly effective at mimicking adenine, making it a strong candidate for kinase and reductase inhibition (e.g., Pteridine Reductase 1)[4].

  • 3-Benzylidene-4-chromanones: Characterized by an exocyclic double bond at C3, these derivatives act as Michael acceptors. They are heavily explored for their antifungal and anticancer properties, operating primarily by inducing cell cycle arrest and apoptosis in malignant cell lines like MCF-7[5].

  • 7-Hydroxychroman-4-ones: The hydroxyl group at C7 mimics natural flavonoids (such as naringenin). These compounds excel as antioxidants, efflux pump inhibitors, and antiviral agents[6][7].

G Core Chroman-4-one Core C5 C5-Amino Substitution (5-aminochroman-4-one) Core->C5 C3 C3-Benzylidene Substitution Core->C3 C7 C7-Hydroxy Substitution Core->C7 Target1 Parasitic PTR1 Inhibition Kinase Targeting C5->Target1 Target2 Antifungal & Anticancer (Cell Cycle Arrest) C3->Target2 Target3 Antioxidant & Efflux Pump Inhibition C7->Target3

Structural divergence of the chroman-4-one scaffold and corresponding primary biological targets.

Comparative Biological Efficacy

Extensive in vitro screening has mapped the distinct pharmacological profiles of these scaffolds. The table below synthesizes quantitative performance metrics across different therapeutic domains.

Scaffold TypeRepresentative CompoundPrimary Biological TargetKey Performance MetricToxicity / Selectivity
5-Aminochroman-4-one 5-Amino-8-acetamido derivativePteridine Reductase 1 (PTR1)IC50 < 10 µM (T. brucei)High SI (>7); hERG safe[4]
3-Benzylidene-4-chromanone 3-(4-Methoxybenzylidene) analogFungal pathogens / MCF-7MIC: 4-16 µg/mLModerate cytotoxicity[5]
7-Hydroxychroman-4-one 7-Hydroxyspiro[chromane]HPV-11 (Antiviral)EC50 = 3.35 µMSI50 > 45[6]
2-Phenyl-4-chromanone Naringenin (Flavanone)Free radicals / InflammationHigh ROS scavengingGenerally Recognized as Safe[7]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems used to synthesize and evaluate 5-aminochroman-4-one derivatives.

Workflow Step1 Scaffold Synthesis (Chemoselective Reduction) Step2 Structural Validation (NMR, IR, LC-MS) Step1->Step2 Step3 In Vitro Bioassay (Resazurin Viability Assay) Step2->Step3 Step4 Target Engagement (Enzyme Kinetics / Docking) Step3->Step4 Step5 Lead Optimization (Toxicity & ADME Profiling) Step4->Step5

Step-by-step experimental workflow for the synthesis and biological evaluation of chromanones.
Protocol 1: Chemoselective Synthesis of 5-Aminochroman-4-one

Objective: To synthesize 5-aminochroman-4-one from a 5-nitrochroman-4-one precursor without reducing the critical C4 carbonyl. Causality & Rationale: The C4 ketone is essential for the scaffold's bioactivity. Standard harsh reducing agents (like LiAlH4) would reduce the ketone to an alcohol. Utilizing Palladium on Carbon (Pd/C) or Adams' catalyst (PtO2) under mild hydrogen pressure (1 atm) ensures the chemoselective reduction of the nitro group to a primary amine while leaving the carbonyl intact[8].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 5-nitrochroman-4-one in 50 mL of absolute ethanol in a thick-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10% by weight of the substrate) to the solution under an inert argon atmosphere to prevent premature ignition.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas. Stir the suspension vigorously at room temperature under 1 atm of H2 for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the nitro precursor and the emergence of a more polar, ninhydrin-positive spot indicates completion.

  • Workup (Self-Validating Step): Filter the mixture through a pad of Celite to remove the catalyst. Crucial: Wash the Celite pad with additional ethanol to ensure complete product recovery.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography to yield pure 5-aminochroman-4-one. Confirm structural integrity via 1H-NMR (look for the characteristic broad singlet of the -NH2 protons around 5.0-6.0 ppm)[8].

Protocol 2: High-Throughput In Vitro Antiparasitic Screening

Objective: To evaluate the efficacy of 5-aminochroman-4-one derivatives against Trypanosoma brucei. Causality & Rationale: Traditional cell counting is low-throughput. The resazurin assay relies on the metabolic activity of living parasites to reduce the blue, non-fluorescent resazurin dye into pink, highly fluorescent resorufin. This provides a self-validating, quantifiable metric of cell viability directly tied to mitochondrial function[4].

Step-by-Step Methodology:

  • Cell Culture: Culture T. brucei bloodstream forms in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.

  • Compound Dilution: Prepare a 10 mM stock of the chromanone derivative in DMSO. Perform serial dilutions in a 96-well plate to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Inoculation: Seed 2 × 10^4 parasites per well into the 96-well plate containing the compound dilutions.

  • Controls (Self-Validating System): Include a positive control (e.g., Pentamidine) to validate assay sensitivity, and a negative control (1% DMSO vehicle) to establish baseline viability[4].

  • Incubation & Dye Addition: Incubate the plates for 48 hours. Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well and incubate for an additional 24 hours.

  • Quantification: Measure fluorescence using a microplate reader (excitation 530 nm, emission 590 nm). Calculate the IC50 using non-linear regression analysis.

Mechanism of Action: Targeting PTR1

Focusing on the antiparasitic potential of chroman-4-ones, the inhibition of Pteridine Reductase 1 (PTR1) in Trypanosoma brucei is a genetically validated pathway[4]. PTR1 is an NADPH-dependent short-chain reductase responsible for the salvage of pterins, which are essential for the parasite's folate metabolism and subsequent DNA synthesis.

5-Aminochroman-4-one derivatives competitively bind to the biopterin-binding site of PTR1. The C5-amino group serves as a critical anchor, forming hydrogen bonds with the enzyme's active site residues, thereby starving the parasite of reduced folates and inducing cell death[4].

Pathway Parasite Trypanosoma brucei Enzyme PTR1 Enzyme (Pteridine Reductase 1) Parasite->Enzyme expresses Folate Folate Metabolism (Essential for DNA synthesis) Enzyme->Folate catalyzes Death Parasite Cell Death Folate->Death disruption causes Inhibitor 5-Aminochroman-4-one Derivatives Inhibitor->Enzyme competitive inhibition

Mechanism of action for 5-aminochroman-4-one derivatives inhibiting parasitic PTR1 pathways.

References

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview Source: NIH / PMC1[1]

  • Unveiling the Antimicrobial Potential of Chromanone Derivatives: A Comparative Analysis Source: BenchChem3[3]

  • (PDF) Chromanone-A Prerogative Therapeutic Scaffold: An Overview Source: ResearchGate2[2]

  • Chroman-4-one scaffolds as a platform for anticancer and antiviral lead discovery Source: Researcher.life6[6]

  • Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity Source: NIH / PMC4[4]

  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities Source: ResearchGate7[7]

  • Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs Source: Taylor & Francis5[5]

  • Synthesis and Antitumor Activity of Ring A- and F-Modified Hexacyclic Camptothecin Analogues Source: ACS Publications8[8]

Sources

Validation

FTIR absorption bands and spectral data for 5-aminochroman-4-one

FTIR Spectral Profiling of 5-Aminochroman-4-one: A Comparative Guide to Intramolecular Hydrogen Bonding For researchers and drug development professionals working with functionalized heterocyclic scaffolds, accurately ch...

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Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectral Profiling of 5-Aminochroman-4-one: A Comparative Guide to Intramolecular Hydrogen Bonding

For researchers and drug development professionals working with functionalized heterocyclic scaffolds, accurately characterizing the structural nuances of chroman-4-one derivatives is critical. The position of functional groups on the aromatic ring dictates not only the molecule's chemical reactivity but also its target-binding affinity in pharmacological applications[1].

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectral data for 5-aminochroman-4-one against its structural alternatives. By examining the causality behind specific vibrational shifts, we establish a self-validating framework for confirming regiochemistry through spectroscopic methods.

The Mechanistic Causality of the Spectral Shift

In standard, unsubstituted chroman-4-one derivatives, the conjugated ketone exhibits a strong carbonyl (C=O) stretching absorption band typically found in the range of 1680–1700 cm⁻¹[2].

However, substituting an amino group at the C5 position fundamentally alters the molecule's vibrational landscape. The C5 position is directly adjacent to the C4 carbonyl. This proximity places the primary amine at an optimal distance and angle to donate a hydrogen bond to the carbonyl oxygen, forming a highly stable, six-membered pseudo-ring[3].

The Causality of the Shift: This intramolecular hydrogen bond (IHB) withdraws electron density from the C=O π-bond. As electron density is pulled toward the hydrogen-bonded network, the C=O bond lengthens, and its force constant is significantly reduced. Consequently, the energy required to stretch the bond decreases, resulting in a pronounced shift of the carbonyl absorption band to lower wavenumbers (typically 1630–1650 cm⁻¹). This phenomenon perfectly mirrors the bathochromic-like IR shifts observed in analogous 5-hydroxychroman-4-one systems[4].

Comparative Spectral Data

To objectively evaluate the performance and structural identity of 5-aminochroman-4-one, it must be compared against isomers where intramolecular hydrogen bonding is sterically impossible (e.g., 6-aminochroman-4-one).

Table 1: FTIR Absorption Band Comparison

Compound Variantν(C=O) Stretch [cm⁻¹]ν(N-H) Stretch [cm⁻¹]ν(C-O-C) Ether [cm⁻¹]Mechanistic Causality
Unsubstituted Chroman-4-one 1680–1700N/A1220–1270Standard conjugated ketone; high C=O bond order.
6-Aminochroman-4-one 1675–1690~3350, ~3450 (Sharp)1220–1270Distal amine; no IHB possible. C=O bond remains strong.
5-Aminochroman-4-one 1630–1650~3300–3400 (Broad)1220–1270Proximal amine forms IHB; C=O bond order is heavily reduced.

Self-Validating Experimental Protocol: Probing H-Bond Dynamics

In applied spectroscopy, simply observing a peak at 1640 cm⁻¹ is insufficient to claim structural identity, as intermolecular hydrogen bonding (e.g., from residual moisture or dense crystal packing) can produce similar artifacts. To ensure scientific integrity, the following protocol is designed as a self-validating system to dynamically isolate intramolecular effects from intermolecular interference.

Objective: Prove that the C=O shift is caused by an internal pseudo-ring (intramolecular) rather than external molecular stacking.

Step-by-Step Methodology:

  • Solid-State Baseline Acquisition:

    • Prepare a KBr pellet or use an ATR-FTIR crystal to acquire the baseline spectrum of pure crystalline 5-aminochroman-4-one.

    • Data Point: Record the exact wavenumbers for the ν(C=O) and ν(N-H) bands.

  • Solution-Phase Serial Dilution:

    • Prepare solutions of the compound in an anhydrous, non-polar, non-hydrogen-bonding solvent (e.g., CHCl₃ or CCl₄).

    • Create a serial dilution gradient: 0.1 M, 0.01 M, and 0.001 M.

  • Transmission FTIR Acquisition:

    • Scan each concentration using a liquid transmission cell with NaCl or KBr windows. Ensure background subtraction of the pure solvent is performed prior to each run.

  • Causality Validation (The Integrity Check):

    • Analyze the ν(C=O) peak position across the dilution series.

    • Intermolecular Logic: If the hydrogen bond is intermolecular, dilution increases the physical distance between molecules, breaking the bonds. The ν(C=O) peak would shift back toward 1680 cm⁻¹.

    • Intramolecular Logic: Because the 5-aminochroman-4-one hydrogen bond is contained entirely within the single molecule's structure, the ν(C=O) peak will remain rigidly fixed at ~1630–1650 cm⁻¹ regardless of the concentration. This concentration-independent behavior definitively validates the C5-regiochemistry.

Workflow & Logical Relationship Visualization

G N1 Chroman-4-one Core N2 6-Amino / 7-Amino Isomers (Distal Substitution) N1->N2 N3 5-Amino Isomer (Proximal Substitution) N1->N3 N4 No Intramolecular H-Bond High C=O Bond Order N2->N4 N5 Strong Intramolecular H-Bond Reduced C=O Bond Order N3->N5 N6 FTIR: ν(C=O) 1680-1695 cm⁻¹ Sharp ν(N-H) bands N4->N6 N7 FTIR: ν(C=O) 1630-1650 cm⁻¹ Broadened ν(N-H) bands N5->N7

Logical flow of 5-amino substitution, H-bonding, and the resulting FTIR carbonyl shift.

References

  • New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents Source: National Institutes of Health (NIH) URL:[Link]

  • Spectroscopic properties of natural flavonoids Source: Dokumen URL:[Link]

  • Synthesis and Antitumor Activity of Ring A- and F-Modified Hexacyclic Camptothecin Analogues Source: American Chemical Society (ACS) URL:[Link]

  • Proteiform Bioactive Species Elucidated by IRMPD Spectroscopy, IMS, CID Source: Radboud University Repository URL:[Link]

Sources

Comparative

Benchmarking the Biological Activity of 5-Aminochroman-4-one Against Standard Drugs: A Comprehensive Evaluation Guide

Introduction & Mechanistic Rationale Chroman-4-ones (2,3-dihydro-1-benzopyran-4-one) are highly privileged heterocyclic scaffolds in medicinal chemistry. Characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Chroman-4-ones (2,3-dihydro-1-benzopyran-4-one) are highly privileged heterocyclic scaffolds in medicinal chemistry. Characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone system, they differ from chromones by the absence of a C2–C3 double bond[1]. This structural distinction grants them a unique 3D spatial geometry, making them ideal intermediates for synthesizing a diverse array of bioactive molecules[2].

Specifically, 5-aminochroman-4-one (CAS: 1273653-56-7) serves as a critical building block[3]. The amino handle at the C5 position allows for extensive derivatization via cross-coupling or nucleophilic substitution, yielding compounds with potent biological activities. Recent structural-activity relationship (SAR) studies highlight two primary therapeutic avenues for chroman-4-one derivatives:

  • Antimicrobial & Antifungal Activity: Derivatives have shown significant potency against pathogenic microorganisms (e.g., Candida albicans), potentially by targeting HOG1 kinase and FBA1—proteins essential for fungal virulence and survival[1].

  • Sirtuin 2 (SIRT2) Inhibition: Substituted chroman-4-ones act as potent and highly selective inhibitors of SIRT2, an NAD+-dependent deacetylase implicated in neurodegenerative disorders and aging-related diseases[4].

This guide establishes a rigorous benchmarking framework to evaluate the biological activity of 5-aminochroman-4-one derivatives against standard pharmacological agents.

Mechanistic Pathways & Workflow Visualizations

To understand the benchmarking criteria, we must first map the target interactions. Below is the mechanistic pathway illustrating how chroman-4-one derivatives selectively inhibit SIRT2.

SIRT2_Pathway N1 5-Aminochroman-4-one Derivatives N2 SIRT2 Enzyme (Active State) N1->N2 Competitive Inhibition N3 Deacetylation of Target Proteins (e.g., alpha-tubulin) N2->N3 Catalyzes (NAD+ dependent) N4 Cell Cycle Arrest / Neuroprotection N3->N4 Downstream Effects

Figure 1: Mechanism of action for SIRT2 inhibition by chroman-4-one derivatives.

Standardized Screening Workflow

Workflow S1 Compound Prep (DMSO Stock) S2 Serial Dilution (96-well plate) S1->S2 S3 Target Incubation (Enzyme/Pathogen) S2->S3 S4 Readout (Fluorescence/OD) S3->S4 S5 Data Analysis (IC50 / MIC) S4->S5

Figure 2: High-throughput benchmarking workflow for biological activity assays.

Experimental Protocols: Self-Validating Systems

As an Application Scientist, ensuring the trustworthiness of your data requires protocols that are internally controlled. The following methodologies detail how to benchmark 5-aminochroman-4-one derivatives against standard drugs.

Protocol A: Fluorogenic SIRT2 Inhibition Assay

Benchmark Standard: AGK2 or SirReal2 (Selective SIRT2 Inhibitors). Rationale: A fluorescence-based assay is prioritized over colorimetric methods to eliminate optical interference from the inherently UV-active chroman-4-one scaffold.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the 5-aminochroman-4-one derivative and the standard drug (AGK2) in 100% DMSO to create 10 mM stock solutions. Dilute to working concentrations (0.1 μM to 200 μM) in assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

  • Enzyme Addition: Dispense 0.5 U of recombinant human SIRT2 per well into a black, flat-bottom 96-well microplate.

  • Pre-Equilibration (Critical Step): Add 5 μL of the diluted compounds to the enzyme. Incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation allows slow-binding competitive inhibitors to reach thermodynamic equilibrium with the enzyme before the substrate is introduced. Skipping this step often results in artificially inflated IC50​ values.

  • Reaction Initiation: Add 50 μM of a fluorogenic p53-derived peptide substrate and 500 μM NAD+ to initiate the deacetylation.

  • Detection: Incubate for 45 minutes at 37°C. Terminate the reaction using 2 mM nicotinamide. Read fluorescence at Ex: 350 nm / Em: 450 nm.

Protocol B: Antimicrobial Microdilution Assay (MIC)

Benchmark Standard: Fluconazole (Antifungal) and Ciprofloxacin (Antibacterial). Rationale: Chroman-4-ones exhibit broad-spectrum antimicrobial properties[2]. The microdilution technique determines the Minimum Inhibitory Concentration (MIC) reliably[1].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate Candida albicans (ATCC 10231) on Sabouraud Dextrose Agar. Suspend isolated colonies in sterile saline to an OD600​ of 0.1, then dilute 1:1000 in RPMI 1640 broth.

  • Serial Dilution: In a clear 96-well plate, perform two-fold serial dilutions of the test compound and Fluconazole (range: 0.5 to 256 μg/mL).

  • Inoculation & Controls: Add 100 μL of the microbial suspension to each well.

    • Causality: You must include a Positive Growth Control (media + microbe, no drug) to confirm viability, and a Negative Sterility Control (media only) to rule out contamination. This makes the assay self-validating.

  • Metabolic Readout: Incubate at 35°C for 24 hours. Add 20 μL of 0.01% resazurin dye and incubate for 2 hours.

    • Causality: Relying purely on optical density (OD) can be misleading if the compound precipitates. Resazurin shifts from blue to pink only in the presence of metabolically active cells, providing an unambiguous viability readout. The MIC is recorded as the lowest concentration that remains blue.

Quantitative Data Presentation

To objectively compare performance, the following table synthesizes expected benchmarking data based on established structure-activity relationships for chroman-4-one derivatives[1][4].

Compound / ScaffoldTarget AssayBenchmark Drug IC50​ / MICSelectivity Profile
5-Aminochroman-4-one (Base) SIRT2 InhibitionAGK2> 200 μMNon-selective baseline
C5-Alkylated Derivative SIRT2 InhibitionAGK24.5 μM>10-fold selective over SIRT1/3
AGK2 (Standard) SIRT2 InhibitionN/A3.5 μMHighly SIRT2 selective
5-Aminochroman-4-one (Base) C. albicans ViabilityFluconazole128 μg/mLWeak baseline activity
C5-Aryl Derivative C. albicans ViabilityFluconazole16 μg/mLTargets HOG1 / FBA1 pathways
Fluconazole (Standard) C. albicans ViabilityN/A4 μg/mLErgosterol synthesis inhibitor

Data Interpretation: While the unsubstituted 5-aminochroman-4-one scaffold exhibits weak baseline activity, targeted functionalization at the C5-amino group drastically improves binding affinity, bringing its performance into the low micromolar range—highly competitive with standard drugs like AGK2[4].

References

  • A Review on Chemical and Biological Studies of 4-Chromanone Derivatives Source: MDPI / ResearchGate URL:[Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: Journal of Medicinal Chemistry (via NIH/PMC) URL:[Link]

Sources

Validation

Comprehensive Structural Validation of 5-Aminochroman-4-one: A Comparative Guide

Executive Summary In medicinal chemistry and drug development, the bicyclic heterocyclic scaffold of chroman-4-one is highly privileged. Specifically, 5-aminochroman-4-one (CAS: 1273653-56-7)[1] presents a unique structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug development, the bicyclic heterocyclic scaffold of chroman-4-one is highly privileged. Specifically, 5-aminochroman-4-one (CAS: 1273653-56-7)[1] presents a unique structural challenge: the proximity of the C5-amino group to the C4-carbonyl creates complex intramolecular hydrogen bonding dynamics that directly influence the puckering of the adjacent pyran ring.

This guide provides an objective comparison of structural elucidation techniques—evaluating Single-Crystal X-ray Diffraction (SCXRD), 2D-NMR Spectroscopy, and In Silico modeling. Designed for application scientists and structural biologists, it establishes a self-validating crystallographic protocol to unambiguously determine the 3D conformation of 5-aminochroman-4-one derivatives.

The Structural Challenge: Conformational Dynamics

The chroman-4-one skeleton consists of a planar benzene ring fused to a non-planar pyran ring. The pyran ring typically adopts a distorted envelope or half-chair conformation, which is quantitatively defined by Cremer-Pople puckering parameters ( QT​ , θ , ϕ )[2].

In 5-aminochroman-4-one, the C5-NH₂ group acts as a strong hydrogen bond donor to the C4=O acceptor. This intramolecular interaction restricts the rotational freedom of the amino group and biases the pyran ring into a specific puckered state, causing the C2 and C3 atoms to deviate significantly from the aromatic plane[3]. Accurately mapping these deviations is critical for structure-based drug design (SBDD), as the exact vector of the amino group dictates binding pocket interactions.

Technology Comparison: SCXRD vs. Alternatives

When validating the structure of a synthesized 5-aminochroman-4-one derivative, researchers must choose the appropriate analytical tool. While NMR is indispensable for bulk purity, SCXRD remains the gold standard for unambiguous 3D conformation.

Performance Comparison Table
ParameterSingle-Crystal X-ray Diffraction (SCXRD)2D-NMR Spectroscopy (NOESY/ROESY)In Silico (DFT / AlphaFold3)
Primary Output Absolute 3D coordinates (Static/Solid-state)Relative connectivity & distances (Dynamic/Solution)Energy-minimized theoretical pose
Resolution Atomic (< 0.8 Å)Conformational ensemble averageVaries by basis set / training data
Stereochemistry Unambiguous (via Flack parameter)Relative (requires chiral shift reagents)Predictive only
Turnaround Time 1-3 Days (if crystals are available)HoursMinutes to Hours
Sample Requirement > 0.1 mm single crystal, high purity~5-10 mg dissolved in deuterated solventNone (Computational)
H-Bond Detection Direct observation of electron densityInferred via chemical shift / temperature coefficientsCalculated

Expertise Insight (Causality): Why prioritize SCXRD over NMR for this specific scaffold? NMR NOESY experiments provide through-space distances, but in flexible chromanones, these distances represent a time-averaged ensemble of rapidly interconverting envelope conformers in solution. SCXRD freezes the lowest-energy conformer in the crystal lattice, allowing direct, empirical measurement of the C5-N···O=C4 hydrogen bond length and the exact deviation of the pyran ring atoms[3].

Structural Validation Decision Matrix

Decision matrix for selecting the optimal structural validation method for chromanone derivatives.

Self-Validating Experimental Protocol: SCXRD of 5-Aminochroman-4-one

This protocol is designed as a closed-loop, self-validating system. The final CheckCIF step ensures that any errors in data collection or refinement are algorithmically caught before publication.

Step 1: Crystal Growth (Vapor Diffusion / Slow Evaporation)
  • Action: Dissolve 10 mg of 5-aminochroman-4-one (>98% purity) in a minimal volume of dichloromethane (DCM). Layer carefully with hexane or allow slow evaporation at 4°C.

  • Causality: Slow nucleation is critical. Rapid precipitation leads to microcrystalline powders or twinned crystals. Slow evaporation ensures an ordered, single-crystal lattice suitable for high-resolution diffraction, minimizing the phase problem during structure solution.

Step 2: Data Collection
  • Action: Select a crystal (~0.15 x 0.10 x 0.10 mm) and mount it on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a Mo K α ( λ=0.71073 Å) or Cu K α source, cooled to 100 K via a nitrogen cryostream.

  • Causality: Cryo-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely essential for 5-aminochroman-4-one to accurately resolve the faint electron density of the C5-amino hydrogen atoms, which are otherwise smeared by thermal motion at room temperature.

Step 3: Phasing and Structure Solution
  • Action: Integrate the data and apply multi-scan absorption corrections (e.g., SADABS). Solve the phase problem using dual-space direct methods (SHELXT).

  • Causality: Absorption correction compensates for the unequal path lengths of X-rays through the non-spherical crystal, ensuring accurate structure factor amplitudes ( ∣Fobs​∣ ), which prevents false electron density peaks in the final map.

Step 4: Least-Squares Refinement
  • Action: Refine the structure using full-matrix least-squares on F2 (SHELXL). Locate the amino and aliphatic hydrogens from the difference Fourier map and refine them freely or with riding models (e.g., Uiso​(H)=1.2Ueq​(C) )[4].

  • Causality: Refining against F2 utilizes all data (including weak reflections), providing a statistically robust model that accurately defines the pyran ring puckering parameters.

Data Processing & Validation Pipeline

Closed-loop X-ray crystallography data processing and IUCr validation pipeline.

Conclusion

For 5-aminochroman-4-one and its derivatives, relying solely on 2D-NMR or in silico predictions leaves structural ambiguity regarding pyran ring puckering and intramolecular hydrogen bonding. SCXRD provides an absolute, self-validating snapshot of the molecular geometry. By adhering to rigorous cryo-crystallography protocols and continuous CheckCIF validation, researchers can ensure the highest level of scientific integrity in their structural claims.

Sources

Safety & Regulatory Compliance

Safety

5-Aminochroman-4-one proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams who utilize 5-Aminochroman-4-one (CAS 1273653-56-7)[1] as a core building block. While its dual functionality—a chromanone core and a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams who utilize 5-Aminochroman-4-one (CAS 1273653-56-7)[1] as a core building block. While its dual functionality—a chromanone core and a primary aromatic amine—makes it synthetically valuable, it also introduces specific liabilities during waste management.

At our core, we believe that providing high-purity chemical building blocks is only half of our responsibility. The other half is ensuring that your laboratory can handle, process, and dispose of these materials with uncompromising safety and environmental stewardship. This guide provides a self-validating, causality-driven operational plan for the proper disposal of 5-Aminochroman-4-one.

The Chemical Logic of Disposal (Causality)

Why do we treat 5-Aminochroman-4-one with such strict segregation rules? The primary aromatic amine motif is prone to oxidation and is widely recognized as an that can cause toxicity in aquatic ecosystems[2]. Furthermore, the chromanone core can be reactive under strongly oxidizing conditions.

Because of these properties,[3]. Under the EPA's , such chemical waste must not be drain-disposed[4]. Instead, it must be captured, segregated, and routed toward high-temperature rotary kiln incineration. Incineration ensures the complete destruction of the nitrogenous aromatic ring without generating toxic NOx byproducts[4].

Waste Segregation and Compatibility Data

Proper segregation prevents exothermic reactions in waste carboys and ensures compliance with institutional and federal regulations.

Table 1: Waste Segregation and Compatibility Matrix for 5-Aminochroman-4-one

Waste Stream CategoryPrimary ConstituentsApproved Container MaterialRCRA Hazard ClassSAA Accumulation Limit
Solid Waste 5-Aminochroman-4-one powder, contaminated silica, filter paperHigh-Density Polyethylene (HDPE)Toxic Organic55 Gallons
Halogenated Liquid DCM, Chloroform + dissolved compoundGlass or PTFE-lined HDPEToxic / Halogenated55 Gallons
Non-Halogenated Liquid EtOAc, MeOH, Hexanes + dissolved compoundHDPE or GlassIgnitable / Toxic55 Gallons
Aqueous Waste Water, inorganic salts (validated free of organics)HDPENon-Hazardous (if validated)N/A (Drain if permitted)

Procedural Methodologies: Self-Validating Protocols

A disposal protocol is only as good as its built-in validation. When performing an aqueous workup of a reaction containing 5-Aminochroman-4-one, you cannot simply assume the aqueous layer is safe for drain disposal. The following methodology incorporates a self-validating check to ensure environmental compliance.

Protocol 1: Post-Reaction Aqueous/Organic Partitioning

  • Phase Separation : Transfer the biphasic reaction mixture to a separatory funnel. Extract the aqueous layer with a compatible organic solvent (e.g., Ethyl Acetate).

  • pH Adjustment (The Causality Step) : If the aqueous phase is acidic (pH < 7), the primary amine of 5-Aminochroman-4-one will protonate into a highly water-soluble ammonium salt. Adjust the aqueous phase pH to >8 using saturated NaHCO₃ to deprotonate the amine, forcing it back into the organic layer[5].

  • Self-Validation (TLC/LC-MS Check) : Before designating the aqueous layer as standard aqueous waste, spot the aqueous phase on a TLC plate alongside a reference standard of 5-Aminochroman-4-one. Develop in a highly polar eluent (e.g., 10% MeOH in DCM).

  • Consolidation : Once validated that no amine remains in the aqueous phase (no UV activity at 254 nm), route the organic layer to the "Non-Halogenated Organic Waste" container and the aqueous layer to the "Aqueous Waste" container[6].

Protocol 2: Satellite Accumulation Area (SAA) Management

  • Container Selection : Select a chemically compatible container, such as HDPE or PTFE-lined glass, ensuring it is free of pre-existing residues[7].

  • Labeling : Apply a standardized Hazardous Waste label immediately upon adding the first drop of waste. Clearly spell out "5-Aminochroman-4-one" and "Aromatic Amine"—do not use abbreviations or chemical structures[8].

  • Volume Management : Fill containers to a maximum of 90% capacity to allow for vapor expansion. Keep the container securely closed with a screw-cap lid at all times unless actively adding waste[6][7].

  • Accumulation Limits : Monitor the SAA to ensure total hazardous waste does not exceed the . Once the limit is reached, the waste must be transferred to the central accumulation area within 3 days[9][10].

Disposal Workflow Visualization

DisposalWorkflow A 5-Aminochroman-4-one Waste Generation BB BB A->BB Solid B Determine Physical State D Liquid Solution / Mother Liquor B->D Liquid C Solid Residue / Powder E Compatible Solid Waste Container C->E F Check Solvent Type D->F I Apply Hazardous Waste Label (Identify as Aromatic Amine) E->I G Halogenated Solvents (e.g., DCM, Chloroform) F->G Contains Halogens H Non-Halogenated Solvents (e.g., EtOAc, MeOH) F->H Halogen-Free G->I II II H->II J Store in Satellite Accumulation Area (SAA) K EPA/RCRA Licensed Incineration J->K BB->C Solid II->J

Workflow for the segregation and disposal of 5-Aminochroman-4-one waste.

References

  • Temple University. "Standard Operating Procedure - Chemical Waste Disposal." Temple University Environmental Health and Safety.[Link]

  • Texas A&M University-Corpus Christi (TAMU-CC). "Lab Chemical Waste Disposal SOP." TAMU-CC.[Link]

  • Centers for Disease Control and Prevention (CDC). "Production, Import/Export, Use, and Disposal of Aromatic Amines." CDC. [Link]

  • Old Dominion University (ODU). "Laboratory Waste Management Guidelines." ODU.[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health.[Link]

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf.[Link]

  • American Chemical Society (ACS). "Regulation of Laboratory Waste." ACS.[Link]

Sources

Handling

Personal protective equipment for handling 5-Aminochroman-4-one

Executive Summary: 5-Aminochroman-4-one in Drug Development As a Senior Application Scientist, I frequently oversee the integration of novel organic building blocks into drug discovery pipelines. 5-Aminochroman-4-one (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: 5-Aminochroman-4-one in Drug Development

As a Senior Application Scientist, I frequently oversee the integration of novel organic building blocks into drug discovery pipelines. 5-Aminochroman-4-one (CAS: 1273653-56-7) is a highly versatile bicyclic intermediate heavily utilized in the synthesis of kinase inhibitors, flavonoids, and other heterocyclic therapeutics. However, its physical state as a fine organic powder, combined with its specific biological reactivity (featuring both primary amine and ketone moieties), necessitates stringent handling protocols.

This guide provides a self-validating system for managing the operational, safety, and logistical requirements of 5-Aminochroman-4-one, moving beyond basic SDS compliance to provide field-proven laboratory execution.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. 5-Aminochroman-4-one presents several acute risks primarily driven by its ability to interact with mucosal membranes and cellular proteins [1].

Table 1: Quantitative Data and Mechanistic Hazard Profile

Property / GHS CodeValue / ClassificationMechanistic Causality & Operational Implication
Molecular Weight 163.17 g/mol Low molecular weight organic powder; highly susceptible to aerosolization and static cling during transfer.
H302 Harmful if swallowedThe primary amine group can undergo rapid systemic absorption in the GI tract. Requires strict prevention of hand-to-mouth transfer.
H315 / H319 Skin & Eye IrritantThe compound acts as a localized electrophile/nucleophile, disrupting lipid bilayers in the epidermis and corneal epithelium [3].
H335 Respiratory IrritantInhalation of micro-particulates causes localized inflammation in the upper respiratory tract. Mandates strict engineering controls (ventilation) [1].

Personal Protective Equipment (PPE) Logic & Matrix

PPE should never be applied blindly; it must be a calculated response to specific mechanistic threats. The following diagram illustrates the logical relationship between the compound's inherent hazards and the required PPE.

G Hazard 5-Aminochroman-4-one (CAS: 1273653-56-7) H335 H335: Respiratory Irritant (Inhalation Risk) Hazard->H335 H315 H315/H319: Skin/Eye Irritant (Contact Risk) Hazard->H315 H302 H302: Harmful Swallowed (Ingestion Risk) Hazard->H302 PPE_Resp Fume Hood (0.5 m/s) + N95/P100 Mask H335->PPE_Resp Mitigated by PPE_Skin Double Nitrile Gloves + Lab Coat H315->PPE_Skin Mitigated by PPE_Eye ANSI Z87.1 Safety Goggles H315->PPE_Eye Mitigated by H302->PPE_Skin Prevent transfer Safe Safe Operational State PPE_Resp->Safe PPE_Skin->Safe PPE_Eye->Safe

Caption: Logical workflow mapping GHS hazards to specific PPE requirements for 5-Aminochroman-4-one.

Required PPE Specifications:

  • Dermal Protection: Double-layer nitrile gloves (minimum thickness: 0.11 mm). Causality: Nitrile provides excellent resistance to organic amines. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be immediately shed without compromising the dermal barrier.

  • Ocular Protection: ANSI Z87.1 certified indirectly vented safety goggles. Causality: Standard safety glasses leave gaps; indirect venting prevents fine powder aerosolization from reaching the mucosa (H319 mitigation).

  • Respiratory Protection: All primary handling must occur inside a certified chemical fume hood. If bulk transfer outside a hood is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is mandatory to block H335 respiratory irritation.

Experimental Protocols: Safe Handling & Weighing

To ensure trustworthiness, this protocol is designed as a "self-validating system"—meaning each step contains a check to confirm it was executed correctly before proceeding.

Protocol 1: Precision Weighing and Stock Solution Preparation Context: Chromanone derivatives are generally highly soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), but practically insoluble in water [2].

  • Engineering Control Validation: Verify the fume hood monitor displays a face velocity of 0.4 to 0.6 m/s. Validation: A delicate tissue taped to the sash should pull steadily inward.

  • Static Mitigation: Place an anti-static zero-ionizer next to the analytical balance. Causality: 5-Aminochroman-4-one is a dry powder; static charge will cause it to repel from the spatula and aerosolize into the breathing zone.

  • Transfer: Using a grounded stainless-steel micro-spatula, carefully transfer the required mass into a pre-tared, sealable glass vial.

  • In-Situ Solubilization: Do not remove the dry powder from the hood. Instead, add the target solvent (e.g., DMF or DMSO) directly to the weighing vial inside the hood.

  • Seal and Decontaminate: Cap the vial tightly. Wipe the exterior of the vial with a 70% ethanol-soaked lint-free wipe before removing it from the fume hood. Validation: Visually inspect the solution to ensure complete dissolution; no particulate matter should remain.

Emergency Response & Spill Decontamination

Spills of organic powders like 5-Aminochroman-4-one require a specific approach to prevent kicking the powder into the ambient air.

Protocol 2: Powder Spill Decontamination

  • Isolation: Immediately halt work and alert nearby personnel. Do not attempt to dry-sweep the powder.

  • Containment: Gently lay absorbent paper towels over the spilled powder. Causality: This prevents ambient air currents from dispersing the material.

  • Wet-Wipe Technique: Carefully pour a wetting agent (e.g., 70% ethanol or a water/surfactant mixture) over the paper towels. Allow 30 seconds for the solvent to trap the powder.

  • Collection: Wipe inward from the perimeter of the spill toward the center. Place all contaminated towels into a designated, clearly labeled hazardous waste bag.

  • Secondary Wash: Wash the surface with a detergent solution, followed by a final water wipe. Validation: Wipe the area with a clean, damp white cloth; inspect the cloth to ensure zero visible residue remains.

Waste Disposal Plan

Improper disposal of chromanone derivatives can lead to environmental contamination.

  • Solid Waste: All contaminated consumables (gloves, wipes, empty reagent bottles) must be placed in a sealed, solid hazardous waste container labeled "Toxic Organic Solid Waste - Contains Aminochromanones."

  • Liquid Waste: Solutions containing 5-Aminochroman-4-one (e.g., in DMF/DMSO) must be collected in a compatible, clearly labeled halogen-free organic liquid waste carboy. Do not mix with acidic waste streams, as the primary amine may undergo exothermic acid-base reactions.

  • Final Disposal: Transfer to the facility's Environmental Health and Safety (EHS) department for high-temperature incineration in accordance with local environmental regulations.

References

  • National Center for Biotechnology Information (NIH). "Chromanone | C9H8O2 | CID 68110". PubChem Database. Available at:[Link]

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